Docosahexaenoic acid ethyl ester
描述
Structure
2D Structure
属性
IUPAC Name |
ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNKVODZACVXDS-YNUSHXQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026353 | |
| Record name | Docosahexaenoic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81926-94-5 | |
| Record name | Docosahexaenoic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81926-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl docosahexaenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081926945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docosahexaenoic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL DOCOSAHEXAENOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PO7G8PA8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Molecular Mechanisms of Docosahexaenoic Acid Ethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid (PUFA), is a critical component of cell membranes, particularly in the brain and retina. Its ethyl ester, docosahexaenoic acid ethyl ester (DHA-EE), is a stable and highly purified form commonly used in research and pharmaceutical applications. This technical guide provides an in-depth exploration of the core mechanisms of action of DHA-EE, focusing on its roles in lipid metabolism and the modulation of inflammatory pathways. This document synthesizes key research findings, presents quantitative data in a structured format, details experimental protocols for critical assays, and provides visual representations of the underlying signaling pathways and workflows.
Core Mechanisms of Action
The biological effects of this compound are multifaceted, primarily stemming from the bioactivity of DHA following its release from the ethyl ester backbone by cellular lipases. The principal mechanisms involve the regulation of gene expression through nuclear receptors and the modulation of cellular signaling cascades.
Regulation of Lipid Metabolism via PPARα Activation
DHA is a known agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in fatty acid oxidation.[1][2] Activation of PPARα in intestinal epithelial cells by DHA has been shown to attenuate postprandial hyperlipidemia.[1][3] This is achieved by upregulating genes involved in fatty acid oxidation, leading to a decrease in the secretion of triglycerides (TG) and apolipoprotein B (apoB) from these cells.[1][4]
Anti-Inflammatory Effects through NF-κB Signaling Inhibition
DHA exhibits potent anti-inflammatory properties by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory cells such as macrophages, DHA can suppress the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5] This inhibition is mediated, at least in part, by preventing the degradation of the inhibitory protein IκBα, which otherwise allows the translocation of the active p65 subunit of NF-κB to the nucleus.[5]
G-Protein Coupled Receptor 120 (GPR120) Signaling
DHA is a natural ligand for GPR120, a G-protein coupled receptor expressed in various cell types, including macrophages and adipocytes.[4] The activation of GPR120 by DHA can trigger potent anti-inflammatory and insulin-sensitizing effects. In macrophages, GPR120 activation inhibits pro-inflammatory signaling pathways, contributing to the overall anti-inflammatory action of DHA.[4]
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of DHA and its ethyl ester.
Table 1: Effect of DHA on Lipid Metabolism in Caco-2 Cells
| Parameter | Control | DHA-Treated | Percentage Change | Reference |
| Triglyceride Secretion | Normalized to 100% | Decreased | ↓ | [1][4] |
| Apolipoprotein B Secretion | Normalized to 100% | Decreased | ↓ | [1][4] |
| Fatty Acid Oxidation Genes | Baseline Expression | Increased | ↑ | [1][4] |
Table 2: Anti-Inflammatory Effects of DHA on LPS-Stimulated THP-1 Macrophages
| Parameter | LPS-Stimulated | LPS + DHA | Percentage Change | Reference |
| TNF-α Production | High | Significantly Reduced | ↓ | [5] |
| IL-1β Production | High | Significantly Reduced | ↓ | [5] |
| IL-6 Production | High | Significantly Reduced | ↓ | [5] |
| Nuclear p65 Expression | Increased | Decreased | ↓ | [5] |
| Cytoplasmic IκBα Expression | Decreased | Increased | ↑ | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
PPARα Activation Luciferase Reporter Assay in Caco-2 Cells
This assay quantifies the ability of DHA-EE to activate PPARα.
a. Cell Culture and Transfection:
-
Seed Caco-2 cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with a PPARα expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs), such as p4xPPRE-tk-luc, using a suitable transfection reagent (e.g., Lipofectamine® 2000). A Renilla luciferase vector is often co-transfected for normalization.
-
Incubate the cells for 4-6 hours post-transfection, then replace the transfection medium with fresh culture medium.
b. Treatment and Luciferase Assay:
-
24 hours post-transfection, treat the cells with various concentrations of DHA-EE or a vehicle control for another 24 hours.
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Western Blot Analysis of NF-κB Signaling in THP-1 Macrophages
This protocol details the assessment of key proteins in the NF-κB pathway.
a. Cell Culture and Treatment:
-
Differentiate THP-1 monocytes into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
Pre-treat the differentiated macrophages with DHA-EE for a specified time (e.g., 24 hours) before stimulating with lipopolysaccharide (LPS) to induce an inflammatory response.
b. Protein Extraction and Quantification:
-
Harvest the cells and perform nuclear and cytoplasmic fractionation to separate proteins from these cellular compartments.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
c. SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p65 and IκBα overnight at 4°C. A loading control antibody (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Murine Model of Postprandial Hyperlipidemia
This model is used to assess the effect of DHA-EE on lipid absorption and metabolism in a physiological context.
a. Animals and Diet:
-
Use male C57BL/6J mice, a common strain for metabolic studies.
-
Acclimatize the mice and feed them a standard chow diet or a high-fat diet to induce a hyperlipidemic phenotype.
b. DHA-EE Administration and Fat Load:
-
Administer DHA-EE or a vehicle control (e.g., olive oil) to the mice via oral gavage daily for a specified period (e.g., 2-4 weeks).[4]
-
On the day of the experiment, fast the mice overnight.
-
Administer an oral fat load, typically olive oil, via gavage.
c. Blood Collection and Analysis:
-
Collect blood samples from the tail vein or via cardiac puncture at various time points after the fat load (e.g., 0, 1, 2, 4, and 6 hours).
-
Separate the plasma by centrifugation.
-
Measure the plasma triglyceride concentrations using a commercial colorimetric assay kit.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound exerts its biological effects through well-defined molecular mechanisms, primarily by activating PPARα to enhance lipid metabolism and by inhibiting the NF-κB signaling pathway to produce potent anti-inflammatory effects. The involvement of GPR120 further contributes to its beneficial actions. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of DHA-EE's therapeutic potential. A thorough understanding of these mechanisms is paramount for the development of novel therapeutic strategies targeting metabolic and inflammatory diseases.
References
- 1. Assessing Whole-Body Lipid-Handling Capacity in Mice [jove.com]
- 2. research.fsu.edu [research.fsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Effects of DHA dietary intervention on hepatic lipid metabolism in apolipoprotein E-deficient and C57BL/6J wild-type mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fish diet, fish oil and docosahexaenoic acid rich oil lower fasting and postprandial plasma lipid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuro-Functional Dynamics of DHA Ethyl Ester: A Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides an in-depth analysis of the biological functions of docosahexaenoic acid ethyl ester (DHA-EE) in neuronal cells. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current research on the neuroprotective effects, signaling pathway modulation, and impact on gene expression of this critical omega-3 fatty acid ester. The following sections detail the intricate molecular mechanisms through which DHA-EE exerts its influence on neuronal health and function, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular processes.
Introduction: The Significance of DHA in Neuronal Health
Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a fundamental structural component of the neuronal cell membrane. Its ethyl ester form, DHA-EE, is a common supplement and a subject of extensive research due to its potential therapeutic applications in neurological disorders. The incorporation of DHA into neuronal membranes influences membrane fluidity, lipid raft formation, and the function of membrane-associated proteins, all of which are critical for proper neuronal signaling and survival. This guide explores the multifaceted roles of DHA-EE in neuronal cells, with a focus on its conversion to free DHA and subsequent biological activities.
Core Biological Functions of DHA in Neuronal Cells
Once administered, DHA-EE is hydrolyzed to free DHA, which is then taken up by neuronal cells. Inside the neuron, DHA exerts a range of biological effects, from promoting survival and differentiation to modulating synaptic function.
Neuroprotection and Cell Survival
DHA has demonstrated significant neuroprotective effects in various in vitro and in vivo models. It enhances neuronal cell viability and protects against apoptosis induced by oxidative stress and other insults. A key mechanism underlying this protection is the modulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade in promoting cell survival.[1] DHA has been shown to increase the phosphorylation and activation of Akt, which in turn inhibits pro-apoptotic proteins and promotes the expression of survival genes.[1]
Neurite Outgrowth and Synaptogenesis
DHA plays a crucial role in neuronal development, particularly in neurite outgrowth and the formation of synapses (synaptogenesis). Studies have shown that DHA supplementation can significantly increase the length and branching of neurites in cultured neurons.[2][3] This effect is associated with an increase in the expression of proteins involved in neuronal growth and plasticity, such as Growth-Associated Protein-43 (GAP-43).[2]
Modulation of Gene Expression
DHA can influence the expression of a wide array of genes in neuronal cells. This modulation is often mediated by the activation of transcription factors such as cAMP response element-binding protein (CREB). The activation of the WNT/CREB signaling pathway by DHA has been shown to upregulate genes involved in neurogenesis and synaptic plasticity.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of DHA on various aspects of neuronal cell function as reported in the scientific literature.
Table 1: Dose-Dependent Effects of DHA on Neuronal Cell Viability
| DHA Concentration (µM) | Cell Type | Effect on Viability | Reference |
| 12.5 | Primary rat cortical neurons | No significant effect | [2] |
| 25-50 | Primary rat cortical neurons | Significantly enhanced viability | [2] |
| 100-200 | Primary rat cortical neurons | Significantly decreased viability | [2] |
| 2.5, 5, 10, 25 | Human iPSC-derived NPCs | Increased viability (PrestoBlue assay) | [5] |
| 5, 10 | Human iPSC-derived NPCs | Lowered LDH release (reduced cell death) | [5] |
Table 2: Effects of DHA on Neurite Outgrowth
| DHA Concentration | Cell Type | Parameter Measured | Outcome | Reference |
| 25 µM | Primary rat cortical neurons | Percentage of cells with neurites | Significant increase | [2] |
| 25 µM | Primary rat cortical neurons | Mean number of neurite branches | Significant increase | [2] |
| 25 µM | Primary rat cortical neurons | Total neuritic length per cell | Significant increase | [2] |
| 25 µM | Primary rat cortical neurons | Length of the longest neurite | Significant increase | [2] |
Table 3: In Vivo Effects of DHA Ethyl Ester on Brain Fatty Acid Composition
| Dietary DHA-EE (%) | Mouse Brain DHA Level (%) | DHA/AA Ratio in Brain | Effect on Maze Learning | Reference |
| 0 (Control) | - | - | Baseline | [6] |
| 0.5 | Increased | Significantly higher than control | Less time to exit maze (Trial 1) | [6] |
| 1.0 | Increased | Significantly higher than control | Less time to exit maze (Trial 1) | [6] |
| 2.0 | 13.3 | 3.88 | Improved learning ability | [6] |
Signaling Pathways Modulated by DHA
DHA's biological effects are mediated through complex signaling networks. The diagrams below, generated using Graphviz, illustrate the key pathways involved.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the biological functions of DHA-EE in neuronal cells.
Neuronal Cell Culture and Treatment with DHA-EE
Objective: To culture primary neurons or neuronal cell lines and treat them with DHA-EE for subsequent analysis.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary cortical neurons
-
Complete culture medium (e.g., DMEM/F12 with supplements)
-
DHA ethyl ester (high purity)
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Ethanol (B145695) (for stock solution)
-
Sterile, nuclease-free water
Protocol:
-
Cell Culture: Maintain neuronal cells in a humidified incubator at 37°C with 5% CO2. For primary neurons, coat culture plates with poly-D-lysine or other appropriate substrates to promote attachment.
-
Preparation of DHA-EE Stock Solution: a. Dissolve DHA-EE in 100% ethanol to create a high-concentration stock solution (e.g., 100 mM). b. Store the stock solution at -20°C, protected from light.
-
Preparation of DHA-EE-BSA Complex: a. Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile water. b. To prepare the working solution, dilute the DHA-EE stock solution in the BSA solution to the desired concentration. The BSA helps to solubilize the lipid and facilitate its delivery to the cells. A molar ratio of 2:1 (DHA-EE:BSA) is commonly used. c. Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
Cell Treatment: a. Aspirate the old medium from the cultured neuronal cells. b. Add fresh culture medium containing the desired final concentration of the DHA-EE-BSA complex. c. Include a vehicle control (BSA solution with the same concentration of ethanol used for the highest DHA-EE concentration). d. Incubate the cells for the desired time period before proceeding with downstream assays.
Western Blot Analysis for PI3K/Akt Pathway Activation
Objective: To assess the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Treated and control neuronal cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: a. Wash treated cells with ice-cold PBS. b. Add lysis buffer and incubate on ice for 10-15 minutes. c. Scrape the cells and collect the lysate. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Detect the signal using an imaging system. c. Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to normalize the data.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the expression levels of target genes in response to DHA-EE treatment.
Materials:
-
Treated and control neuronal cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit, following the manufacturer's instructions.
-
Reverse Transcription: a. Synthesize cDNA from the extracted RNA using a reverse transcription kit. b. Use a consistent amount of RNA for all samples.
-
qPCR: a. Prepare the qPCR reaction mixture containing the qPCR master mix, gene-specific primers, and cDNA template. b. Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol. c. Include a no-template control and a no-reverse-transcriptase control to check for contamination.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each sample. b. Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH, β-actin). c. Calculate the relative gene expression using the ΔΔCt method.
Caspase-3 Activity Assay for Apoptosis
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and control neuronal cell lysates
-
Caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
Protocol:
-
Prepare Cell Lysates: Lyse the cells according to the assay kit's instructions.
-
Perform Assay: a. Add the cell lysate to a 96-well plate. b. Add the caspase-3 substrate provided in the kit. c. Incubate at 37°C for the time specified in the protocol.
-
Measure Activity: a. Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength. b. The signal is proportional to the caspase-3 activity in the sample.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration of the cell lysate.
Experimental Workflow
The following diagram illustrates a logical workflow for investigating the biological functions of DHA-EE in neuronal cells.
Conclusion
DHA ethyl ester serves as a crucial pro-drug for delivering the neuroprotective and neuro-developmental benefits of DHA to neuronal cells. Its biological functions are underpinned by its ability to modulate key signaling pathways, such as the PI3K/Akt and WNT/CREB cascades, and to influence the expression of genes critical for neuronal survival and plasticity. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to further elucidate the therapeutic potential of DHA-EE in the context of neurological health and disease. Continued investigation into the precise molecular mechanisms of DHA-EE will be instrumental in the development of novel strategies for the prevention and treatment of a range of neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of docosahexaenoic acid on the survival and neurite outgrowth of rat cortical neurons in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipidomics and H218O labeling techniques reveal increased remodeling of DHA-containing membrane phospholipids associated with abnormal locomotor responses in α-tocopherol deficient zebrafish (danio rerio) embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. imrpress.com [imrpress.com]
An In-depth Technical Guide to the Physicochemical Properties of Docosahexaenoic Acid Ethyl Ester
This technical guide provides a comprehensive overview of the core physicochemical properties of docosahexaenoic acid ethyl ester (DHA-EE). It is intended for researchers, scientists, and drug development professionals who require detailed information on this important omega-3 fatty acid derivative. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of key biological and experimental processes.
Physicochemical Properties
This compound (DHA-EE) is the ethyl ester form of docosahexaenoic acid (DHA), a crucial omega-3 polyunsaturated fatty acid. The esterification of DHA to its ethyl ester form enhances its stability and allows for its concentration and purification for pharmaceutical and nutraceutical applications.[1] Upon oral administration, DHA-EE is hydrolyzed in the gastrointestinal tract and in the bloodstream, releasing DHA and ethanol (B145695), making it an effective prodrug for delivering DHA to the body.[2]
Quantitative Data Summary
The following tables summarize the key physicochemical properties of this compound.
| Identifier | Value | Source |
| Chemical Name | (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid ethyl ester | |
| CAS Number | 81926-94-5 | |
| Molecular Formula | C₂₄H₃₆O₂ | |
| Molecular Weight | 356.55 g/mol | [3] |
| Physical Property | Value | Source |
| Appearance | Colorless to pale yellow oily liquid | |
| Density | 0.914 - 0.943 g/cm³ | |
| Melting Point | -44 °C | |
| Boiling Point | 443.5 ± 24.0 °C (Predicted) | [4] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Insoluble in water. | [4][5] |
| Refractive Index | 1.4910 - 1.4960 | [4] |
| Stability and Reactivity | Information | Source |
| Oxidative Stability | Prone to oxidation due to the presence of six double bonds. Stability can be improved with the addition of antioxidants. Studies have shown that DHA in phospholipid form is more stable than in triglyceride or ethyl ester form.[6][7][8] | |
| Storage | Should be stored under an inert atmosphere (e.g., nitrogen) at low temperatures (-20°C) and protected from light to prevent degradation. | [4] |
Experimental Protocols
This section provides detailed methodologies for determining the key physicochemical properties of this compound.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of DHA-EE into an aluminum DSC pan. Hermetically seal the pan to prevent volatilization.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature down to -70°C at a rate of 10°C/min.
-
Hold at -70°C for 5 minutes to ensure complete crystallization.
-
Ramp the temperature up to 50°C at a rate of 5°C/min.
-
-
Data Analysis: The melting point is determined as the peak temperature of the endothermic transition on the resulting thermogram. The onset temperature of melting can also be reported.[6][9][10][11]
Determination of Density by Pycnometer
A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows a precise volume of liquid to be obtained.
Protocol:
-
Calibration:
-
Thoroughly clean and dry the pycnometer.
-
Determine and record the mass of the empty, dry pycnometer (m₀).
-
Fill the pycnometer with distilled water of a known temperature and density (ρ_water).
-
Insert the stopper, allowing excess water to exit through the capillary.
-
Wipe the outside of the pycnometer dry and determine its mass (m₁).
-
The volume of the pycnometer (V) is calculated as: V = (m₁ - m₀) / ρ_water.
-
-
Sample Measurement:
-
Empty and dry the pycnometer.
-
Fill the pycnometer with DHA-EE at the same temperature as the water.
-
Insert the stopper and wipe the exterior dry.
-
Determine the mass of the pycnometer filled with DHA-EE (m₂).
-
-
Calculation: The density of DHA-EE (ρ_DHA-EE) is calculated as: ρ_DHA-EE = (m₂ - m₀) / V.[12][13]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical method for separating and identifying volatile and semi-volatile compounds. For fatty acid ethyl esters, it is used to assess purity and identify degradation products.
Protocol:
-
Sample Preparation: Prepare a dilute solution of DHA-EE in a suitable solvent such as hexane (B92381) or ethyl acetate (B1210297) (e.g., 1 mg/mL).
-
GC-MS System:
-
Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., a polar column like a DB-23 or BPX70).
-
Mass Spectrometer: Capable of electron ionization (EI).
-
-
Chromatographic Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp up to 250°C at a rate of 4°C/minute, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify the DHA-EE peak based on its retention time and mass spectrum. The purity can be estimated by the relative area of the DHA-EE peak compared to other peaks in the chromatogram.[14][15][16]
Assessment of Oxidative Stability by the Rancimat Method
The Rancimat method is an accelerated oxidation test that determines the induction time of an oil or fat, which is a measure of its resistance to oxidation.
Protocol:
-
Sample Preparation: Accurately weigh a specified amount of DHA-EE (typically 3 g) into a reaction vessel.
-
Instrument Setup:
-
Place the reaction vessel in the heating block of the Rancimat instrument, which is maintained at a constant elevated temperature (e.g., 110°C).
-
Fill a measuring vessel with deionized water and place it in the instrument.
-
A stream of purified air is passed through the sample in the reaction vessel and then bubbled through the deionized water in the measuring vessel.
-
-
Measurement: The instrument continuously measures the conductivity of the water in the measuring vessel. As the DHA-EE oxidizes, volatile organic acids are formed, which are carried by the air stream into the water, causing an increase in its conductivity.
-
Data Analysis: The induction time is the time elapsed until a rapid increase in conductivity is detected. A longer induction time indicates greater oxidative stability.[17][18][19]
Enzymatic Hydrolysis of DHA-EE to DHA
This protocol describes the in vitro conversion of DHA-EE to its active form, DHA, using lipases. This is relevant for studying its biological activity and for analytical purposes.
Protocol:
-
Reaction Setup:
-
Prepare a buffered solution (e.g., phosphate (B84403) buffer, pH 7.0).
-
Disperse a known concentration of DHA-EE in the buffer. An emulsifying agent may be necessary.
-
Add a lipase (B570770) preparation (e.g., Candida antarctica lipase B). The enzyme-to-substrate ratio should be optimized.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with constant stirring.
-
Monitoring the Reaction: At various time points, withdraw aliquots of the reaction mixture.
-
Sample Analysis:
-
Stop the enzymatic reaction in the aliquots (e.g., by adding an organic solvent or by heat inactivation).
-
Extract the lipids using a suitable solvent system (e.g., Folch or Bligh-Dyer method).
-
Analyze the lipid extract by GC-MS or HPLC to quantify the remaining DHA-EE and the formed DHA.[4][20][21][22]
-
Signaling Pathways and Biological Relevance
DHA-EE serves as a stable precursor to DHA. Following ingestion, it is metabolized by lipases into DHA and ethanol.[2] The biological effects of DHA-EE are therefore attributable to the actions of DHA. DHA is a critical component of cell membranes, particularly in the brain and retina, and is involved in a multitude of signaling pathways.[23]
Key Signaling Pathways of DHA
-
Modulation of Membrane Rafts and Cell Signaling: DHA incorporates into cell membranes, altering their fluidity and the composition of lipid rafts. This can influence the function of membrane-bound receptors and signaling proteins, thereby affecting downstream signaling cascades.[23][24]
-
Neuroprotection and Neurodevelopment: DHA promotes neuronal survival and development through various mechanisms, including the activation of protein kinase B (Akt) and the production of neuroprotective metabolites like neuroprotectin D1.[25]
-
Anti-inflammatory Effects: DHA can be converted into specialized pro-resolving mediators (SPMs), such as resolvins and protectins, which actively resolve inflammation.
-
Gene Expression Regulation: DHA and its metabolites can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate the expression of genes involved in lipid metabolism and inflammation.[26]
Caption: Metabolic conversion of DHA-EE and subsequent signaling pathways of DHA.
Experimental and Developmental Workflows
The study and development of DHA-EE as a therapeutic agent involves a series of well-defined experimental and logical workflows.
Experimental Workflow for Investigating the Cellular Effects of DHA-EE
This workflow outlines the typical steps involved in a cell-based study to investigate the biological effects of DHA-EE.
Caption: A typical experimental workflow for studying the cellular effects of DHA-EE.
Logical Framework for the Drug Development of DHA-EE
This diagram illustrates the logical progression of developing an ethyl ester compound like DHA-EE from the preclinical stage to clinical application.
Caption: Logical framework for the drug development of an ethyl ester compound.
References
- 1. scribd.com [scribd.com]
- 2. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of fatty acid ethyl esters during chronic ethanol treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of High-Purity this compound from Algal Oil through Enzymatic Ethanolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative stability of docosahexaenoic acid-containing oils in the form of phospholipids, triacylglycerols, and ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Oxidative stability of docosahexaenoic acid-containing oils in the form of phospholipids, triacylglycerols, and ethyl esters. | Semantic Scholar [semanticscholar.org]
- 9. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 10. thescipub.com [thescipub.com]
- 11. researchgate.net [researchgate.net]
- 12. fpharm.uniba.sk [fpharm.uniba.sk]
- 13. fpharm.uniba.sk [fpharm.uniba.sk]
- 14. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 15. jfda-online.com [jfda-online.com]
- 16. ijpras.com [ijpras.com]
- 17. azom.com [azom.com]
- 18. metrohm.com [metrohm.com]
- 19. news-medical.net [news-medical.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Enzymatic synthesis of triacylglycerols of docosahexaenoic acid: Transesterification of its ethyl esters with glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Docosahexaenoic acid affects cell signaling by altering lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Docosahexaenoic acid changes lipid composition and interleukin-2 receptor signaling in membrane rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
The Role of DHA Ethyl Ester in Brain Development and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA), an omega-3 long-chain polyunsaturated fatty acid, is a critical structural and functional component of the central nervous system. It plays a pivotal role in neuronal membrane fluidity, signal transduction, and the modulation of gene expression, all of which are fundamental to brain development and cognitive function throughout life. DHA is particularly abundant in the brain and retina.[1] This technical guide provides an in-depth exploration of the role of a specific form of DHA supplement, DHA ethyl ester, in brain development and function. It will delve into its metabolism, bioavailability compared to the natural triglyceride form, and its impact on neuronal signaling pathways. This guide is intended for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of DHA.
Metabolism and Bioavailability: Ethyl Ester vs. Triglyceride Form
DHA in its natural form in fish is predominantly found as triglycerides. However, in many dietary supplements, DHA is available as an ethyl ester. This is a result of the purification and concentration process of fish oil, where ethanol (B145695) is used to separate the fatty acids.[2] Understanding the differences in how the body processes these two forms is crucial for research and clinical applications.
The digestion of DHA triglycerides begins in the small intestine, where pancreatic lipase (B570770) hydrolyzes the fatty acids from the glycerol (B35011) backbone. These free fatty acids are then absorbed by enterocytes. In contrast, DHA ethyl esters also require hydrolysis by pancreatic lipase to cleave the ethyl group from the fatty acid before absorption can occur.[2] Several studies have indicated that the hydrolysis of ethyl esters by pancreatic lipase is less efficient than that of triglycerides.[2]
This difference in enzymatic hydrolysis efficiency directly impacts the bioavailability of DHA. A number of human clinical trials have demonstrated that DHA from triglycerides is better absorbed than from ethyl esters.[2][3] The bioavailability of DHA from ethyl esters can be improved when co-ingested with a high-fat meal, which stimulates the activity of pancreatic lipase.[3]
Role in Neuronal Signaling and Function
DHA exerts its profound effects on the brain through multiple signaling pathways, influencing everything from neuronal survival and differentiation to synaptic plasticity.
Neuronal Survival and Differentiation
DHA is integral to the composition of neuronal membranes, particularly in phospholipids (B1166683) like phosphatidylserine (B164497) (PS) and phosphatidylethanolamine (B1630911) (PE). By influencing membrane fluidity and the formation of lipid rafts, DHA modulates the activity of membrane-bound receptors and signaling proteins. One key mechanism involves the activation of the Akt signaling pathway, a crucial regulator of cell survival and apoptosis. DHA also influences the expression of brain-derived neurotrophic factor (BDNF), a key molecule in promoting neuronal growth and differentiation.
Synaptic Plasticity and Cognitive Function
DHA plays a vital role in synaptic function by modulating the properties of synaptic membranes and influencing the expression and function of synaptic proteins. It has been shown to increase the expression of key synaptic proteins such as synapsin I and postsynaptic density protein 95 (PSD-95).[4] These proteins are essential for neurotransmitter release and the structural integrity of synapses. By enhancing synaptic plasticity, DHA contributes to learning and memory processes.
Deficiencies in DHA have been linked to cognitive impairments, while supplementation has been shown in some studies to improve cognitive function, particularly in older adults with mild cognitive impairment.[5]
Data Presentation: Quantitative Comparison of DHA Formulations
The following tables summarize quantitative data from various studies comparing the bioavailability and stability of DHA ethyl ester (EE) and triglyceride (TG) forms.
| Study (Author, Year) | Dosage and Form | Key Bioavailability Findings |
| Lawson, et al. | Single dose of 1g EPA and 0.67g DHA (EE vs. TG) | Absorption of DHA from EE was 21% that of free fatty acids, while TG was 57%.[3] |
| Beckermann, et al. | 1.86g EPA/1.27g DHA as EE vs. 1.68g EPA/0.72g DHA as TG | Mean bioavailability of DHA from EE was 48% compared to the TG form.[2] |
| Dyerberg, et al. (2010) | Not specified | Assimilation of EPA+DHA from EE was 76% compared to 134% for re-esterified TG.[2] |
| Study (Author, Year) | Formulation | Key Stability Findings |
| Miyashita & Nara (2002) | DHA-containing oils (EE vs. TG) | After a 10-week oxidation period, the EE DHA oil decayed 33% more rapidly than the TG form.[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of DHA's role in brain function.
Assessment of Neurite Outgrowth in Primary Hippocampal Neurons
This protocol is adapted from methods used to assess the effect of DHA on neuronal development.[1][7]
-
Cell Culture:
-
Dissect hippocampi from embryonic day 18 (E18) rat or mouse pups.
-
Dissociate the tissue into single cells using enzymatic digestion (e.g., trypsin) followed by mechanical trituration.
-
Plate the neurons on poly-L-lysine-coated glass coverslips in a serum-free neurobasal medium supplemented with B27.
-
-
DHA Treatment:
-
On day in vitro (DIV) 2, treat the neurons with varying concentrations of DHA ethyl ester or a vehicle control.
-
-
Immunocytochemistry:
-
At DIV 5, fix the neurons with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block non-specific antibody binding with 10% goat serum.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2).
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Trace the length of the longest neurite and count the number of primary neurites for each neuron using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
Western Blot Analysis of Synaptic Proteins
This protocol outlines the steps for quantifying the expression of synaptic proteins in brain tissue following DHA supplementation.[4][8]
-
Tissue Homogenization:
-
Homogenize brain tissue (e.g., hippocampus or cortex) in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against synaptic proteins of interest (e.g., synapsin I, PSD-95).
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Assessment of Learning and Memory in Rodents (Morris Water Maze)
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[9][10][11]
-
Apparatus:
-
A circular pool filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Visual cues are placed around the room.
-
-
Acquisition Phase:
-
For 5-7 consecutive days, rodents are given multiple trials per day to find the hidden platform from different starting locations.
-
The time taken to find the platform (escape latency) and the path taken are recorded using a video tracking system.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, the platform is removed from the pool.
-
The rodent is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Mandatory Visualizations
Signaling Pathways
DHA Signaling Pathway in Neuronal Cells.
Experimental Workflow
Workflow for Investigating DHA-EE Effects.
References
- 1. researchgate.net [researchgate.net]
- 2. filomedica.com.cy [filomedica.com.cy]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Docosahexaenoic acid promotes hippocampal neuronal development and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Supplemental Omega-3 Fatty Acids Esterified in Monoglycerides, Ethyl Esters, or Triglycerides in Adults in a Randomized Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Docosahexaenoylethanolamide promotes development of hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHA dietary supplementation enhances the effects of exercise on synaptic plasticity and cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Antioxidant Activities of Docosahexaenoic Acid Ethyl Ester (DHA-EE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of cell membranes, particularly in the brain and retina. Its ethyl ester form, docosahexaenoic acid ethyl ester (DHA-EE), is a stable, purified form commonly used in dietary supplements and for therapeutic research.[1][2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological mechanism in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and retinopathy.[3][4][5] DHA and its ethyl ester have demonstrated significant antioxidant properties, making them promising agents for mitigating oxidative damage.[6][7][8] This technical guide provides a comprehensive overview of the antioxidant activities of DHA-EE, focusing on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
Mechanisms of Antioxidant Action
DHA-EE employs a multi-pronged approach to combat oxidative stress, acting through both direct and indirect mechanisms. These include direct radical scavenging, modulation of pivotal antioxidant signaling pathways, enhancement of endogenous antioxidant enzyme activity, and protection against lipid peroxidation.
Direct Free Radical Scavenging
DHA possesses the ability to directly neutralize harmful free radicals. In vitro studies have demonstrated its capacity to scavenge hydroxyl radicals, superoxide (B77818) anions, and hydrogen peroxide.[9] An in vivo study involving the intraamniotic administration of DHA-EE to rat fetuses found that lipid extracts from the treated brains exhibited a nearly 70% decrease in DMPO-OH adducts, indicating a potent hydroxyl radical trapping capacity.[10] This direct scavenging activity provides an immediate line of defense against ROS-induced cellular damage.
Activation of the Nrf2 Signaling Pathway
A primary mechanism underlying the antioxidant effect of DHA is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][11][12][13] Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide array of cytoprotective genes.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. DHA or its oxidation products can interact with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[6][12] This destabilization prevents Nrf2 degradation, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[6][13] This leads to the upregulation of a suite of Phase II detoxifying and antioxidant enzymes.[6][14]
Caption: Figure 1: DHA-EE Activation of the Nrf2-ARE Pathway.
Upregulation of Antioxidant Enzymes
Through Nrf2 activation and other mechanisms, DHA-EE enhances the cellular antioxidant defense system by increasing the expression and activity of key enzymes.[8][15]
-
Heme Oxygenase-1 (HO-1): Studies in human mammary epithelial cells show that DHA induces the expression of HO-1, a potent antioxidant enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have cytoprotective properties.[6]
-
NAD(P)H:Quinone Oxidoreductase 1 (NQO1): DHA treatment also upregulates NQO1, an enzyme that detoxifies quinones and reduces oxidative stress.[6][13]
-
Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx): DHA and EPA have been shown to increase the expression of SOD and GPx, which are crucial for detoxifying superoxide radicals and peroxide, respectively.[14][16]
Inhibition of Lipid Peroxidation
The polyunsaturated nature of DHA makes it susceptible to oxidation; however, its role in modulating lipid peroxidation is complex. Evidence suggests that DHA-EE can protect against lipid peroxidation.[10] In a study on near-term rat fetuses, administration of DHA-EE resulted in a marked decrease (58%) in lipid peroxidation formation in the brain compared to controls.[10] This protective effect may be attributed to its ability to bolster the overall antioxidant capacity of the tissue. However, some studies suggest that excessive levels of DHA-EE could potentially enhance lipid peroxidation under certain conditions, highlighting the importance of appropriate dosing.[17][18]
Modulation of Other Signaling Pathways
DHA has been found to influence other redox-sensitive signaling pathways. In endothelial cells, a specific ratio of EPA to DHA was shown to induce the formation of ROS, which in turn activated Src/PI3-kinase/Akt and MAPKs pathways, leading to the activation of endothelial nitric oxide synthase (eNOS).[19][20] This suggests a complex role where a controlled, transient increase in ROS can trigger protective signaling cascades.
Quantitative Data on Antioxidant Activities
The following tables summarize quantitative findings from various studies investigating the antioxidant effects of DHA and its ethyl ester.
Table 1: Summary of In Vitro Antioxidant Activities
| Assay/Parameter | Cell Type/System | Treatment | Result | Reference |
| DPPH Radical Scavenging | 3T3-L1 pre-adipocytes | DHA | 50.51% scavenging activity | [21] |
| Cellular ROS Levels | HepG2 cells | 100 µM DHA | 24.8% decrease in cellular ROS | [8][15] |
| Mitochondrial ROS Levels | HepG2 cells | 100 µM DHA | 44.9% decrease in mitochondrial ROS | [8][15] |
| Total Antioxidant Capacity (ABTS) | HepG2 cells | 100 µM DHA | 55.6% increase | [8][15] |
| Total Antioxidant Capacity (FRAP) | HepG2 cells | 100 µM DHA | 49.2% increase | [8][15] |
| Nrf2 Transcriptional Activity | MCF-10A cells | DHA | Marked enhancement of ARE luciferase activity | [6] |
| Cell Viability (vs. H₂O₂) | ARPE-19 cells | DHA | Significantly reversed the oxidative effect of H₂O₂ | [9][22] |
Table 2: Summary of In Vivo Antioxidant Effects
| Model | Treatment | Tissue | Parameter Measured | Result | Reference |
| Near-term rat fetuses | Intraamniotic Et-DHA | Fetal Brain | Lipid Peroxidation (LPO) | 58% decrease in LPO formation | [10] |
| Near-term rat fetuses | Intraamniotic Et-DHA | Fetal Brain | Hydroxyl Radical Scavenging | ~70% decrease in DMPO-OH adducts | [10] |
| Hypercholesterolemic rats | EPA-DHA rich sterol esters | Brain | Antioxidant Enzymes | Increased level of antioxidant enzymes | [16] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols commonly used to assess the antioxidant activity of DHA-EE.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.
-
Reagent Preparation: A stock solution of DPPH (e.g., 2.4 mg in 100 ml of methanol) is prepared.[21]
-
Reaction Mixture: A small volume of the test compound (DHA-EE dissolved in an appropriate solvent) is added to a larger volume of the methanolic DPPH solution (e.g., 5 µl of test solution to 3.995 ml of DPPH).[21]
-
Incubation: The mixture is vortexed and incubated at room temperature in the dark for a specified time (e.g., 30 minutes).[21]
-
Measurement: The absorbance of the reaction mixture is measured spectrophotometrically at the maximum absorbance wavelength of DPPH (typically around 515-517 nm).[21]
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(A_blank - A_sample) / A_blank] * 100, where A_blank is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.[21] Ascorbic acid is often used as a positive control.[21]
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses fluorescent probes like Dihydroethidium (DHE) or 2',7'-dichlorofluorescin diacetate (DCFH-DA) to quantify intracellular ROS.
-
Cell Culture: Cells are seeded in appropriate culture plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of DHA-EE for a specified duration.
-
Oxidative Challenge: An oxidative stressor (e.g., H₂O₂, tert-butyl hydroperoxide) is added to induce ROS production.[23]
-
Probe Loading: The cells are washed and then incubated with a fluorescent probe (e.g., DCFH-DA) in the dark. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Quantification: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. The intensity is directly proportional to the level of intracellular ROS.
References
- 1. tandfonline.com [tandfonline.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA): A Targeted Antioxidant Strategy to Counter Oxidative Stress in Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA): A Targeted Antioxidant Strategy to Counter Oxidative Stress in Retinopathy [mdpi.com]
- 6. Docosahexaenoic Acid Induces Expression of Heme Oxygenase-1 and NAD(P)H:quinone Oxidoreductase through Activation of Nrf2 in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidative and anti-inflammatory actions of docosahexaenoic acid and eicosapentaenoic acid in renal epithelial cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant Activity of Docosahexaenoic Acid (DHA) and Its Regulatory Roles in Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enhanced free radical scavenging and decreased lipid peroxidation in the rat fetal brain after treatment with ethyl docosahexaenoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel n-3 fatty acid oxidation products activate Nrf2 by destabilizing the association between Keap1 and Cullin3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Docosahexanoic acid signals through the Nrf2–Nqo1 pathway to maintain redox balance and promote neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA) Ameliorate Heart Failure through Reductions in Oxidative Stress: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 17. This compound enhances 6-hydroxydopamine-induced neuronal damage by induction of lipid peroxidation in mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pro- and antioxidant activities of docosahexaenoic acid on human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Redox-Sensitive Induction of Src/PI3-kinase/Akt and MAPKs Pathways Activate eNOS in Response to EPA:DHA 6:1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Investigating the Role of EPA and DHA on Cellular Oxidative Stress; Profiling Antidiabetic and Antihypertensive Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Higher Proportion of Eicosapentaenoic Acid (EPA) When Combined with Docosahexaenoic Acid (DHA) in Omega-3 Dietary Supplements Provides Higher Antioxidant Effects in Human Retinal Cells | MDPI [mdpi.com]
- 23. mdpi.com [mdpi.com]
The Synthesis of Docosahexaenoic Acid Ethyl Ester: A Comprehensive Technical Guide
An in-depth exploration of the discovery, history, and evolving methodologies for the synthesis of a critical omega-3 fatty acid ester.
Introduction
Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid, is a cornerstone of human health, playing a vital role in the development and function of the brain and retina.[1] Its ethyl ester derivative, docosahexaenoic acid ethyl ester (DHA-EE), is a widely utilized form in pharmaceutical and nutraceutical applications due to its increased stability and suitability for concentration and purification. This technical guide provides a comprehensive overview of the discovery and history of DHA and the development of synthetic routes to its ethyl ester, offering researchers, scientists, and drug development professionals a detailed resource on this critical molecule.
Discovery and Early History of Docosahexaenoic Acid
The journey to understanding the importance of omega-3 fatty acids began in the early 20th century, but it wasn't until the mid-20th century that the specific roles of DHA began to be unraveled. While the concept of essential fatty acids was established in the 1920s, the distinct importance of the omega-3 family, and DHA within it, gained significant traction much later.
A pivotal moment in DHA research came in the 1980s through NASA-sponsored research into sustainable life support systems for long-duration space missions. This research investigated the potential of marine algae as a source of oxygen and nutrition, leading to the discovery that certain algal species were rich producers of DHA.[1] This breakthrough opened the door for a consistent and high-quality source of DHA, moving beyond the traditional reliance on fish oils.
The Advent of this compound Synthesis
The conversion of free fatty acids into their ethyl esters is a fundamental chemical transformation that enhances stability and facilitates purification. While the precise first synthesis of DHA ethyl ester is not prominently documented in readily available historical records, the esterification of fatty acids is a well-established chemical process dating back to the 19th century. Early methods for esterifying fatty acids, including those from fish oils, often involved acid-catalyzed reactions with alcohols. A notable patent from the late 1980s describes a process for the extraction and transesterification of fish oils with ethanol (B145695) in the presence of sulfuric acid to produce ethyl esters of EPA and DHA, indicating that this was an area of active industrial development.
The synthesis of DHA ethyl ester can be broadly categorized into two main approaches: chemical synthesis and enzymatic synthesis.
Chemical Synthesis
Chemical synthesis typically involves the direct esterification of DHA with ethanol in the presence of an acid catalyst or the transesterification of DHA-rich triglycerides (found in fish or algal oil) with ethanol.
2.1.1. Acid-Catalyzed Esterification: This is a classic method for producing fatty acid esters.
-
Reaction: DHA-COOH + CH₃CH₂OH ⇌ DHA-COOCH₂CH₃ + H₂O (Catalyst: Strong acid, e.g., H₂SO₄, HCl)
2.1.2. Transesterification: This process involves reacting a triglyceride with an alcohol to form fatty acid esters and glycerol.
-
Reaction: DHA-Triglyceride + 3 CH₃CH₂OH ⇌ 3 DHA-COOCH₂CH₃ + Glycerol (Catalyst: Acid or Base)
Enzymatic Synthesis
The use of enzymes, particularly lipases, for the synthesis of DHA ethyl ester has gained significant traction due to its milder reaction conditions and higher specificity, which can help to preserve the integrity of the highly unsaturated DHA molecule.
2.2.1. Lipase-Catalyzed Esterification: Lipases can efficiently catalyze the esterification of DHA with ethanol.
-
Reaction: DHA-COOH + CH₃CH₂OH ⇌ DHA-COOCH₂CH₃ + H₂O (Catalyst: Lipase (B570770), e.g., from Candida antarctica)
2.2.2. Lipase-Catalyzed Transesterification (Ethanolysis): Lipases are also effective in catalyzing the transesterification of DHA-rich oils with ethanol.[2]
-
Reaction: DHA-Triglyceride + CH₃CH₂OH ⇌ DHA-COOCH₂CH₃ + Diacylglycerol/Monoacylglycerol (Catalyst: Lipase)
Quantitative Comparison of Synthesis Methods
The choice of synthesis method depends on various factors, including desired purity, yield, cost, and environmental considerations. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Comparison of Chemical Synthesis Methods for DHA Ethyl Ester
| Method | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Acid-Catalyzed Esterification | H₂SO₄ | 60-80 | Several hours | >90 | Variable | [3] |
| Base-Catalyzed Transesterification | NaOH/KOH | 60-70 | 1-2 | >95 | Variable | [4] |
| Supercritical CO₂ Chromatography | (3-aminopropyl)triethoxysilane impregnated silicon oxide | 45-60 | Continuous | ~15 (from 15% DHA feed) | >80 | [5] |
Table 2: Comparison of Enzymatic Synthesis Methods for DHA Ethyl Ester
| Method | Enzyme Source | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | DHA Content in Product (%) | Reference |
| Ethanolysis | Lipase UM1 | Optimized | Optimized | 95.41 (ethyl ester yield) | 80.11 | [2] |
| Acidolysis | Novozym® 435 | 60 | 5 | 88-94 (conversion) | 54.4 (in starting material) | [6][7] |
| Esterification | Candida antarctica lipase | 50 | 24 | 60 (conversion) | - | [6] |
| Transesterification | Candida antarctica lipase | 50 | 24 | 20 (conversion) | - | [6] |
| Ethanolysis | Novozym 435 | 50 | 72 | 85 (yield) | ~90 | [8] |
Detailed Experimental Protocols
Protocol for Acid-Catalyzed Esterification of DHA-Rich Fish Oil
This protocol is a generalized procedure based on established methods.[3]
Materials:
-
DHA-rich fish oil
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate solution
-
Hexane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reaction flask with reflux condenser
-
Separatory funnel
Procedure:
-
In a round-bottom flask, add the DHA-rich fish oil and a molar excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to 60-80°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the ethyl esters with hexane.
-
Wash the organic layer with water to remove any remaining impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent using a rotary evaporator to obtain the crude DHA ethyl ester.
-
Further purification can be achieved by molecular distillation or chromatography.
Protocol for Lipase-Catalyzed Ethanolysis of Algal Oil
This protocol is based on the work of He et al. (2024).[2]
Materials:
-
DHA-rich algal oil
-
Ethanol
-
Immobilized Lipase (e.g., Lipase UM1)
-
Molecular sieves (optional, to remove water)
-
Shaking incubator or stirred reactor
-
Centrifuge
-
Gas chromatograph (for analysis)
Procedure:
-
Combine the algal oil and ethanol in a reaction vessel. The optimal molar ratio of ethanol to oil should be determined empirically.
-
Add the immobilized lipase to the mixture. The amount of enzyme will depend on its activity.
-
If the starting materials are not anhydrous, add molecular sieves to remove water, which can inhibit the reaction.
-
Incubate the reaction mixture at the optimal temperature (e.g., 40-60°C) with constant agitation for the desired reaction time (e.g., 12-48 hours).
-
Monitor the conversion of triglycerides to ethyl esters using GC analysis of aliquots taken at different time points.
-
Once the desired conversion is achieved, stop the reaction by separating the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can often be reused.
-
The resulting mixture contains DHA ethyl ester, unreacted triglycerides, and glycerol. The DHA ethyl ester can be purified by molecular distillation.
Signaling Pathways and Experimental Workflows
DHA Signaling in Neuronal Cells
DHA exerts its profound effects on neuronal function through various signaling pathways. It is a key component of neuronal cell membranes and can modulate the activity of membrane-bound proteins and signaling molecules.[1][9][10]
Caption: Simplified signaling pathways of DHA in a neuronal cell.
General Experimental Workflow for DHA Ethyl Ester Production
The industrial production of high-purity omega-3 ethyl esters, including DHA-EE, typically involves a multi-step process starting from crude fish or algal oil.[11][12]
Caption: A generalized workflow for the industrial production of DHA ethyl ester.
Conclusion
The synthesis of this compound has evolved from classical chemical methods to more refined enzymatic and chromatographic processes. This evolution has been driven by the increasing demand for high-purity, stable forms of DHA for pharmaceutical and nutritional applications. While the historical record of its first synthesis is not clearly defined, the ongoing innovation in synthetic methodologies continues to improve the efficiency, sustainability, and quality of DHA-EE production. This guide provides a foundational understanding of the key aspects of DHA-EE synthesis, offering a valuable resource for professionals in the field.
References
- 1. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of High-Purity this compound from Algal Oil through Enzymatic Ethanolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. valveandcontrol.com [valveandcontrol.com]
- 4. Highly Valuable Fish Oil: Formation Process, Enrichment, Subsequent Utilization, and Storage of Eicosapentaenoic Acid Ethyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2011095838A1 - Method for preparing docosahexaenoic acid ethyl esters - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Roles of the Unsaturated Fatty Acid Docosahexaenoic Acid in the Central Nervous System: Molecular and Cellular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Docosahexaenoic Acid and Cognition throughout the Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. omega3galil.com [omega3galil.com]
- 12. researchgate.net [researchgate.net]
The Journey of a Molecule: An In-depth Guide to the Pharmacokinetics of Docosahexaenoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Docosahexaenoic acid (DHA), an essential omega-3 fatty acid, plays a pivotal role in human health, particularly in neural and visual functions. Its ethyl ester form (DHA-EE) is a common constituent of high-purity omega-3 supplements and pharmaceutical formulations. Understanding the pharmacokinetic profile of DHA-EE—its absorption, distribution, metabolism, and excretion—is paramount for the development of effective therapeutic agents. This technical guide provides a comprehensive overview of the core pharmacokinetic principles of DHA-EE, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.
Absorption: The Gateway to Bioavailability
The journey of DHA-EE begins in the gastrointestinal tract, where it undergoes enzymatic hydrolysis to release free DHA and ethanol. This initial step is critical as ethyl esters are not readily absorbed by enterocytes. The efficiency of this process is a key determinant of the overall bioavailability of DHA-EE.
The bioavailability of omega-3 fatty acids is significantly influenced by their chemical form. Studies consistently indicate that the bioavailability of ethyl esters is lower compared to natural triglycerides and free fatty acids.[1][2][3] For instance, one study reported that the bioavailability of eicosapentaenoic acid (EPA) and DHA from re-esterified triglycerides was 124% compared to natural fish oil, while the bioavailability from ethyl esters was inferior at 73%.[1] Another study found that the absorption of EPA as an ethyl ester was about three times less than in triglyceride form and occurred three hours later.[4]
The presence of dietary fat is a crucial factor influencing the absorption of DHA-EE. Co-ingestion with a high-fat meal can significantly enhance the absorption of EPA and DHA from ethyl esters, in some cases increasing it threefold to approximately 60%.[5] This is because dietary fats stimulate the secretion of pancreatic lipase (B570770) and bile salts, which are essential for the emulsification and hydrolysis of the ethyl esters.
Experimental Protocol: Assessing Bioavailability in Humans
A common methodology to assess the bioavailability of different DHA formulations involves a randomized, crossover clinical trial. Here is a representative protocol:
-
Participants: Healthy adult volunteers are recruited.
-
Study Design: A randomized, triple-blind, crossover, controlled clinical trial is conducted.[6][7] Participants are assigned to receive single oral doses of DHA in different formulations (e.g., ethyl ester, triglyceride, monoglyceride) in a random order, with a washout period between each treatment.[6][7]
-
Dosage and Administration: Participants ingest a standardized dose of DHA (e.g., ~1.2 g of EPA and DHA) with a meal.[6][7] The fat content of the meal (low-fat vs. high-fat) is a controlled variable.[5][6][7]
-
Blood Sampling: Blood samples are collected at multiple time points over a 24-hour period (e.g., baseline, and at 1, 2, 4, 5, 6, 8, 9, 10, 12, and 24 hours post-dose).[6][7]
-
Analysis: Plasma is separated from the blood samples, and the total lipids are extracted. The fatty acid composition, specifically the concentration of DHA, is quantified using gas chromatography.[8][9]
-
Pharmacokinetic Parameters: Key pharmacokinetic parameters are calculated from the plasma concentration-time data, including the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[6]
Experimental Workflow for Bioavailability Assessment
Caption: A typical workflow for a clinical trial assessing the bioavailability of different DHA formulations.
Distribution: Reaching the Target Tissues
Once absorbed, DHA is transported in the bloodstream, primarily bound to albumin and incorporated into various lipoprotein particles. It is then distributed to different tissues throughout the body. The incorporation of DHA into cell membranes, particularly in the brain and retina, is crucial for its biological functions.
Metabolism: Transformation and Bioactivation
DHA undergoes metabolism in the liver and other tissues. It can be elongated and desaturated to form other fatty acids or undergo beta-oxidation to produce energy. Importantly, DHA is also a precursor for the synthesis of bioactive lipid mediators, such as resolvins and protectins, which have potent anti-inflammatory and neuroprotective properties.[10][11][12]
Excretion: The Final Pathway
The elimination of DHA and its metabolites occurs through various routes, including expiration as carbon dioxide and excretion in urine and feces. The terminal half-life of total EPA in plasma has been reported to be long, ranging from 70 to 89 hours.[13]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of DHA from studies comparing different formulations. It is important to note that direct comparisons between studies should be made with caution due to variations in study design, dosage, and analytical methods.
Table 1: Pharmacokinetic Parameters of DHA and EPA+DHA from a Single Dose Study Comparing Monoglyceride (MAG), Ethyl Ester (EE), and Triglyceride (TG) Formulations [6]
| Parameter | Formulation | Value | Units |
| EPA+DHA Cmax | MAG | 2.6 times higher than EE | - |
| 1.1 times higher than TG | - | ||
| EPA+DHA Tmax | MAG | 5.6 | hours |
| EE | 7.5 | hours | |
| TG | 9.0 | hours | |
| EPA 24-h AUC | MAG | ~2 times higher than EE | - |
| ~1 time higher than TG | - |
Data represents change over baseline. Participants received a single oral dose of ~1.2 g of EPA and DHA with low-fat meals.
Table 2: Relative Bioavailability of EPA+DHA from Different Formulations Compared to Natural Fish Oil [1]
| Formulation | Relative Bioavailability (%) |
| Re-esterified Triglycerides | 124 |
| Natural Fish Oil | 100 |
| Free Fatty Acids | 91 |
| Ethyl Esters | 73 |
Based on increases in fasting serum triglycerides, cholesterol esters, and phospholipids (B1166683) after 2 weeks of daily supplementation with approximately 3.3g of EPA+DHA.
Signaling Pathways of Docosahexaenoic Acid
DHA exerts its profound biological effects by modulating various signaling pathways. These pathways are critical for neuronal development, survival, and anti-inflammatory responses.
Membrane-Mediated Signaling
DHA's incorporation into neuronal cell membranes, particularly into phosphatidylserine (B164497) (PS), facilitates the activation of key signaling cascades.[10][11][12] This enrichment of DHA-PS in membrane domains promotes the translocation and activation of kinases such as Raf-1, protein kinase C (PKC), and Akt, which are crucial for promoting neuronal survival.[10][11][12]
Caption: DHA-mediated activation of neuronal survival pathways.
Metabolite-Mediated Signaling
DHA is also metabolized into bioactive lipid mediators that have their own distinct signaling functions. One such metabolite is synaptamide, an endocannabinoid-like molecule that promotes neurogenesis and synaptogenesis.[10][11][12] Synaptamide binds to the GPR110 receptor, activating the cAMP/PKA signaling pathway, which in turn activates the transcription factor CREB (cAMP-response element binding protein).[10][11][12] CREB activation leads to the expression of genes involved in synaptic function and neuronal plasticity.
Caption: Synaptamide signaling pathway initiated from DHA.
Conclusion
The pharmacokinetics of docosahexaenoic acid ethyl ester are complex and influenced by multiple factors, most notably its chemical form and the presence of dietary fat. While DHA-EE is a stable and highly purified source of DHA, its bioavailability is generally lower than that of triglyceride and free fatty acid forms. Enhancing the absorption of DHA-EE through formulation strategies or co-administration with fatty meals is a key consideration for optimizing its therapeutic efficacy. Furthermore, a deep understanding of the downstream signaling pathways activated by DHA and its metabolites is crucial for elucidating its mechanisms of action and identifying new therapeutic targets. This guide provides a foundational understanding for researchers and drug development professionals working to harness the full potential of this vital omega-3 fatty acid.
References
- 1. Bioavailability of marine n-3 fatty acid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nfo.com [nfo.com]
- 3. Bioavailability of EPA and DHA in humans - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Absorption of eicosapentaenoic acid and docosahexaenoic acid from fish oil triacylglycerols or fish oil ethyl esters co-ingested with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Supplemental Omega-3 Fatty Acids Esterified in Monoglycerides, Ethyl Esters, or Triglycerides in Adults in a Randomized Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of pharmacokinetics of omega-3 fatty acid supplements in monoacylglycerol or ethyl ester in humans: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of supplementation with this compound and sn-2 docosahexaenyl monoacylglyceride on plasma and erythrocyte fatty acids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of Eicosapentaenoic Acid in Plasma and Red Blood Cells After Multiple Oral Dosing With Icosapent Ethyl in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into the Therapeutic Potential of DHA Ethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, is a critical component of cell membranes, particularly in the brain and retina. Its ethyl ester form (DHA-EE) offers a stable and concentrated delivery method, which has prompted extensive research into its therapeutic applications across a spectrum of diseases. Initial investigations have illuminated the potential of DHA-EE in cardiovascular disease, oncology, and neurodegenerative disorders. This technical guide provides an in-depth overview of these preliminary findings, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Cardiovascular Disease
The therapeutic potential of DHA ethyl ester, often in combination with eicosapentaenoic acid (EPA) ethyl ester, has been most extensively studied in the context of cardiovascular health. The primary focus has been on its lipid-modulating effects and its potential to reduce cardiovascular risk factors.
Quantitative Data: Clinical Trials on Lipid Profile
| Study/Trial | Patient Population | Dosage (DHA-EE or EPA/DHA-EE) | Duration | Key Outcomes |
| Taiwanese Hypertriglyceridemia Trial[1] | Adults with hypertriglyceridemia (Triglycerides 200-1000 mg/dL) | 2 g/day and 4 g/day Omacor® (EPA/DHA ethyl ester) | 8 weeks | Triglyceride reduction: -29.7% (2g/day), -32.1% (4g/day) vs. -5.4% (placebo) |
| Kestin et al. (1990)[2] | Hypercholesterolemic men | 3.4 g/day EPA/DHA | 6 weeks | Significant reduction in triglycerides |
| Bonaa et al. (1992)[2] | 156 individuals | 5.1 g/day EPA/DHA | 10 weeks | 21% reduction in triglycerides |
| Lungershausen et al. (1994)[2] | 43 hypertensive individuals | 3.4 g/day EPA/DHA | 6 weeks | 21% reduction in triglycerides |
| Obese Adults on Weight Loss Diet[3] | Obese adults | 4 g/day Omacor® (46% EPA, 38% DHA) with weight loss diet | 12 weeks | -36% reduction in plasma triglycerides; +20% increase in large artery elasticity (C1) and +22% in small artery elasticity (C2) |
Experimental Protocol: Randomized Controlled Trial for Hypertriglyceridemia
A representative methodology for a clinical trial investigating the efficacy of DHA ethyl ester in managing hypertriglyceridemia is as follows[1]:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Selection: Adult patients with fasting triglyceride levels between 200 and 1000 mg/dL.
-
Dietary Lead-in: A five-week period where all participants follow a standardized diet to establish a stable baseline lipid profile.
-
Randomization: Patients are randomly assigned to one of the following treatment groups:
-
DHA-EE/EPA-EE (e.g., Omacor®) 2 g/day
-
DHA-EE/EPA-EE (e.g., Omacor®) 4 g/day
-
Placebo (e.g., corn oil)
-
-
Treatment Period: An eight-week treatment phase where participants consume the assigned capsules.
-
Primary Endpoint: The percentage change in serum triglyceride levels from baseline to the end of the treatment period.
-
Secondary Endpoints: Changes in other lipid parameters (e.g., LDL-C, HDL-C, non-HDL-C), safety, and tolerability.
-
Blood Sampling and Analysis: Blood samples are collected at baseline and at the end of the treatment period for lipid panel analysis.
-
Statistical Analysis: Appropriate statistical tests (e.g., ANCOVA) are used to compare the treatment effects between the groups.
Signaling Pathway: Anti-Inflammatory Effects
DHA exerts its cardiovascular benefits in part through its anti-inflammatory properties, primarily by modulating the NF-κB signaling pathway.
Caption: DHA-EE's Anti-Inflammatory Mechanism via NF-κB Inhibition.
Oncology
Preliminary in vitro and in vivo studies suggest that DHA ethyl ester may possess anti-cancer properties, including the ability to inhibit cancer cell proliferation, induce apoptosis, and reduce metastasis.
Quantitative Data: In Vitro Cancer Cell Line Studies
| Cancer Cell Line | DHA-EE Concentration | Duration | Key Outcomes | Reference |
| A549 (Lung Cancer) | 25, 50, 75 µM | 24 h | Dose-dependent inhibition of proliferation; Induction of apoptosis | [4] |
| MCF-7 (Breast Cancer) | 150 µM | - | Significant reduction in cell viability | [5] |
| Wnt-1 (Basal-like Breast Cancer) | 0.025% in diet (in vivo) | 6 weeks | Reduced tumor growth in diet-induced obese mice | [6][7] |
| M-Wnt (Claudin-low Breast Cancer) | 0.025% in diet (in vivo) | 6 weeks | Reduced tumor growth in diet-induced obese mice | [6][7] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. A typical protocol for evaluating the effect of DHA-EE on cancer cells is as follows[8][9][10]:
-
Cell Culture: Cancer cells (e.g., A549 lung cancer cells) are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
DHA-EE Treatment: DHA-EE is dissolved in a suitable solvent (e.g., ethanol) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations (e.g., 6.25, 12.5, 25, 50, 75, 100 µM). The cells are then treated with these concentrations for a specified duration (e.g., 24 hours). Control cells are treated with the vehicle (e.g., ethanol) at the same final concentration as the highest DHA-EE treatment.
-
MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The results are typically expressed as a percentage of the viability of the control cells.
Signaling Pathway: mTOR Inhibition in Cancer
DHA has been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway, which is a key regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.
Caption: DHA-EE's Inhibitory Effect on the mTOR Signaling Pathway.
Neurodegenerative Disorders
The accumulation of DHA in the brain underscores its importance for neuronal function. Research into DHA ethyl ester for neurodegenerative diseases, particularly Alzheimer's disease, has focused on its potential to mitigate amyloid-beta (Aβ) pathology and reduce neuroinflammation.
Quantitative Data: Preclinical and Clinical Studies in Alzheimer's Disease
| Study Model | Intervention | Duration | Key Outcomes | Reference |
| Alzheimer's Disease Model Rats | 60 mg/kg/day DHA-EE | 20 days | Significantly improved Aβ-induced cognitive impairment; Decreased lipid peroxidation and mitochondria-dependent apoptosis | [11] |
| 3xTg-AD Mice | DHA-EE enriched diet (0.9g/kg DHA) | 3 months | Reduced cortical soluble phosphorylated tau | [12] |
| Cognitively Healthy Older Adults with Coronary Artery Disease | 3.36 g/day EPA+DHA ethyl esters | 30 months | Improved scores for verbal fluency, language, and memory | [9] |
Experimental Protocol: Aβ Fibrillization Assay
An in vitro assay to assess the effect of DHA-EE on the aggregation of amyloid-beta peptides is crucial for understanding its mechanism of action in Alzheimer's disease. A general protocol is as follows[13][14][15][16][17]:
-
Aβ Peptide Preparation: Lyophilized synthetic Aβ peptide (e.g., Aβ1-42) is monomerized by dissolving it in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), followed by evaporation to form a peptide film. The film is then dissolved in a suitable buffer (e.g., HEPES with NaCl) to the desired concentration.
-
DHA-EE Preparation: A stock solution of DHA-EE is prepared in a suitable solvent and then diluted to the desired final concentrations for the assay.
-
Aggregation Assay: The Aβ peptide solution is incubated at 37°C with different concentrations of DHA-EE (and a vehicle control).
-
Monitoring Aggregation: Fibril formation can be monitored over time using various techniques:
-
Thioflavin T (ThT) Fluorescence Assay: ThT dye binds to amyloid fibrils and exhibits enhanced fluorescence, which can be measured to quantify the extent of aggregation.
-
Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM): These imaging techniques allow for the direct visualization of Aβ fibril morphology.
-
-
Data Analysis: The kinetics of fibrillization (lag time, elongation rate) and the final amount of fibrils are determined and compared between the different treatment conditions.
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
DHA may influence the processing of the amyloid precursor protein (APP), shifting it away from the amyloidogenic pathway that produces the toxic Aβ peptides.
Caption: DHA-EE's Modulation of Amyloid Precursor Protein Processing.
Conclusion
The initial investigations into the therapeutic potential of DHA ethyl ester have yielded promising results across cardiovascular, oncological, and neurodegenerative research areas. The data presented in this guide highlight its capacity to modulate lipid profiles, inhibit cancer cell proliferation, and potentially interfere with the pathological processes of Alzheimer's disease. The detailed experimental protocols provide a foundation for future research, and the visualized signaling pathways offer insights into the molecular mechanisms underlying its therapeutic effects. Further rigorous and large-scale clinical trials are warranted to fully elucidate the clinical utility of DHA ethyl ester in these and other therapeutic areas.
References
- 1. A Randomized, Double-Blind, Placebo-Controlled Clinical Trial to Assess the Efficacy and Safety of Ethyl-Ester Omega-3 Fatty Acid in Taiwanese Hypertriglyceridemic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Omega-3 Ethyl Esters for Cardiovascular Prevention and Treatment of Increased Blood Triglyceride Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supplementation with n3 fatty acid ethyl esters increases large and small artery elasticity in obese adults on a weight loss diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The omega-3 polyunsaturated fatty acid docosahexaenoic acid inhibits proliferation and progression of non-small cell lung cancer cells through the reactive oxygen species-mediated inactivation of the PI3K /Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Omega-3-Acid Ethyl Esters Block the Pro-tumorigenic Effects of Obesity in Mouse Models of Postmenopausal Basal-Like and Claudin-Low Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Omega-3-Acid Ethyl Esters Block the Protumorigenic Effects of Obesity in Mouse Models of Postmenopausal Basal-like and Claudin-Low Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. researchhub.com [researchhub.com]
- 11. A comparative study of eicosapentaenoic acid enriched phosphatidylcholine and ethyl ester in improving cognitive deficiency in Alzheimer's disease model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential impact of eicosapentaenoic acid and docosahexaenoic acid in an animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 14. Quantitative analysis of the time course of Aβ oligomerization and subsequent growth steps using tetramethylrhodamine-labeled Aβ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of High-Purity Docosahexaenoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and purification of high-purity docosahexaenoic acid (DHA) ethyl ester (DHA-EE). The methodologies described herein are based on established chemical and enzymatic processes, followed by advanced purification techniques to achieve high-purity DHA-EE suitable for research, pharmaceutical, and nutraceutical applications.
Introduction
Docosahexaenoic acid (DHA, 22:6n-3) is a critical omega-3 polyunsaturated fatty acid (PUFA) essential for cognitive function and cardiovascular health. For many applications, particularly in the pharmaceutical industry, DHA is required in a highly purified ethyl ester form for improved stability and bioavailability. This document outlines the primary methods for synthesizing DHA-EE from natural sources like fish oil or algal oil and subsequent purification to achieve high concentrations.
The overall workflow involves two main stages:
-
Synthesis: Conversion of triglycerides or free fatty acids in the starting material to fatty acid ethyl esters (FAEEs).
-
Purification: Enrichment of DHA-EE from the resulting FAEE mixture.
Synthesis of Docosahexaenoic Acid Ethyl Ester
The synthesis of DHA-EE primarily involves the transesterification of the starting oil (triglycerides) with ethanol (B145695). This can be achieved through chemical or enzymatic catalysis.
Chemical Transesterification (Ethanolysis)
Chemical transesterification is a widely used method due to its efficiency and cost-effectiveness. It can be catalyzed by either an acid or a base.
Protocol 1: Acid-Catalyzed Transesterification
This method utilizes a strong acid, such as sulfuric acid, to catalyze the reaction between the oil and ethanol.
Materials:
-
Crude fish oil or algal oil
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dilute the fish oil with ethanol.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux the mixture with stirring for a specified duration (e.g., 2-4 hours).
-
After cooling, extract the ethyl esters with hexane.
-
Wash the hexane extract with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.
-
Dry the hexane phase over anhydrous sodium sulfate.
-
Evaporate the hexane using a rotary evaporator to obtain the crude fatty acid ethyl esters.
Enzymatic Ethanolysis
Enzymatic methods offer a milder alternative to chemical processes, which can help prevent the oxidation of the highly unsaturated DHA. Lipases are commonly used as biocatalysts.
Protocol 2: Lipase-Catalyzed Ethanolysis
This protocol uses a lipase (B570770) to catalyze the ethanolysis of the starting oil.
Materials:
-
Algal oil or fish oil
-
Ethanol
-
Immobilized lipase (e.g., Lipase UM1 or Novozym® 435)
-
Molecular sieves (to remove water)
-
Incubator shaker
Procedure:
-
Combine the algal oil and ethanol in a reaction vessel.
-
Add the immobilized lipase to the mixture.
-
Include molecular sieves to control the water content, which can affect enzyme activity.
-
Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 40-50°C) for a specified time (e.g., 8-24 hours).
-
After the reaction, separate the immobilized lipase by filtration for potential reuse.
-
The resulting mixture contains fatty acid ethyl esters and unreacted glycerides.
Purification of High-Purity DHA Ethyl Ester
Following synthesis, the crude FAEE mixture, which contains DHA-EE along with other fatty acid ethyl esters, requires purification to enrich the DHA-EE content. Common techniques include urea (B33335) complexation, molecular distillation, and supercritical fluid chromatography.
Urea Complexation (Urea Adduction)
This technique separates fatty acids based on their degree of unsaturation. Saturated and monounsaturated fatty acids form crystalline complexes with urea, which can be removed by filtration, leaving the more unsaturated fatty acids like DHA-EE in the filtrate.[1][2][3]
Protocol 3: Urea Complexation
Materials:
-
Crude fatty acid ethyl esters
-
Urea
-
Ethanol (95%)
-
Hexane
-
Hydrochloric acid (HCl) solution (for decomposition of urea complex)
-
Saturated sodium chloride solution
Procedure:
-
Dissolve urea in 95% ethanol with heating to create a saturated solution.
-
Add the crude FAEE mixture to the urea solution.
-
Allow the mixture to cool slowly to a specific crystallization temperature (e.g., -5°C to 15°C) and hold for a set time (e.g., 2.5-18 hours) to allow for the formation of urea-fatty acid complexes.[4][5]
-
Separate the crystalline urea complexes (containing saturated and monounsaturated FAEEs) from the liquid phase (enriched in PUFA-EEs) by filtration.
-
The liquid phase, now enriched with DHA-EE, is collected.
-
To recover any entrapped PUFAs from the solid complex, it can be decomposed with an acidic solution and extracted with hexane.
-
The enriched liquid phase is washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the PUFA-EE concentrate.
Molecular Distillation
Molecular distillation is a high-vacuum distillation technique that separates compounds based on their molecular weight. It is particularly effective for separating long-chain fatty acid ethyl esters.[1][6][7]
Protocol 4: Two-Stage Molecular Distillation
Materials:
-
PUFA-EE concentrate (from urea complexation or crude FAEEs)
-
Molecular distillation unit
Procedure:
-
First Stage (Removal of Lighter FAEEs):
-
Preheat the PUFA-EE concentrate.
-
Feed the concentrate into the molecular distiller.
-
Set the evaporation temperature to a lower value (e.g., 65-100°C) under high vacuum (e.g., 10⁻³ mm Hg).[6][8]
-
The distillate will contain lighter fatty acid ethyl esters, while the residue will be enriched in heavier esters like DHA-EE.
-
-
Second Stage (Purification of DHA-EE):
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is a green technology that provides high resolution for separating complex lipid mixtures.[9][10][11][12][13]
Protocol 5: Preparative SFC for DHA-EE Purification
Materials:
-
PUFA-EE concentrate
-
Supercritical fluid chromatograph
-
Supercritical CO₂ (mobile phase)
Procedure:
-
Dissolve the PUFA-EE concentrate in an appropriate solvent if necessary.
-
Set the SFC parameters, including column type, temperature (e.g., 55-65°C), and pressure (e.g., 145 bar).[10][11]
-
Inject the sample into the SFC system.
-
The components will separate based on their interaction with the stationary phase and solubility in the supercritical mobile phase.
-
Collect the fractions corresponding to DHA-EE as they elute from the column.
-
Evaporate the CO₂ to obtain the purified DHA-EE.
Data Presentation
The following tables summarize quantitative data from various studies on the synthesis and purification of DHA-EE.
Table 1: Purity of DHA Ethyl Ester Achieved with Different Methods
| Method | Starting Material | Purity of DHA-EE (%) | Reference(s) |
| Enzymatic Ethanolysis followed by Molecular Distillation | Algal Oil | 80.11 | [14][15] |
| Multi-step process from microbial fermentation | Microbial Oil | > 98 | [16] |
| Supercritical Fluid Chromatography | Tuna Oil | Up to 95 | [11][12] |
| Urea Complexation and Molecular Distillation | Sardine Oil | 83.5 | [4] |
| In situ Transesterification and HPLC from Thraustochytrid biomass | Microbial Biomass | > 94.5 | [17] |
Table 2: Optimized Conditions for Molecular Distillation of ω-3 Fatty Acid Ethyl Esters
| Parameter | Stage 1 | Stage 2 | Reference(s) |
| Evaporation Temperature (°C) | 120.5 | 140 | [6][7] |
| Vacuum (mm Hg) | ~10⁻³ | ~10⁻³ | [8] |
Table 3: Optimized Conditions for Urea Complexation
| Parameter | Optimal Value | Reference(s) |
| Urea/FAEE Ratio (w/w) | 1.9:1 to 2.38:1 | [2][4] |
| Crystallization Temperature (°C) | -1 to 15 | [2][4] |
| Crystallization Time (hr) | 2.5 | [2] |
Visualizations
The following diagrams illustrate the workflows and relationships in the synthesis and purification of high-purity DHA-EE.
Caption: Overall workflow for DHA-EE synthesis and purification.
Caption: Methods for the synthesis of DHA ethyl ester.
Caption: Common techniques for DHA-EE purification.
References
- 1. Highly Valuable Fish Oil: Formation Process, Enrichment, Subsequent Utilization, and Storage of Eicosapentaenoic Acid Ethyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iranarze.ir [iranarze.ir]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of molecular distillation to concentrate ethyl esters of eicosapentaenoic (20:5 ω-3) and docosahexaenoic acids (22:6 ω-3) using simplified phenomenological modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. EP0292846A2 - A process for the extraction of this compound from fish oils and pharmaceutical and/or dietetic compositions containing a mixture of docosahexaenoic and eicosapentaenoic acid ethyl esters - Google Patents [patents.google.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. researchgate.net [researchgate.net]
- 13. Supercritical Fluid Chromatography as a Technique to Fractionate High-Valued Compounds from Lipids [mdpi.com]
- 14. Preparation of High-Purity this compound from Algal Oil through Enzymatic Ethanolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation of High-Purity this compound from Algal Oil through Enzymatic Ethanolysis [jstage.jst.go.jp]
- 16. CN103864614A - Method for separating and purifying DHA (docosahexaenoic acid) ethyl ester from DHA oil produced by microbial fermentation - Google Patents [patents.google.com]
- 17. Extraction, separation and purification of fatty acid ethyl esters for biodiesel and DHA from Thraustochytrid biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Docosahexaenoic Acid (DHA) Ethyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Docosahexaenoic acid (DHA) is an essential omega-3 fatty acid crucial for various physiological functions. Its ethyl ester form is a common component in pharmaceutical formulations and dietary supplements. Accurate and precise quantification of DHA ethyl ester (DHA-EE) is paramount for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. These application notes provide detailed protocols for the analysis of DHA-EE using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the two most prevalent analytical techniques.
Gas Chromatography (GC) Based Methods
Gas chromatography is a robust and widely used technique for the analysis of fatty acid esters. When analyzing ethyl esters directly, derivatization to methyl esters may not be necessary, simplifying sample preparation. However, if the sample contains triglycerides or free fatty acids alongside ethyl esters, a derivatization step to convert all fatty acids to a single ester form (typically methyl esters) is common practice for comprehensive fatty acid profiling. For the specific quantification of DHA ethyl ester, direct analysis is often feasible.
Protocol: Direct Quantification of DHA Ethyl Ester in Oil Samples by GC-FID
This protocol is suitable for the direct analysis of DHA-EE in concentrated fish oils or other lipid matrices where DHA is primarily in the ethyl ester form.
a) Sample Preparation:
-
Accurately weigh approximately 20 mg of the oil sample into a glass tube.
-
Add 1 mL of an internal standard solution (e.g., methyl tricosanoate (B1255869) in hexane (B92381) at 1 mg/mL) and 3 mL of hexane.[1]
-
Vortex the mixture until the sample is fully dissolved.[1]
-
The sample is now ready for injection into the GC system.
b) GC-FID Conditions:
| Parameter | Value |
| Column | DB-23 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column.[1] |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[1] |
| Injector | Split/Splitless, operated in split mode (e.g., 40:1 split ratio) at 250°C.[1] |
| Oven Program | Initial temperature of 175°C for 35 min, ramp at 3°C/min to 230°C, and hold for 30 min.[1] |
| Detector | Flame Ionization Detector (FID) at 270°C.[1] |
| Injection Volume | 1 µL.[1] |
c) Quantification:
The concentration of DHA ethyl ester is calculated using the following formula, based on the peak areas of the analyte and the internal standard:
Amount of DHA-EE (mg/g) = (Peak Area of DHA-EE / Peak Area of Internal Standard) x (Concentration of Internal Standard / Weight of Sample) x Response Factor
Note: The response factor should be determined experimentally using certified reference standards.
Protocol: Quantification of Total DHA via Transesterification to Fatty Acid Methyl Esters (FAMEs)
This method is employed when analyzing samples containing a mixture of fatty acid forms (triglycerides, ethyl esters, free fatty acids) to determine the total DHA content.
a) Sample Preparation (TMAH Transesterification):
-
Accurately weigh approximately 20 mg of the oil sample into a glass tube.[1]
-
Add 1 mL of the internal standard solution and 3 mL of diethyl ether, and vortex to dissolve.[2]
-
Add 0.1 mL of 25% tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) in methanol, vortex, and let it react at room temperature for 5 minutes with occasional shaking.[2]
-
To stop the reaction, add 3 mL of deionized water and vortex for 30 seconds.[2]
-
Add 1 mL of saturated NaCl solution, shake gently, and allow the layers to separate.[2]
-
The upper organic layer containing the FAMEs is collected for GC analysis.
b) GC-FID Conditions:
The GC-FID conditions are similar to those described in section 1.1.b. The oven temperature program may need to be optimized to ensure separation of all FAMEs of interest.
Quantitative Data Summary for GC Methods
| Method | Analyte | Recovery | Coefficient of Variation (CV%) | Limit of Quantification (LOQ) | Reference |
| TMAH Transesterification | EE-EPA | 90.8% - 93.6% | 0.2% - 2.5% | 2 mg/g | [1] |
| TMAH Transesterification | EE-DHA | 92.7% - 95.2% | 0.7% - 1.7% | 2 mg/g | [1] |
| Direct Injection | EE-EPA | - | Intra-day: 1.9%, Inter-day: 4.0% | - | [1] |
| Direct Injection | EE-DHA | - | Intra-day: 1.4%, Inter-day: 3.5% | - | [1] |
High-Performance Liquid Chromatography (HPLC) Based Methods
HPLC, particularly when coupled with mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for the quantification of DHA-EE, especially in complex biological matrices like plasma.
Protocol: Quantification of DHA Ethyl Ester in Human Plasma by LC-MS/MS
This protocol is designed for pharmacokinetic studies and requires a highly sensitive and selective analytical method.
a) Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma sample, add an internal standard (e.g., a deuterated analog of DHA-EE).
-
Add 400 µL of acetonitrile (B52724) to precipitate the plasma proteins.[3]
-
Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
b) LC-MS/MS Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).[4] |
| Mobile Phase | Gradient elution with Methanol and 1.0 mM Ammonium Acetate in water.[3] |
| Flow Rate | Typically 0.2 - 0.5 mL/min. |
| Ion Source | Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[3] |
| Detection | Multiple Reaction Monitoring (MRM) for specific quantification of DHA-EE and the internal standard.[3] |
Quantitative Data Summary for LC-MS/MS Method
| Analyte | Linearity Range (ng/mL) | Cmax (ng/mL) | AUC (ng/mL·h) | Reference |
| EPA-EE | 1.00 - 1000 | 499 ± 243 | 1290 ± 765 | [3] |
| DHA-EE | 2.50 - 2500 | 1596 ± 476 | 4369 ± 1680 | [3] |
Visualized Workflows
General Analytical Workflow for DHA-EE Quantification
The following diagram illustrates the general workflow for the quantification of DHA ethyl ester from sample collection to data analysis.
Caption: General workflow for DHA-EE analysis.
Decision Tree for Method Selection
This diagram provides a logical decision-making process for selecting the appropriate analytical method based on the sample matrix and analytical goals.
Caption: Decision tree for analytical method selection.
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gas Chromatography (GC) Analysis of Docosahexaenoic Acid (DHA) Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA), an essential omega-3 fatty acid, is a critical component in pharmaceutical and nutraceutical formulations. Its ethyl ester form is commonly used in supplements and drug products. Accurate and precise quantification of DHA ethyl ester is paramount for quality control, stability testing, and formulation development. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely adopted analytical technique for this purpose. These application notes provide detailed protocols for the analysis of DHA ethyl ester, including sample preparation and various GC methodologies, to ensure reliable and reproducible results.
Experimental Protocols
Protocol 1: Direct Analysis of DHA Ethyl Ester Concentrates
This protocol is suitable for samples that are already in the ethyl ester form, such as fish oil ethyl ester concentrates.[1]
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the DHA ethyl ester sample into a 10 mL volumetric flask.
-
Add a suitable internal standard. For ethyl esters, an appropriate internal standard is ethyl tricosanoate (B1255869) (23:0 ethyl ester).
-
Dissolve and dilute to the mark with a high-purity solvent such as isooctane (B107328) or hexane (B92381).[2] An antioxidant like butylated hydroxytoluene (BHT) can be added to the solvent to prevent oxidation of polyunsaturated fatty acids.[3]
-
Vortex the solution until homogenous. The sample is now ready for GC injection.
2. GC-FID Conditions:
-
Column: A high-polarity capillary column is recommended. Common choices include:
-
Fused silica (B1680970) capillary column coated with a bonded polyglycol like Carbowax-20M.[1]
-
DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
-
Carrier Gas: Hydrogen or Helium are commonly used. Hydrogen is often preferred for better efficiency and shorter analysis times.[3] The flow rate is typically around 1 mL/min.
-
Injector:
-
Oven Temperature Program:
-
Detector (FID):
Protocol 2: Analysis of DHA from Triglycerides via Transesterification to Ethyl Esters
This protocol is for samples where DHA is present as triglycerides, such as in natural fish oils. The triglycerides are converted to fatty acid ethyl esters (FAEEs) for analysis. While conversion to fatty acid methyl esters (FAMEs) is more common, direct transesterification to ethyl esters can also be performed.
1. Sample Preparation (Transesterification):
-
Accurately weigh about 20 mg of the oil sample.[4]
-
Add 1 mL of an internal standard solution (e.g., ethyl tricosanoate in hexane).
-
Add 1 mL of 1 N sodium hydroxide (B78521) in ethanol (B145695) and heat at 80 °C for 15 minutes for saponification.
-
Add 1 mL of 14% boron trifluoride (BF3) in ethanol and heat at 110 °C for 15 minutes for transesterification.
-
Cool the mixture and add 1 mL of n-hexane, vortex for 1 minute.
-
Add 3 mL of saturated sodium chloride solution and centrifuge.
-
The upper hexane layer containing the fatty acid ethyl esters is collected for GC analysis.[4]
2. GC-FID Conditions:
-
Follow the same GC-FID conditions as outlined in Protocol 1.
Data Presentation
Quantitative data from various studies on the GC analysis of DHA, either as ethyl esters or converted to methyl esters (which follows similar analytical principles), are summarized below for comparison.
Table 1: GC Method Validation Parameters for DHA Analysis
| Parameter | Value | Sample Type | Reference |
| Recovery | 92.7% - 95.2% | Fish Oil (spiked with DHA-EE) | [4][9] |
| >95% | Fish (as FAME) | [2][5] | |
| 90.58% - 97.02% | Fish (as FAME) | [2] | |
| Limit of Quantification (LOQ) | 2 mg/g | Fish Oil (for DHA-EE) | [4] |
| Precision (RSD) | 0.7% - 1.7% | Fish Oil (for DHA-EE) | [4][9] |
| ≤ 2% | Fish (as FAME) | [2][5] | |
| 0.95% | Fish Oil (as FAME) | [6] | |
| Linearity Range | 10 - 2000 µg/mL | Standard Solutions | [4] |
| 0.156 - 5 mg/mL | Standard Solutions | [2] |
Table 2: Example GC Operating Conditions for DHA Ethyl Ester Analysis
| Parameter | Method A | Method B |
| Column | DB-23 (30m x 0.25mm, 0.25µm)[4] | HP-88 (60m x 0.25mm, 0.2µm)[2][5] |
| Carrier Gas | Helium @ 1.0 mL/min[4] | Helium @ 1.0 mL/min[2] |
| Injector Temp. | 250 °C[4] | 250 °C[2] |
| Detector Temp. | 270 °C[4] | 250 °C[2] |
| Oven Program | 175°C (35min) -> 3°C/min to 230°C (30min)[4] | 40°C (0.5min) -> 25°C/min to 195°C (25min) -> 15°C/min to 205°C (3min) -> 10°C/min to 230°C (8min)[2] |
| Split Ratio | 40:1[4] | 20:1[2] |
Visualization of Experimental Workflows
Caption: Workflow for Direct GC Analysis of DHA Ethyl Ester.
Caption: Transesterification Workflow for DHA Analysis from Triglycerides.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. goedomega3.com [goedomega3.com]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 9. "Determination and evaluation of EPA and DHA ethyl esters in fish oils " by Pai-Wen Wu, Ching-Hsuan Tsai et al. [jfda-online.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation and Analysis of Docosahexaenoic Acid (DHA) Ethyl Ester
Introduction
Docosahexaenoic acid (DHA), an essential omega-3 fatty acid, is of significant interest in the pharmaceutical and nutraceutical industries for its numerous health benefits. For analytical and preparative purposes, DHA is often converted to its ethyl ester form (DHA-EE) to improve stability and facilitate separation from complex lipid mixtures. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, quantification, and purification of DHA-EE. This application note provides detailed protocols and methodologies for the successful HPLC analysis of DHA ethyl ester, intended for researchers, scientists, and drug development professionals.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Quantification of DHA Ethyl Ester
This protocol outlines a common reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of DHA ethyl ester in a sample matrix.
1. Sample Preparation:
-
Lipid Extraction: For samples such as fish oil or microalgae biomass, lipids are typically extracted using a solvent mixture like chloroform:methanol (B129727) (2:1, v/v).[1] The organic layer containing the lipids is then separated and concentrated.
-
Transesterification: The extracted lipids are converted to fatty acid ethyl esters (FAEEs) through acid-catalyzed or base-catalyzed transesterification.[1]
-
Acid-Catalyzed Method: The lipid extract is reacted with an excess of ethanol (B145695) in the presence of an acid catalyst (e.g., 1% sulfuric acid in methanol) and heated.
-
Base-Catalyzed Method: A solution of sodium hydroxide (B78521) in methanol can be used for saponification, followed by esterification with boron trifluoride in methanol.[2]
-
-
Purification (Optional): Solid-phase extraction (SPE) with an aminopropyl-silica or octadecylsilyl (ODS) column can be employed to purify the FAEE fraction and remove interferences.[3][4]
-
Final Sample Solution: The resulting FAEE mixture is dissolved in a suitable solvent, such as hexane (B92381) or the mobile phase, to a known concentration for HPLC analysis.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A C18 reversed-phase column is commonly used. A typical configuration is 250 mm x 4.6 mm with a 5 µm particle size.[5][6] An AQ-C18 column with polar end-capped silanol (B1196071) groups can also provide excellent separation.[7][8][9][10]
-
Mobile Phase: A mixture of methanol and water is a common mobile phase. The composition can be isocratic or a gradient.
-
Isocratic Elution: A fixed composition, for example, methanol/water (96:4, v/v), can be used.[1][11]
-
Gradient Elution: A gradient can improve the separation of complex mixtures. For instance, starting with 80% methanol and increasing to 100% methanol over 10 minutes.[5][6] Acetic acid (0.1%) can be added to the mobile phase to improve peak shape.[5][6]
-
-
Column Temperature: Maintaining a constant column temperature, for example, 30°C, can improve reproducibility.[7]
-
Detector: A UV detector set at a wavelength of 210 nm or 303 nm is commonly used for the detection of the ethyl ester functional group.[5][6][7]
-
Injection Volume: Typically 10-20 µL.
3. Data Analysis:
-
Quantification: The concentration of DHA-EE in the sample is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations. An internal standard can be used to improve accuracy.
-
Purity Assessment: The purity of a DHA-EE sample can be estimated by the relative peak area of the DHA-EE peak compared to the total area of all peaks in the chromatogram.
Data Presentation
The following tables summarize quantitative data from various HPLC methods for DHA ethyl ester separation, providing a basis for method selection and optimization.
Table 1: HPLC Methods for DHA Ethyl Ester Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Inertsil ODS-3 (250 x 4.6 mm, 5 µm)[5][6] | C18 (250 x 4.6 mm, 2.0 µm)[1] | AQ-C18 (10 x 150 mm)[7] | AgTCM (150 x 3.0 mm, 3 µm)[1] |
| Mobile Phase | Deionized water and methanol with 0.1% acetic acid[5][6] | Methanol/water (96:4, v/v)[1][11] | Methanol/water (90:10, v/v)[7][8][9][10] | Acetonitrile and 2 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid (9:15, v/v)[12] |
| Elution Mode | Gradient (80% to 100% methanol)[5][6] | Isocratic[1][11] | Isocratic[7][8][9][10] | Isocratic |
| Flow Rate | 1.0 mL/min[5][6] | 0.5 mL/min[1][11] | 3.0 mL/min[7] | 35 µL/s[12] |
| Detection | UV at 303 nm[5][6] | UV | UV at 210 nm[7] | APCI-MS[1] |
| Column Temp. | Not specified | Not specified | 30°C[7] | 10°C[12] |
Table 2: Performance Data for DHA Ethyl Ester Separation
| Method | Purity Achieved | Recovery Rate | Retention Time (DHA-EE) | Reference |
| Semi-preparative HPLC | 98.5% | Not specified | Not specified | [1][11] |
| Preparative HPLC | 99.0% | 79.8% | Not specified | [11] |
| RP-MPLC (AQ-C18) | 90.34% | 74.30% | Shorter than RP-HPLC | [7][8][9][10] |
| LC-APCI/MS | >95% | Not specified | Not specified | [1] |
Visualizations
Experimental Workflow for HPLC Analysis of DHA Ethyl Ester
The following diagram illustrates the general workflow for the analysis of DHA ethyl ester from a biological sample using HPLC.
Caption: Workflow for DHA ethyl ester analysis by HPLC.
Logical Relationship of HPLC Method Parameters
This diagram shows the key parameters that need to be optimized for a successful HPLC separation of DHA ethyl ester.
Caption: Key parameters for HPLC method optimization.
References
- 1. Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Randomized, Open-Label, Single-Dose, Crossover Study of the Comparative Bioavailability of EPA and DHA in a Novel Liquid Crystalline Nanoparticle-Based Formulation of ω-3 Acid Ethyl Ester Versus Omacor® Soft Capsule among Healthy Adults [mdpi.com]
Application Note: Quantitative Analysis of Docosahexaenoic Acid (DHA) Ethyl Ester in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of docosahexaenoic acid (DHA) ethyl ester in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a tandem mass spectrometer in positive ionization mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of DHA ethyl ester in a biological matrix.
Introduction
Docosahexaenoic acid (DHA) is an essential omega-3 fatty acid crucial for various physiological functions. It is often administered as an ethyl ester in dietary supplements and pharmaceutical formulations. Monitoring the plasma concentration of DHA ethyl ester is vital for assessing its absorption, distribution, metabolism, and excretion (ADME) in pharmacokinetic and clinical studies. LC-MS/MS offers high selectivity and sensitivity, making it the preferred analytical technique for quantifying small molecules like DHA ethyl ester in complex biological matrices such as plasma. This document provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of DHA ethyl ester in human plasma.
Experimental Protocols
Materials and Reagents
-
DHA Ethyl Ester analytical standard
-
DHA-d5 Ethyl Ester (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., EDTA)
Equipment
-
Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)
-
C18 reversed-phase analytical column (e.g., 2.1 mm x 50 mm, 2.7 µm)
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes and tips
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of DHA ethyl ester and the internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with methanol:water (1:1, v/v) to prepare a series of working standard solutions for constructing the calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation
-
Thaw frozen human plasma samples on ice.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile (containing the internal standard) to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 mm x 50 mm, 2.7 µm) |
| Mobile Phase A | 1.0 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 40% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
Mass Spectrometry:
| Parameter | Value |
| Ion Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | DHA Ethyl Ester: To be optimized based on instrumentInternal Standard: To be optimized based on instrument |
| Ion Source Temperature | 300°C |
| Desolvation Temperature | 400°C |
Quantitative Data Summary
The following tables summarize the typical performance characteristics of this LC-MS/MS method for the quantitation of DHA ethyl ester in human plasma.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| DHA Ethyl Ester | 2.50 - 2500 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| DHA Ethyl Ester | LLOQ | 2.5 | < 20 | < 20 | 80-120 |
| Low | 7.5 | < 15 | < 15 | 85-115 | |
| Medium | 750 | < 15 | < 15 | 85-115 | |
| High | 2000 | < 15 | < 15 | 85-115 |
Table 3: Recovery
| Analyte | QC Level | Mean Recovery (%) |
| DHA Ethyl Ester | Low | > 85 |
| Medium | > 85 | |
| High | > 85 |
Experimental Workflow Diagram
Caption: Experimental workflow for DHA ethyl ester quantitation.
Conclusion
The described LC-MS/MS method provides a reliable and efficient means for the quantitative analysis of DHA ethyl ester in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput applications. The method demonstrates excellent linearity, precision, accuracy, and recovery, meeting the typical requirements for bioanalytical method validation. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of omega-3 fatty acids.
Application Notes and Protocols for Docosahexaenoic Acid Ethyl Ester (DHA-EE) in Cell Culture Experiments
Introduction
Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid (PUFA), and its ethyl ester derivative (DHA-EE) have garnered significant interest in biomedical research.[1][2] Particularly in oncology, DHA has demonstrated potent anti-proliferative, pro-apoptotic, and anti-metastatic properties in a variety of cancer cell lines.[1][3][4] DHA-EE is often used in research due to its stability and ability to be incorporated into cellular lipids. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of DHA-EE in cell culture experiments, including detailed protocols and an overview of its mechanisms of action.
Section 1: Preparation and Handling of DHA-EE
Proper preparation and handling of DHA-EE are critical for obtaining reproducible results, as its high degree of unsaturation makes it susceptible to oxidation.
1.1. Reconstitution of DHA-EE Stock Solution
DHA-EE is typically supplied as a neat oil or in a solvent like ethanol (B145695).[5]
-
Solvents: High-purity, anhydrous ethanol or dimethyl sulfoxide (B87167) (DMSO) are recommended. The solubility of DHA-EE is approximately 500 mg/mL in ethanol and 100 mg/mL in DMSO.[5]
-
Protocol:
-
If supplied as a solution in ethanol, it can be used directly. To change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen gas.[5]
-
Immediately add the desired solvent (e.g., DMSO or ethanol) to the neat oil.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare high-concentration stock solutions (e.g., 100 mM) to minimize the final concentration of the organic solvent in the cell culture medium. The solvent concentration should ideally be kept below 0.1% to avoid solvent-induced cellular effects.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in amber vials to protect from light and oxidation.[5] For long-term storage, purging the vial with an inert gas like argon or nitrogen is recommended.
1.2. Preparation of Working Solutions
Prepare working solutions by diluting the stock solution in complete cell culture medium immediately before use.
-
Protocol:
-
Thaw an aliquot of the DHA-EE stock solution.
-
Serially dilute the stock solution in pre-warmed (37°C) complete culture medium to achieve the desired final concentrations.
-
Vortex or mix gently but thoroughly between dilutions.
-
It is crucial to use the working solutions promptly as the stability of DHA-EE in aqueous media is limited. Do not store aqueous solutions for more than one day.[5]
-
Section 2: Mechanism of Action and Cellular Effects
DHA-EE exerts its biological effects through various mechanisms, primarily by inducing oxidative stress and apoptosis, and modulating key signaling pathways.
2.1. Induction of Apoptosis
DHA is a potent inducer of apoptosis in numerous cancer cell lines.[3][6] This process is mediated by both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.
-
Death Receptor Pathway: DHA treatment has been shown to increase the expression of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and its receptors, such as Death Receptor 4 (DR4) and Fas, leading to the activation of caspase-8.[7]
-
Mitochondrial Pathway: DHA can modulate the expression of Bcl-2 family proteins, causing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[3][7] This shift promotes the release of cytochrome c and Smac/Diablo from the mitochondria into the cytosol, which in turn activates caspase-9.[7]
-
Caspase Activation: Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[6][7]
2.2. Oxidative Stress and Lipid Peroxidation
The high number of double bonds in DHA makes it prone to lipid peroxidation, leading to the generation of reactive oxygen species (ROS).[2][8] This increase in intracellular oxidative stress can damage cellular components, including DNA, and trigger apoptotic signaling.[1][8] The pro-apoptotic effect of DHA can be partially reversed by antioxidants, indicating that lipid peroxidation is a key component of its mechanism.[3]
2.3. Modulation of Signaling Pathways
DHA influences several critical signaling pathways involved in cell proliferation and survival.
-
MAPK Pathway: DHA can induce the activation of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38.[6] The sustained activation of these pathways contributes to its pro-apoptotic effects.
-
Other Pathways: DHA has also been shown to inhibit the pro-inflammatory NF-κB pathway and modulate the activity of peroxisome proliferator-activated receptors (PPARs).[9][10]
Section 3: Quantitative Data Summary
The cytotoxic effects of DHA-EE are dose- and time-dependent and vary across different cell lines.
| Cell Line | Cancer Type | DHA-EE Concentration | Treatment Time | Observed Effects | Reference |
| HSC-4 | Human Squamous Carcinoma | 10, 30, 50 µg/mL | Not Specified | Inhibition of cell proliferation, cytotoxicity. | [11] |
| HT-29 | Colon Cancer | 0-60 µM | Up to 48 hours | Dose- and time-dependent induction of apoptosis. | [3] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | Inhibition of cell viability, induction of apoptosis. | [7] |
| PA-1 | Ovarian Cancer | IC50 ~40 µM | 24 hours | Reduced cell viability, induction of apoptosis. | [6] |
| H1299 | Lung Cancer | IC50 ~35 µM | 24 hours | Reduced cell viability, induction of apoptosis. | [6] |
| 95D | Non-Small-Cell Lung Cancer | Not Specified | Not Specified | No significant effect on cell growth. | [9] |
Section 4: Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of DHA-EE on cultured cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of the polyunsaturated fatty acids, EPA and DHA, on hematological malignancies: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docosahexaenoic acid is a potent inducer of apoptosis in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Docosahexaenoic acid-induced apoptosis is mediated by activation of mitogen-activated protein kinases in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis is induced by docosahexaenoic acid in breast cancer cells via death receptor and mitochondria-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Docosahexaenoic Acid Induces Apoptosis in MCF-7 Cells In Vitro and In Vivo via Reactive Oxygen Species Formation and Caspase 8 Activation | PLOS One [journals.plos.org]
- 9. Comparative Study of Docosahexaenoic Acid with Different Molecular Forms for Promoting Apoptosis of the 95D Non-Small-Cell Lung Cancer Cells in a PPARγ-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Docosahexaenoic acid ethyl ester and its ultraviolet degradation products showed DNA-breaking activity in vitro and cytotoxic effects on the HSC-4 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Docosahexaenoic Acid Ethyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, is a critical component of cell membranes, particularly in the central nervous system. Its ethyl ester form (DHA-EE) is frequently utilized in in vivo research due to its stability and ease of handling.[1] These application notes provide detailed protocols for the preparation, quality control, and in vivo administration of DHA ethyl ester, along with an overview of its key signaling pathways.
I. Preparation of Docosahexaenoic Acid Ethyl Ester
The synthesis of high-purity DHA ethyl ester is crucial for obtaining reliable and reproducible results in in vivo studies. Enzymatic methods are often preferred over chemical synthesis as they are milder and reduce the risk of DHA oxidation.[2]
A. Enzymatic Esterification/Transesterification
Lipase-catalyzed reactions offer high conversion yields for DHA ethyl ester synthesis.[3] Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, is a commonly used biocatalyst for this purpose.[1][3] The process can be carried out through either a one-step transesterification or a two-step hydrolysis followed by esterification.[1]
Experimental Protocol: Lipase-Catalyzed Synthesis of DHA Ethyl Ester
-
Reaction Setup:
-
Combine DHA-rich oil (from microalgae or fish) and ethanol (B145695) in a solvent-free system or in a solvent like n-hexane.[1][3]
-
Add immobilized lipase (e.g., Novozym® 435).
-
-
Incubation:
-
Product Recovery:
-
After the reaction, separate the enzyme from the mixture by filtration.
-
If a solvent was used, remove it under vacuum.
-
-
Purification:
Table 1: Comparison of DHA Ethyl Ester Synthesis Methods
| Method | Biocatalyst/Catalyst | Starting Material | Typical Yield/Conversion | Purity Achieved | Reference |
| Lipase-Catalyzed Acidolysis | Novozym® 435 | DHA+EPA Concentrate | 88-94% conversion | High | [3] |
| Enzymatic Ethanolysis | Lipase UM1 | Algal Oil | 95.41% ethyl ester yield | Up to 80.11% DHA content | [2] |
| One-Step Transesterification | Novozym 435 | Monkfish Liver Oil | 63% | - | [1] |
| Two-Step Hydrolysis & Esterification | Novozym 435 | Monkfish Liver Oil | 85% (esterification step) | - | [1] |
| Supercritical Fluid Chromatography | CO2 (mobile phase) | Mixture of fatty acid ethyl esters | - | >80% | [4] |
B. Quality Control
Ensuring the purity and stability of the prepared DHA ethyl ester is paramount for in vivo applications.
Protocol: Quality Control Analysis
-
Purity Assessment:
-
Stability and Oxidation:
-
Store the purified DHA-EE under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or below) to prevent oxidation.
-
Antioxidants like α-tocopherol may be added to improve stability.[7]
-
Periodically assess for oxidation products using methods such as peroxide value or anisidine value determination.
-
II. In Vivo Studies: Administration and Bioavailability
DHA ethyl ester is typically administered orally in animal studies. Its bioavailability can be influenced by the formulation and the presence of dietary fats.
A. Animal Models and Administration
Experimental Protocol: Oral Gavage Administration in Rodents
-
Dose Preparation:
-
Administration:
-
Monitoring:
B. Bioavailability Assessment
The bioavailability of DHA from its ethyl ester form is an important consideration. While generally well-absorbed, its absorption can be slower compared to free fatty acid or triglyceride forms. Co-administration with a high-fat meal can significantly enhance the bioavailability of ethyl esters.
Table 2: Bioavailability and Effects of DHA-EE in In Vivo Models
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Beagle Dogs | 150, 1000, 2000 mg/kg bw/day | 9 months | Well-tolerated; dose-related decreases in cholesterol and triglycerides. NOAEL established at 2000 mg/kg bw/day. | [9] |
| Sprague-Dawley Rats | 1.3, 2.5, 5.0 g/kg/day | 90 days | NOAEL established at 2.5 g/kg/day. | [8] |
| Adult Mice | Diets with 0.5%, 1%, and 2% DHA-EE | 4 months | Improved maze-learning ability with 2% DHA-EE; dose-responsive increase in brain DHA levels. | |
| Female Rats | Supplementation | 40 days | Increased plasma and erythrocyte DHA levels. | [10] |
III. Key Signaling Pathways Modulated by DHA
DHA exerts its biological effects by modulating various intracellular signaling cascades, particularly in the nervous system. These pathways are crucial for neuronal survival, morphology, and function.[11][12]
A. Pro-Survival Signaling
DHA promotes neuronal survival through the activation of several key pathways, including the Akt signaling cascade.[11][13][14] It can also induce the cAMP response element-binding (CREB) pathway and inhibit apoptosis by reducing caspase activity.[11]
References
- 1. Sustainable Synthesis of Omega-3 Fatty Acid Ethyl Esters from Monkfish Liver Oil [mdpi.com]
- 2. Preparation of High-Purity this compound from Algal Oil through Enzymatic Ethanolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. WO2011095838A1 - Method for preparing docosahexaenoic acid ethyl esters - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. uspnf.com [uspnf.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Preclinical safety evaluation in rats using a highly purified ethyl ester of algal-docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety of docosahexaenoic acid (DHA) administered as DHA ethyl ester in a 9-month toxicity study in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of supplementation with this compound and sn-2 docosahexaenyl monoacylglyceride on plasma and erythrocyte fatty acids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Enzymatic Ethanolysis in Docosahexaenoenoic Acid (DHA) Ethyl Ester Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of high-purity docosahexaenoic acid (DHA) ethyl ester through enzymatic ethanolysis. This method offers a milder alternative to chemical processes, minimizing the risk of DHA oxidation.[1][2]
Introduction
Docosahexaenoic acid (DHA), an essential omega-3 fatty acid, is crucial for brain function and development. Enzymatic ethanolysis is a preferred method for producing DHA ethyl ester from sources like algal and fish oil. This process utilizes lipases to catalyze the transesterification of triglycerides with ethanol (B145695), yielding fatty acid ethyl esters (FAEEs), including DHA ethyl ester. While enzymatic methods can face challenges such as lower yields due to lipase (B570770) specificity, optimization of enzyme selection and reaction conditions can lead to high-purity products.[1][2] Subsequent purification steps, such as molecular distillation, are often employed to achieve pharmaceutical-grade purity.[1][2]
Key Experimental Data
The following tables summarize quantitative data from various studies on the enzymatic production of DHA ethyl ester, providing a comparative overview of different lipases, reaction conditions, and outcomes.
Table 1: Comparison of Different Lipases for Ethanolysis
| Lipase | Source Organism | Starting Material | Key Findings | Reference |
| Lipase UM1 | Not Specified | Algal Oil | Highest ethyl ester yield (95.41%) and DHA conversion rates exceeding 90%.[1] | [1] |
| Novozym® 435 | Candida antarctica | DHA+EPA Concentrate | Achieved 88-94% conversion to DHA/EPA ethyl esters in 300 minutes.[3][4] | [3][4] |
| Lipozyme® TL IM | Thermomyces lanuginosus | Algal Oil | Effective in selectively leaving DHA at the sn-2 position, enriching DHA content in the glyceride fraction.[5] | [5] |
| Lipase from Candida antarctica | Candida antarctica | Isochrysis galbana lipids/fatty acids | Resulted in 20% conversion via transesterification and 60% via esterification after 24 hours.[6] | [6] |
| Resting cells of Rhizopus oryzae | Rhizopus oryzae | Monkfish Liver Oil | Showed selectivity, esterifying only 22% of DHA after 72 hours, potentially allowing for DHA separation.[7] | [7] |
Table 2: Optimized Reaction Conditions and Outcomes
| Parameter | Value | Outcome | Reference |
| Lipase UM1 Ethanolysis | |||
| Enzyme | Lipase UM1 | Ethyl Ester Yield: 95.41% | [1] |
| Substrate | Algal Oil | DHA Conversion: >90% | [1] |
| Novozym® 435 Acidolysis | |||
| Enzyme Activity | 200 U | DHA+EPA Ethyl Ester Conversion: 94% | [3][4] |
| Substrate Ratio (DHA+EPA:EA) | 1:1 | [3][4] | |
| Reaction Time | 300 min | [3][4] | |
| Temperature | 60 °C | [3] | |
| Lipozyme® TL IM Ethanolysis | |||
| Substrate Ratio (Algal oil:Ethanol) | 1:2 (mass ratio) | DHA content increased from 45.94% to 70.27% in the heavy component after molecular distillation. | [5] |
| Reaction Time | 4 hr | 76.55% of total DHA recovered in the heavy component. | [5] |
| Temperature | Room Temperature | [5] | |
| Enzyme Load | 13% (w/w of total reactants) | [5] | |
| Schizochytrium Oil Ethanolysis | |||
| Enzyme | Novozym® 435 | Fatty Acid Ethyl Ester (FAEE) Yield: 100% | [8] |
| Temperature | 40 °C | [8] | |
| Reaction Time | 8 h | [8] | |
| Enzyme Load | 200 mg | [8] |
Table 3: Purity and Yield After Downstream Processing
| Purification Method | Starting Material | Initial DHA Purity | Final DHA Purity | Yield/Recovery | Reference |
| Molecular Distillation | Ethanolyzed Algal Oil | Not Specified | 80.11% in a final product containing 96.52% ethyl ester. | Not Specified | [1][2] |
| Molecular Distillation | Ethanolyzed Algal Oil | 45.94% | 70.27% (in heavy component) | 76.55% DHA recovery in heavy component. | [5] |
| Open-Column Chromatography | Ethanolyzed Schizochytrium Oil | 51.15% | 93.2% | Not Specified | [8] |
| Supercritical Chromatography | Mixture of fatty acid ethyl esters | >15% | >80% | ~150 Kg of product from 1000 Kg of raw material. | [9] |
| Molecular Distillation, Urea Clathration, and Preparative Chromatography | Fish Oil | 70(±5)% | >98% | Stepwise yields: 50-70%, 40-50%, >80%. | [10] |
Experimental Protocols
Protocol for Lipase Screening in Ethanolysis of Algal Oil
This protocol is adapted from studies screening various lipases for optimal DHA ethyl ester production.[1][11]
1. Materials:
- DHA-rich algal oil
- Ethanol (anhydrous)
- Immobilized lipases to be screened (e.g., Lipase UM1, Novozym 435, Lipozyme TL IM, Lipozyme RM IM)[11]
- n-Hexane (for sample dilution)
- Gas chromatograph (GC) with a flame ionization detector (FID) and appropriate column.
2. Reaction Setup:
- In a series of sealed flasks, add a defined amount of algal oil.
- Add ethanol to achieve a specific molar ratio to the oil (e.g., 2:1 ethanol/oil).[11]
- Add a controlled amount of water (e.g., 1.5% w/w relative to the oil).[11]
- Add the lipase to be tested at a specific dosage (e.g., 500 U/g of oil).[11]
- Incubate the flasks in a shaking water bath at a controlled temperature (e.g., 40°C) for a set duration (e.g., 50 hours).[11]
3. Sampling and Analysis:
- Withdraw samples at regular intervals.
- Dilute the samples with n-hexane.
- Analyze the samples by GC-FID to determine the concentration of fatty acid ethyl esters and remaining triglycerides.
- Calculate the conversion rate of DHA to DHA ethyl ester for each lipase.
4. Evaluation:
- Compare the ethyl ester yield and DHA conversion rates for all tested lipases to identify the most effective one.[1]
Protocol for Optimized Enzymatic Ethanolysis and Production
This protocol integrates optimized conditions from several studies for scaled-up production.[1][5][8]
1. Materials:
- DHA-rich algal oil or fish oil
- Ethanol (anhydrous)
- Selected immobilized lipase (e.g., Lipase UM1 or Novozym® 435)
- Reaction vessel (e.g., packed-bed reactor or stirred-tank reactor)
2. Reaction Procedure:
- Pre-mix the oil and ethanol at the optimized mass or molar ratio (e.g., 1:2 oil to ethanol by mass).[5]
- If using a packed-bed reactor, fill the column with the immobilized lipase.[5]
- Pump the oil-ethanol mixture through the reactor at a controlled flow rate and temperature (e.g., room temperature or 40°C).[5][8]
- If using a stirred-tank reactor, add the oil-ethanol mixture and the lipase (e.g., 13% w/w of total reactants) to the vessel and stir at a constant speed.[5]
- Run the reaction for the optimized duration (e.g., 4 to 8 hours).[5][8]
3. Product Recovery:
- After the reaction, separate the immobilized lipase from the reaction mixture by filtration for potential reuse.
- Remove the excess ethanol from the product mixture using a vacuum rotary evaporator.
Protocol for Downstream Purification by Molecular Distillation
This protocol is for enriching the DHA ethyl ester content from the crude product.[1][5]
1. Materials:
- Crude product from enzymatic ethanolysis (after ethanol removal).
- Molecular distillation apparatus.
2. Procedure:
- Degas the crude product to remove any remaining volatile compounds.
- Feed the crude product into the molecular distillation unit.
- Set the evaporator temperature to an optimized value (e.g., 150°C) to separate the lighter ethyl esters from the heavier glycerides.[5]
- Maintain a high vacuum to facilitate distillation at a lower temperature, preventing thermal degradation of DHA.
- Collect the light component (distillate), which is enriched in fatty acid ethyl esters including DHA-EE, and the heavy component (residue), which contains glycerides.[5]
- For higher purity, a second pass of the distillate at a different temperature might be necessary.
3. Analysis:
- Analyze the fatty acid composition of both the distillate and residue fractions using GC to determine the final purity of the DHA ethyl ester.
Visualized Workflows and Pathways
// Nodes Substrates [label="Substrates:\n- Algal/Fish Oil (Triglycerides)\n- Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Enzymatic Ethanolysis\n(Lipase-catalyzed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CrudeProduct [label="Crude Product:\n- DHA Ethyl Ester\n- Other FAEEs\n- Glycerides\n- Excess Ethanol", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Downstream Processing\n(e.g., Molecular Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="High-Purity\nDHA Ethyl Ester", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproducts [label="Byproducts:\n- Glycerol\n- Other FAEEs\n- Glycerides", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Substrates -> Reaction [arrowhead=normal, color="#202124"]; Reaction -> CrudeProduct [arrowhead=normal, color="#202124"]; CrudeProduct -> Purification [arrowhead=normal, color="#202124"]; Purification -> FinalProduct [arrowhead=normal, color="#202124"]; Purification -> Byproducts [arrowhead=normal, color="#202124"];
} dot Caption: General workflow for DHA ethyl ester production.
// Nodes Start [label="Start: Prepare Substrates\n(Algal Oil, Ethanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Set up Parallel Reactions\nwith Different Lipases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate at Controlled\nTemperature and Time", fillcolor="#FBBC05", fontcolor="#202124"]; Sampling [label="Periodic Sampling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="GC Analysis for\nFAEE Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Evaluation [label="Evaluate and Select\nBest Performing Lipase", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Setup [arrowhead=normal, color="#202124"]; Setup -> Incubation [arrowhead=normal, color="#202124"]; Incubation -> Sampling [arrowhead=normal, color="#202124"]; Sampling -> Analysis [arrowhead=normal, color="#202124"]; Analysis -> Evaluation [arrowhead=normal, color="#202124"]; } dot Caption: Protocol for lipase screening.
// Nodes Crude [label="Crude Ethanolysis\nProduct", fillcolor="#F1F3F4", fontcolor="#202124"]; EthanolRemoval [label="Vacuum Evaporation\n(Ethanol Removal)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MolDist [label="Molecular Distillation", fillcolor="#FBBC05", fontcolor="#202124"]; LightFraction [label="Light Fraction\n(DHA-EE Enriched)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HeavyFraction [label="Heavy Fraction\n(Glycerides)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Final [label="Final Purified\nDHA-EE", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Crude -> EthanolRemoval [arrowhead=normal, color="#202124"]; EthanolRemoval -> MolDist [arrowhead=normal, color="#202124"]; MolDist -> LightFraction [arrowhead=normal, color="#202124"]; MolDist -> HeavyFraction [arrowhead=normal, color="#202124"]; LightFraction -> Final [arrowhead=normal, color="#202124"]; } dot Caption: Downstream purification workflow.
References
- 1. Preparation of High-Purity Docosahexaenoic Acid Ethyl Ester from Algal Oil through Enzymatic Ethanolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of High-Purity this compound from Algal Oil through Enzymatic Ethanolysis [jstage.jst.go.jp]
- 3. Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of saturated fatty acids from docosahexaenoic acid‐rich algal oil by enzymatic ethanolysis in tandem with molecular distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docosahexaenoic acid ethyl esters from Isochrysis galbana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Integrated Process for Schizochytrium Oil Extraction, Enzymatic Modification of Lipids and Concentration of DHA Fatty Acid Esters Using Alternative Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2011095838A1 - Method for preparing docosahexaenoic acid ethyl esters - Google Patents [patents.google.com]
- 10. CN102391111A - Method for producing this compound (DHA-EE) - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating DHA Ethyl Ester into Experimental Diets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols and critical considerations for the incorporation of docosahexaenoic acid (DHA) ethyl ester into experimental diets for preclinical research. Adherence to these guidelines will help ensure the accuracy, reproducibility, and validity of experimental outcomes.
Application Notes
Introduction to DHA Ethyl Ester
Docosahexaenoic acid (DHA) is a long-chain omega-3 polyunsaturated fatty acid crucial for various physiological functions, including neural development and inflammatory responses. In research and supplementation, DHA is commonly available in two forms: the natural triglyceride (TG) form and the semi-synthetic ethyl ester (EE) form. The EE form is produced by the transesterification of triglycerides, which allows for the concentration of DHA. While this process is beneficial for achieving high-purity DHA, it is critical to understand the implications for its use in experimental diets.
Bioavailability Considerations
A significant body of research indicates that the bioavailability of DHA from ethyl esters is lower than that from triglycerides.[1][2][3][4][5] The enzymatic digestion of DHA ethyl ester in the gastrointestinal tract is less efficient, requiring an additional step to cleave the ethyl group before the fatty acid can be absorbed.[2] The presence of dietary fat is crucial for stimulating the necessary enzymes for this process. Therefore, when incorporating DHA ethyl ester into experimental diets, particularly low-fat diets, researchers must consider the potential for reduced absorption compared to the triglyceride form. Co-administration with a high-fat meal has been shown to improve the absorption of ethyl esters.[3]
Stability and Handling
DHA ethyl ester is highly susceptible to oxidation due to its six double bonds.[4][6][7] Oxidized lipids can introduce confounding variables into experiments and may even be toxic. Therefore, stringent precautions must be taken during the preparation and storage of diets containing DHA ethyl ester. The use of antioxidants, protection from light and oxygen, and storage at low temperatures are essential to maintain the integrity of the diet.
Experimental Protocols
Protocol 1: Calculation of DHA Ethyl Ester for Diet Preparation
This protocol outlines the calculation required to achieve a desired percentage of DHA ethyl ester in an experimental diet, either by weight or as a percentage of total energy.
Objective: To accurately calculate the amount of DHA ethyl ester needed for a specified diet formulation.
Materials:
-
DHA ethyl ester (purity >90%)
-
Basal diet mix
-
Other fat sources (e.g., soybean oil, lard)
-
Calculator
Procedure:
-
Define the Dietary Concentration: Determine the desired concentration of DHA ethyl ester in the final diet. This can be expressed as a percentage of total weight or a percentage of total energy. For example, a study might aim for 2% of total energy from DHA ethyl ester.[8]
-
Calculate Total Energy of the Diet (if applicable): If dosing by energy percentage, determine the total kilocalories per gram (kcal/g) of the basal diet. This information is typically provided by the diet manufacturer.
-
Calculate Grams of DHA Ethyl Ester per Kilogram of Diet:
-
By Weight:
-
Grams of DHA-EE per kg diet = (% DHA-EE by weight / 100) * 1000 g
-
-
By Energy:
-
Total kcal from DHA-EE per kg diet = (% energy from DHA-EE / 100) * (Total kcal per kg of diet)
-
Grams of DHA-EE per kg diet = (Total kcal from DHA-EE per kg diet) / (kcal per gram of DHA-EE)
-
(Note: The caloric value of fat is approximately 9 kcal/g)
-
-
-
Adjust for Purity: Account for the purity of the DHA ethyl ester source.
-
Adjusted grams of DHA-EE per kg diet = (Calculated grams of DHA-EE) / (Purity of DHA-EE as a decimal)
-
-
Calculate for the Total Batch Size: Multiply the adjusted grams per kg by the total kilograms of diet to be prepared.
Protocol 2: Preparation of Experimental Diet Containing DHA Ethyl Ester
This protocol provides a step-by-step method for incorporating DHA ethyl ester into a powdered rodent diet.
Objective: To create a homogenous experimental diet while minimizing the oxidation of DHA ethyl ester.
Materials:
-
Calculated amount of DHA ethyl ester
-
Basal diet mix (powdered)
-
Other lipid sources (if any)
-
Antioxidant (e.g., t-butylhydroquinone (TBHQ), butylated hydroxytoluene (BHT), or a rosemary/tocopherol blend)
-
Planetary mixer or other suitable blender
-
Inert gas (e.g., nitrogen or argon)
-
Light-blocking, airtight storage containers
Procedure:
-
Prepare the Lipid Premix:
-
In a small, clean beaker, combine the calculated amount of DHA ethyl ester with any other liquid lipid components of the diet.
-
Add an appropriate antioxidant to the lipid premix. The concentration will depend on the chosen antioxidant and the total fat content of the diet. Consult relevant literature or supplier recommendations for appropriate levels.
-
Gently mix the lipid premix until homogenous. Avoid vigorous vortexing which can introduce oxygen.
-
-
Blending the Diet:
-
Add the powdered basal diet mix to the bowl of a planetary mixer.
-
Slowly add the lipid premix to the powder while the mixer is on a low setting. This gradual addition helps to ensure even distribution.
-
If possible, flush the mixing bowl with an inert gas before and during mixing to displace oxygen.
-
Continue mixing for 15-20 minutes or until the diet is homogenous. Periodically stop the mixer and scrape the sides of the bowl to ensure all components are incorporated.
-
-
Pelleting (Optional): If pelleted feed is required, use a laboratory-scale pellet mill. Note that the heat generated during pelleting can increase the risk of oxidation, so this step should be performed quickly and at the lowest possible temperature.
-
Storage:
-
Immediately transfer the prepared diet into light-blocking, airtight containers.
-
Flush the headspace of the container with an inert gas before sealing.
-
Store the diet at -20°C or -80°C to minimize oxidation.
-
Prepare fresh diets frequently, ideally every 1-2 weeks, to ensure the stability of the DHA ethyl ester.
-
Protocol 3: Analysis of DHA Content in Experimental Diet by Gas Chromatography (GC)
This protocol provides a general workflow for verifying the concentration of DHA in the prepared experimental diet.
Objective: To confirm the concentration and stability of DHA in the experimental diet.
Materials:
-
Homogenized sample of the experimental diet
-
Lipid extraction solvents (e.g., chloroform:methanol mixture, hexane)
-
Internal standard (e.g., nonadecanoic acid methyl ester, C19:0)
-
Transesterification reagent (e.g., methanolic HCl or BF3-methanol)
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
-
Reference standards for fatty acid methyl esters (FAMEs), including DHA methyl ester
Procedure:
-
Lipid Extraction:
-
Weigh a representative sample of the diet.
-
Extract the total lipids from the diet sample using a suitable solvent system, such as a modified Bligh and Dyer method.[9]
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
To the extracted lipids, add a known amount of internal standard.
-
Convert the fatty acids (including the DHA from the ethyl ester) into their corresponding FAMEs using a transesterification reagent. This involves heating the sample with the reagent.
-
-
GC Analysis:
-
Quantification:
-
Identify the peak corresponding to DHA methyl ester based on the retention time of the standard.
-
Calculate the concentration of DHA in the sample by comparing the peak area of DHA to the peak area of the known amount of internal standard.
-
Data Presentation
Table 1: Comparison of DHA Bioavailability (Ethyl Ester vs. Triglyceride Form)
| Feature | DHA Ethyl Ester (EE) | DHA Triglyceride (TG) | Citation(s) |
| Chemical Structure | DHA attached to an ethanol (B145695) backbone | Three fatty acids (one of which can be DHA) attached to a glycerol (B35011) backbone | [2] |
| Digestion Requirement | Requires enzymatic cleavage of the ethyl group | Readily hydrolyzed by pancreatic lipase | [2][4] |
| Relative Absorption | Generally lower than TG form | Generally higher than EE form | [1][3][4][5] |
| Effect of Food | Absorption significantly improved with a fat-containing meal | Absorption is efficient, but also improved with a fat-containing meal | [3] |
Table 2: Example of an Experimental High-Fat Diet Formulation with DHA Ethyl Ester
This table is based on a formulation described in a study investigating the effects of EPA and DHA ethyl esters in mice.[8]
| Component | Percentage of Total Energy (kcal) | Notes |
| Protein | 20% | Standard component of purified rodent diets. |
| Carbohydrate | 35% | Source of readily available energy. |
| Fat | 45% | High-fat diet model. |
| Source of Fat | ||
| Lard/Corn Oil | 43% | Provides saturated and n-6 polyunsaturated fatty acids. |
| DHA Ethyl Ester | 2% | The experimental variable. |
| Total | 100% |
Visualizations
Experimental Workflow
Caption: Workflow for incorporating DHA ethyl ester into experimental diets.
General Signaling Pathway of DHA
Caption: General signaling mechanisms of absorbed DHA.
References
- 1. promedeyehealth.com [promedeyehealth.com]
- 2. nfo.hk [nfo.hk]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. filomedica.com.cy [filomedica.com.cy]
- 5. [Comparative bioavailability of eicosapentaenoic acid and docasahexaenoic acid from triglycerides, free fatty acids and ethyl esters in volunteers]. | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Oxidative stability of DHA phenolic ester - Research - Institut Pasteur [research.pasteur.fr]
- 8. Eicosapentaenoic and docosahexaenoic acid ethyl esters differentially enhance B-cell activity in murine obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Spray-Drying of DHA Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microencapsulation of docosahexaenoic acid (DHA) ethyl ester using spray-drying techniques. This information is intended to guide researchers and professionals in the development of stable and effective delivery systems for this essential omega-3 fatty acid.
Introduction to DHA Microencapsulation
Docosahexaenoic acid (DHA) is a critical polyunsaturated fatty acid with significant benefits for human health. However, its susceptibility to oxidation limits its direct application in food and pharmaceutical products. Microencapsulation by spray-drying is a widely utilized technique to protect sensitive core materials like DHA from degradation, control their release, and mask their undesirable taste and odor.[1][2] This process involves atomizing an emulsion, containing the DHA ethyl ester and a wall material, into a hot air chamber to produce a dry powder of microcapsules.
Key Components and Parameters in Spray-Drying DHA Ethyl Ester
The success of DHA ethyl ester microencapsulation via spray-drying is dependent on the careful selection of wall materials and the optimization of process parameters.
Wall Materials
The choice of wall material is crucial as it influences the stability and release properties of the encapsulated DHA. Commonly used wall materials include polysaccharides and proteins, often used in combination.
-
Acacia Gum (Gum Arabic): A widely used polysaccharide due to its excellent emulsifying properties, low viscosity at high concentrations, and protective effects against oxidation.[3]
-
Whey Protein Isolate (WPI) and Concentrate (WPC): Milk-derived proteins that offer good emulsification and film-forming properties, contributing to high encapsulation efficiency.[4][5]
-
Maltodextrin (MD): A polysaccharide commonly used in conjunction with other wall materials to improve solubility, reduce viscosity, and act as a drying aid.[4][6]
-
Sodium Caseinate: A milk protein known for its strong emulsifying capabilities, often used with carbohydrates like lactose.[7]
-
Lactose: A sugar that can be used as a filler and to improve the powder's physical properties.[7]
Process Parameters
The following spray-drying parameters must be carefully controlled to achieve optimal microencapsulation:
-
Inlet Air Temperature: This is a critical parameter that affects the moisture content and morphology of the microcapsules. Higher temperatures can lead to faster drying but may also risk damaging the heat-sensitive DHA.
-
Core to Wall Material Ratio: This ratio influences the encapsulation efficiency and the loading capacity of the microcapsules.
-
Total Solids Content: The concentration of the emulsion affects its viscosity and atomization characteristics.
-
Feed Flow Rate: The rate at which the emulsion is pumped into the atomizer.
-
Atomizer Speed/Gas Flow Rate: This determines the droplet size of the atomized emulsion, which in turn influences the particle size of the final microcapsules.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the spray-drying of DHA ethyl ester, providing a comparative overview of different formulations and process conditions.
Table 1: Process Parameters for DHA Ethyl Ester Microencapsulation
| Wall Material(s) | Core:Wall Ratio | Inlet Temp. (°C) | Feed Flow Rate (mL/min) | Atomizer/Gas Flow | Encapsulation Efficiency (%) | Reference |
| Acacia Gum | 30% Core Material | 188 | 12.5 | 55 mm N₂ | 66% (Yield) | [1][3][8] |
| Whey Protein Isolate & Maltodextrin | 0.2 | 180 | - | 32,000 rpm (centrifugal) | - | [4] |
| Sodium Caseinate & Lactose | 1:4 (w/w) | 170 | - | 700 L/min | 76.9% (for chia FAEEs) | [7] |
| Fish Gelatin, Maltodextrin & MTGase | - | 180 | - | - | Highest among tested | [9] |
Table 2: Influence of Wall Material on Microcapsule Properties
| Wall Material | Key Findings | Reference |
| Acacia Gum | Good emulsification, stabilization, and antioxidation properties. | [3] |
| Whey Protein | High encapsulation efficiency. | [5] |
| Maltodextrin | Often used with proteins to improve drying and powder properties. | [6] |
| Sodium Caseinate & Lactose | Achieved high microencapsulation efficiency for omega-3 fatty acid ethyl esters. | [7] |
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the microencapsulation of DHA ethyl ester by spray-drying.
Protocol for Emulsion Preparation
This protocol describes the preparation of an oil-in-water emulsion, a critical step before spray-drying.
Materials:
-
DHA ethyl ester (Core material)
-
Acacia Gum (Wall material)
-
Tween 80 (Emulsifier)
-
Distilled water
Equipment:
-
High-speed homogenizer
-
Magnetic stirrer
Procedure:
-
Dissolve the specified amount of Acacia gum in distilled water with continuous stirring to ensure complete hydration.
-
Add the emulsifier (e.g., Tween 80) to the aqueous phase and mix thoroughly.
-
Gradually add the DHA ethyl ester to the aqueous solution while homogenizing at high speed for a specified time (e.g., 5 minutes) to form a stable oil-in-water emulsion.[7]
-
Continuously stir the emulsion gently using a magnetic stirrer until it is fed into the spray-dryer to maintain its stability.[7]
Protocol for Spray-Drying
This protocol outlines the general procedure for the spray-drying of the prepared emulsion.
Equipment:
-
Laboratory-scale spray-dryer (e.g., Büchi B-191)
-
Peristaltic pump
Procedure:
-
Preheat the spray-dryer to the desired inlet temperature (e.g., 170-190 °C).[3][7]
-
Set the other process parameters, such as the gas flow rate, aspiration rate, and pump flow rate, to the desired values.[3][7]
-
Feed the prepared emulsion into the spray-dryer's atomizer using a peristaltic pump at a constant rate.
-
The atomized droplets come into contact with the hot air, leading to the rapid evaporation of water and the formation of microcapsules.
-
Collect the dried microcapsule powder from the cyclone collector.
-
Store the collected powder in an airtight, light-protected container at a low temperature to prevent oxidation.
Protocol for Determination of Encapsulation Efficiency
This protocol details the quantification of encapsulated DHA ethyl ester using gas chromatography.
Materials:
-
Sodium sulfate (B86663) (anhydrous)
-
Internal standard solution
Equipment:
-
Gas chromatograph with Flame Ionization Detector (GC-FID)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Surface Oil Extraction:
-
Weigh a known amount of microcapsules and wash with a non-polar solvent like hexane to dissolve the surface oil.
-
Separate the solvent and analyze its DHA content using GC-FID.
-
-
Total Oil Extraction:
-
Take a known amount of microcapsules and disrupt them to release the core material. This can be done by adding water to dissolve the wall material followed by solvent extraction.
-
Extract the total oil using a suitable solvent.
-
Analyze the DHA content in the extract using GC-FID.
-
-
Calculation of Encapsulation Efficiency (EE):
-
EE (%) = [(Total Oil - Surface Oil) / Total Oil] x 100
-
Visualizations
The following diagrams illustrate the key processes in DHA ethyl ester microencapsulation.
Caption: Experimental workflow for DHA ethyl ester microencapsulation.
Caption: Key factors influencing microcapsule properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Wall Material Type on the Encapsulation Efficiency and Oxidative Stability of Fish Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. repositorio.uam.es [repositorio.uam.es]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Docosahexaenoic Acid Ethyl Ester (DHA-EE) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of docosahexaenoic acid ethyl ester (DHA-EE).
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during DHA-EE synthesis, categorized by the stage of the process.
Low Reaction Conversion/Yield
Q1: My enzymatic esterification/transesterification is showing low conversion rates. What are the potential causes and solutions?
A1: Low conversion rates in enzymatic synthesis are a common issue, often stemming from factors related to the enzyme, substrate, or reaction conditions.
-
Enzyme-Related Issues:
-
Inappropriate Lipase (B570770) Selection: The specificity of the lipase is crucial. Some lipases exhibit low activity towards long-chain polyunsaturated fatty acids like DHA. For instance, lipases from Rhizopus oryzae have been shown to discriminate against DHA.[1]
-
Enzyme Deactivation: Enzymes can be deactivated by improper storage, extreme pH, or high temperatures.
-
Solution: Ensure the enzyme is stored according to the manufacturer's instructions. Optimize the reaction pH and temperature. For Novozym® 435, a temperature of around 60°C is often effective.[3]
-
-
Insufficient Enzyme Concentration: The amount of enzyme can be a limiting factor.
-
Solution: Incrementally increase the enzyme loading to determine the optimal concentration for your reaction scale.
-
-
-
Substrate-Related Issues:
-
Poor Quality Raw Material: The purity of the DHA-rich oil (from fish or algae) significantly impacts the reaction. High levels of free fatty acids (FFAs) in the starting oil can lead to soap formation in base-catalyzed reactions, reducing the yield.[1] For enzymatic reactions, high FFA content might alter the reaction equilibrium.
-
Solution: Use high-quality oil with low FFA content. If the FFA content is high, consider a pre-treatment step like acid-catalyzed esterification to convert FFAs to esters before the main transesterification.
-
-
Substrate Inhibition: High concentrations of the substrate (DHA concentrate) can sometimes inhibit enzyme activity.[3]
-
Solution: Optimize the substrate concentration. A study using Novozym® 435 found that increasing the DHA+EPA concentrate from 200 mM to 400 mM led to a slight decrease in conversion.[3]
-
-
-
Reaction Condition Issues:
-
Presence of Water: Excess water can promote the reverse reaction (hydrolysis), reducing the ester yield.
-
Solution: Use anhydrous solvents and dry reagents. Molecular sieves can be added to the reaction mixture to remove water as it is formed.
-
-
Sub-optimal Molar Ratio of Reactants: The ratio of alcohol (ethanol) to the DHA source is a critical parameter.
-
Solution: Optimize the molar ratio. An excess of ethanol (B145695) is typically used to drive the reaction towards product formation.
-
-
Q2: My acid-catalyzed chemical synthesis is resulting in a low yield. What should I troubleshoot?
A2: Low yields in acid-catalyzed esterification are often related to reaction equilibrium, catalyst issues, or side reactions.
-
Reversible Reaction: Fischer-Speier esterification is a reversible process. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.
-
Solution: Employ strategies to remove water as it forms. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves. Using a large excess of the alcohol reactant (ethanol) also drives the equilibrium towards the product side.
-
-
Catalyst Inactivity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old or impure.
-
Solution: Use a fresh, high-purity acid catalyst. Ensure the catalyst concentration is optimal; too little will result in a slow reaction, while too much can lead to side reactions.
-
-
Side Reactions: High temperatures and strong acid catalysts can promote side reactions such as dehydration of the alcohol and ether formation. For polyunsaturated fatty acids like DHA, high temperatures can also lead to polymerization and degradation.
-
Solution: Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to minimize side reactions. Monitor the reaction progress to avoid unnecessarily long reaction times.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Product Purity and Separation Issues
Q3: I am losing a significant amount of product during purification. What are the common causes of yield loss in purification?
A3: Yield loss during purification is a frequent challenge. The cause often depends on the purification method employed.
-
Molecular Distillation:
-
Sub-optimal Temperature and Vacuum: Incorrect temperature and pressure settings can lead to either incomplete separation or thermal degradation of the DHA-EE.
-
Solution: Optimize the evaporator temperature and vacuum level. For DHA-EE, a high vacuum (e.g., 10⁻³ mmHg) and controlled temperature are crucial. A two-step molecular distillation process can be effective, with the first step at a lower temperature to remove more volatile components and a second step at a higher temperature to distill the DHA-EE.
-
-
-
Chromatography (e.g., HPLC, Silica Gel):
-
Poor Separation: Overlapping peaks of DHA-EE and other fatty acid ethyl esters can lead to impure fractions and the need to discard mixed fractions, thus reducing the yield.
-
Solution: Optimize the chromatographic conditions, including the mobile phase composition, flow rate, and column type. For preparative HPLC, careful optimization of the loading amount is also critical to prevent column overload and ensure good separation.
-
-
Product Adsorption on the Stationary Phase: The product may irreversibly adsorb to the column material.
-
Solution: Choose an appropriate stationary phase and solvent system. In some cases, flushing the column with a stronger solvent after the main elution can help recover adsorbed product.
-
-
-
General Issues:
-
Multiple Transfer Steps: Each transfer of the product from one container to another can result in some loss.
-
Solution: Minimize the number of transfer steps in your workflow.
-
-
Oxidation: DHA is highly susceptible to oxidation, which can lead to the formation of impurities and degradation of the desired product.
-
Solution: See the dedicated section on "Preventing and Managing Oxidation" below.
-
-
Preventing and Managing Oxidation
Q4: My final product is showing signs of oxidation (e.g., off-odors, color change). How can I prevent this?
A4: The multiple double bonds in DHA make it highly prone to oxidation. Preventing oxidation requires careful handling throughout the synthesis and purification process.
-
During Synthesis and Purification:
-
Inert Atmosphere: Conduct reactions and solvent removal steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Low Temperatures: Use the lowest feasible temperatures for reactions and purification, especially during distillation.
-
Avoid Light Exposure: Protect the reaction mixture and the purified product from light, as light can catalyze oxidation. Use amber glassware or cover glassware with aluminum foil.
-
Use of Antioxidants: Consider adding a suitable antioxidant (e.g., BHT, tocopherols) to the reaction mixture or the purified product, especially if it will be stored for an extended period.
-
-
During Storage:
-
Inert Gas Blanketing: Store the final product under an inert gas.
-
Low Temperature and Darkness: Store the purified DHA-EE at low temperatures (e.g., -20°C or -80°C) in a dark place.
-
Appropriate Container: Use sealed, airtight containers to prevent exposure to air.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for DHA-EE synthesis? A1: Yields can vary significantly depending on the method and starting material. Enzymatic methods using optimized conditions can achieve high conversion rates, with some studies reporting yields of over 90%.[2][3] Chemical methods can also achieve high yields, but optimization is key to minimizing side reactions.
Q2: Which is better: enzymatic or chemical synthesis for DHA-EE? A2: Both methods have their advantages and disadvantages.
-
Enzymatic Synthesis:
-
Pros: Milder reaction conditions (lower temperature), which helps to prevent the oxidation and degradation of the highly unsaturated DHA.[2] It is also considered a "greener" method.
-
Cons: Can have lower yields due to poor substrate specificity of some lipases for long-chain polyunsaturated fatty acids.[2] Enzymes can be expensive.
-
-
Chemical Synthesis:
-
Pros: Generally faster reaction rates and can be more cost-effective in terms of catalyst cost.
-
Cons: Harsher reaction conditions (higher temperatures, strong acids) can lead to side reactions and degradation of DHA.[3] It may also require more extensive purification to remove the catalyst and byproducts.
-
Q3: Can I use crude fish or algal oil directly for the synthesis? A3: While it is possible, using crude oil can lead to lower yields and a more complex purification process due to the presence of impurities and a high content of free fatty acids. It is generally recommended to use a refined or concentrated DHA oil as the starting material.
Q4: How can I monitor the progress of my reaction? A4: The progress of the esterification reaction can be monitored by analyzing small aliquots of the reaction mixture at different time points. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively observe the disappearance of the starting material (DHA or triglyceride) and the appearance of the product (DHA-EE).
-
Gas Chromatography (GC): A quantitative method to determine the concentration of DHA-EE and remaining reactants.
-
High-Performance Liquid Chromatography (HPLC): Another quantitative method that can be used to monitor the reaction.
Data Presentation
Table 1: Comparison of Yields in Enzymatic Synthesis of Omega-3 Ethyl Esters
| Lipase | Starting Material | Reaction Type | Reaction Time (h) | Yield (%) | Reference |
| Novozym 435 | Monkfish Liver Oil | Transesterification | 72 | 63 | [1] |
| Rhizopus oryzae | Monkfish Liver Oil | Transesterification | 72 | 61 | [1] |
| Aspergillus flavus | Monkfish Liver Oil | Transesterification | 72 | 46 | [1] |
| Novozym 435 | Monkfish Liver Oil FFA | Esterification | 72 | 85 | [1] |
| Rhizopus oryzae | Monkfish Liver Oil FFA | Esterification | 72 | 65 | [1] |
| Aspergillus flavus | Monkfish Liver Oil FFA | Esterification | 72 | 41 | [1] |
| Lipase UM1 | Algal Oil | Ethanolysis | Optimized | 95.41 | [2] |
| Novozym® 435 | DHA+EPA Concentrate | Acidolysis | 5 | 94 | [3] |
Table 2: Effect of Substrate Concentration on Conversion (Novozym® 435)
| DHA+EPA Concentrate (mM) | Molar Conversion (%) | Reference |
| 100 | 93 | [3] |
| 200 | 94 | [3] |
| 300 | 89 | [3] |
| 400 | 89 | [3] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of DHA Ethyl Ester using Novozym® 435
This protocol is a general guideline for the lipase-catalyzed acidolysis of a DHA-rich fatty acid concentrate with ethyl acetate (B1210297).
Materials:
-
DHA-rich fatty acid concentrate
-
Ethyl acetate (EA)
-
Novozym® 435 (immobilized lipase)
-
n-Hexane (or other suitable solvent)
-
Molecular sieves (optional, for water removal)
-
Reaction vessel (e.g., sealed flask with magnetic stirrer)
-
Temperature-controlled shaker or water bath
Procedure:
-
Reaction Mixture Preparation: In the reaction vessel, prepare a solution of the DHA-rich fatty acid concentrate and ethyl acetate in n-hexane. A typical starting point is a 1:1 molar ratio of DHA:EA.[3]
-
Pre-incubation: Equilibrate the reaction mixture to the desired temperature (e.g., 60°C) with agitation.[3]
-
Enzyme Addition: Add Novozym® 435 to the reaction mixture. A typical enzyme loading is 1-10% (w/w) of the limiting substrate.
-
Reaction: Maintain the reaction at the set temperature with constant agitation for the desired duration (e.g., 5-24 hours). Monitor the reaction progress periodically by taking small samples for analysis (GC or HPLC).
-
Reaction Termination: Once the desired conversion is reached, stop the reaction by filtering out the immobilized enzyme. The enzyme can often be washed and reused.
-
Product Isolation: Remove the solvent and excess ethyl acetate from the reaction mixture under reduced pressure using a rotary evaporator. The remaining product is the crude DHA ethyl ester.
-
Purification: Purify the crude product using techniques such as molecular distillation or chromatography to obtain high-purity DHA-EE.
Protocol 2: Acid-Catalyzed Chemical Synthesis of DHA Ethyl Ester
This protocol provides a general procedure for the Fischer-Speier esterification of a DHA-rich fatty acid source.
Materials:
-
DHA-rich fatty acid source (free fatty acids or oil)
-
Anhydrous ethanol (large excess)
-
Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene (B28343) or hexane, optional, especially if using a Dean-Stark trap)
-
Round-bottom flask, reflux condenser, and Dean-Stark trap (optional)
-
Heating mantle and magnetic stirrer
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Setup: Assemble the reaction apparatus (round-bottom flask, reflux condenser). If using a Dean-Stark trap, place it between the flask and the condenser and fill the trap with the reaction solvent.
-
Reactant Addition: To the round-bottom flask, add the DHA-rich fatty acid source, a large excess of anhydrous ethanol (which can also act as the solvent), and the acid catalyst (a catalytic amount, e.g., 1-5 mol%).
-
Reaction: Heat the mixture to reflux with stirring. If using a Dean-Stark trap, water will be collected as an azeotrope with the solvent. Continue the reflux for several hours, monitoring the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it using a rotary evaporator.
-
Dilute the residue with an organic solvent like ethyl acetate or hexane.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until no more gas evolves.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Product Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude DHA ethyl ester.
-
Purification: Purify the crude product using appropriate methods like molecular distillation or chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in DHA-EE synthesis.
Caption: Key strategies for preventing the oxidation of DHA.
Caption: General experimental workflow for DHA-EE synthesis and purification.
References
Technical Support Center: Optimizing Docosahexaenoic Acid Ethyl Ester (DHA-EE) Solubility for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when preparing and using docosahexaenoic acid ethyl ester (DHA-EE) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve DHA-EE for cell culture experiments?
A1: The choice of solvent depends on the required stock concentration and the tolerance of your specific cell line to the solvent. Ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) are the most commonly used solvents for preparing high-concentration stock solutions of DHA-EE.[1][2] It is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible (typically <0.1% for DMSO) to avoid solvent-induced cytotoxicity.[3][4]
Q2: How can I prepare a stock solution of DHA-EE?
A2: To prepare a stock solution, dissolve DHA-EE in an appropriate solvent like ethanol or DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 100 mM in DMSO) which can then be diluted to the final working concentration in your cell culture medium.[3] Always add the stock solution to pre-warmed media while gently vortexing to ensure rapid and uniform dispersion, which helps prevent precipitation.[5]
Q3: What is the solubility of DHA-EE in different solvents?
A3: The solubility of DHA-EE varies significantly depending on the solvent. The following table summarizes the approximate solubility in common solvents.
| Solvent | Approximate Solubility |
| Ethanol | ~500 mg/mL[1][2] |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL[1] |
| Dimethylformamide (DMF) | ~100 mg/mL[1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.1 mg/mL[2] |
Q4: My DHA-EE solution is precipitating in the cell culture medium. What should I do?
A4: Precipitation of DHA-EE upon addition to aqueous culture medium is a common issue due to its hydrophobic nature. This can be caused by high final concentrations, rapid dilution, or low media temperature. To troubleshoot this, consider decreasing the final working concentration, performing a serial dilution of the stock solution in pre-warmed (37°C) medium, and adding the compound dropwise while gently mixing.[5]
Q5: What are the potential cytotoxic effects of DHA-EE on cells in culture?
A5: DHA-EE can exhibit cytotoxic effects on various cancer cell lines, often through the induction of lipid peroxidation.[6] The sensitivity to DHA-EE varies between cell lines. For example, some cancer cell lines are highly sensitive with low IC50 values, while others are more resistant.[7] It is essential to determine the optimal, non-toxic working concentration for your specific cell line through a dose-response experiment, such as an MTT or trypan blue exclusion assay.[3]
Q6: How stable is DHA-EE in solution and how should I store it?
A6: DHA-EE is a polyunsaturated fatty acid and is susceptible to oxidation.[8][9] Stock solutions should be stored at -20°C or -80°C, protected from light and oxygen.[1] It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. When preparing solutions, using solvents purged with an inert gas like nitrogen can help minimize oxidation.[1] Aqueous solutions of DHA-EE are not recommended for storage for more than a day.[1]
Troubleshooting Guides
Issue 1: Immediate Precipitation of DHA-EE in Culture Media
Symptoms: A visible precipitate or cloudiness forms immediately upon adding the DHA-EE stock solution to the cell culture medium.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of DHA-EE exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media can cause the compound to "crash out" of solution. | Perform a serial dilution. First, dilute the stock solution in a smaller volume of pre-warmed (37°C) medium before adding it to the final culture volume.[5] |
| Low Temperature of Media | The solubility of hydrophobic compounds like DHA-EE decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for dilutions.[5] |
| Solvent Shock | The rapid change in solvent environment from organic (e.g., DMSO) to aqueous causes the compound to precipitate. | Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid mixing and dispersion.[5] |
Issue 2: Delayed Precipitation or Solution Instability
Symptoms: The DHA-EE-containing medium is initially clear but becomes cloudy or forms a precipitate after incubation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Degradation/Oxidation | DHA-EE is prone to oxidation, and its degradation products may be less soluble.[8][9] | Prepare fresh working solutions for each experiment. Minimize exposure to light and oxygen during preparation and storage. Consider adding an antioxidant like Vitamin E to the culture, if compatible with your experimental design. |
| Interaction with Media Components | DHA-EE may interact with proteins or other components in the serum or basal medium over time, leading to the formation of insoluble complexes. | If using a serum-containing medium, try reducing the serum concentration or using a different lot of serum. If possible, test different basal media formulations. |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the incubator can cause temperature cycling, affecting solubility. | Minimize the time culture vessels are outside the incubator. |
| Evaporation | Evaporation of the medium in the incubator can increase the concentration of DHA-EE beyond its solubility limit. | Ensure proper humidification of the incubator and use culture plates with low-evaporation lids.[10] |
Issue 3: Unexpected Cytotoxicity or Altered Cell Morphology
Symptoms: Cells exhibit signs of stress, reduced viability, or altered morphology even at concentrations expected to be non-toxic.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Solvent Toxicity | The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO).[3][4] Run a solvent control to assess its effect on your cells. |
| Oxidized DHA-EE | Oxidized byproducts of DHA-EE can be more cytotoxic than the parent compound.[9] | Use high-purity DHA-EE and handle it carefully to prevent oxidation. Prepare fresh solutions and avoid long-term storage of diluted solutions. |
| Cell Line Sensitivity | Different cell lines have varying sensitivities to DHA-EE. | Perform a dose-response curve (e.g., MTT assay) to determine the IC50 value and a safe working concentration for your specific cell line.[7] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM DHA-EE Stock Solution in DMSO
Materials:
-
This compound (DHA-EE)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Inert gas (e.g., nitrogen)
Procedure:
-
Under a stream of inert gas to minimize oxidation, accurately weigh the desired amount of DHA-EE. For 1 mL of a 100 mM solution (Molecular Weight of DHA-EE is 356.55 g/mol ), weigh out 35.66 mg.
-
Add the calculated volume of anhydrous DMSO.
-
Cap the vial tightly and vortex thoroughly until the DHA-EE is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C, protected from light.
Protocol 2: Preparation of a Working Solution of DHA-EE for Cell Culture
Materials:
-
100 mM DHA-EE stock solution in DMSO (from Protocol 1)
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw an aliquot of the 100 mM DHA-EE stock solution at room temperature.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 100 mM stock to 990 µL of medium. Mix gently by pipetting.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 50 µM in 10 mL of medium, add 5 µL of the 100 mM stock solution.
-
Mixing: Immediately after adding the DHA-EE solution, gently swirl or invert the culture vessel to ensure uniform mixing before adding it to the cells.
Visualizations
Caption: Experimental workflow for preparing DHA-EE solutions.
Caption: DHA-mediated signaling pathways promoting neuronal survival.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative stability of docosahexaenoic acid-containing oils in the form of phospholipids, triacylglycerols, and ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidized unsaturated fatty acids induce apoptotic cell death in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthetic Docosahexaenoic Acid (DHA) Ethyl Ester
Welcome to the technical support center for synthetic docosahexaenoic acid (DHA) ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues related to impurities that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic DHA ethyl ester?
A1: Synthetic DHA ethyl ester can contain several types of impurities arising from the raw materials and the manufacturing process. The most common categories include:
-
Geometric (cis/trans) Isomers: The manufacturing process, particularly steps involving heat like deodorization, can cause some of the cis double bonds in the DHA molecule to convert to trans isomers.[1][2]
-
Oxidation Products: As a polyunsaturated fatty acid, DHA is highly susceptible to oxidation. Impurities can include primary oxidation products like peroxides and secondary products like aldehydes.[3][4]
-
Related Fatty Acid Ethyl Esters: The starting material, typically fish or algal oil, is a complex mixture of fatty acids. The final product may contain ethyl esters of other fatty acids, such as eicosapentaenoic acid (EPA), as well as other omega-3 and omega-6 fatty acids.
-
Residual Solvents: Ethanol is commonly used in the esterification process and may remain in the final product. Other solvents used during purification might also be present.[5][6]
-
Environmental Contaminants: Heavy metals (e.g., mercury, lead, arsenic, cadmium) and other environmental pollutants like polychlorinated biphenyls (PCBs) can be present, originating from the marine source of the oil.[7][8]
-
Other Process-Related Impurities: These can include oligomers and cholesterol.
Q2: What are the sources of these impurities?
A2: Impurities are introduced at various stages of production:
-
Raw Material: The initial fish or algal oil contains a mixture of fatty acids and may be contaminated with heavy metals and environmental pollutants.[7]
-
Synthesis/Esterification: The chemical reaction to form the ethyl ester can lead to the formation of byproducts. Incomplete reactions can leave unreacted starting materials.
-
Purification: Processes like molecular distillation, while designed to purify DHA, can induce thermal stress, leading to the formation of trans isomers.[1] Inadequate purification will fail to remove other fatty acid esters and contaminants.
-
Storage and Handling: Exposure to heat, light, and oxygen can cause oxidation of the DHA ethyl ester over time.[3][4]
Q3: How can these impurities affect my experiments?
A3: Impurities can have significant impacts on experimental outcomes:
-
Biological Activity: Oxidation products and trans isomers may have different or even detrimental biological effects compared to pure cis-DHA ethyl ester. For instance, they could influence inflammatory pathways or cell viability assays.[9][10]
-
Analytical Interference: The presence of other fatty acid ethyl esters can interfere with the quantification of DHA ethyl ester and complicate the interpretation of analytical results.
-
Inconsistent Results: Batch-to-batch variability in impurity profiles can lead to a lack of reproducibility in experiments.
-
Toxicity: Heavy metals and other environmental contaminants can introduce toxicity in cell culture and in vivo studies.[7]
Troubleshooting Guides
Issue 1: Unexpected peaks in my Gas Chromatography (GC) chromatogram.
Q: I am running a GC analysis of my DHA ethyl ester sample and see more peaks than I expected. What could they be?
A: Unexpected peaks in your GC chromatogram can be due to several factors:
-
Other Fatty Acid Ethyl Esters: Your sample likely contains other fatty acid ethyl esters from the source oil. You can identify these by comparing their retention times with a well-characterized fatty acid methyl ester (FAME) or fatty acid ethyl ester (FAEE) standard mix.[11]
-
Geometric Isomers: Small peaks eluting near the main DHA peak could be trans isomers of DHA.[1]
-
Oxidation Products: If the sample has been improperly stored, you may see peaks corresponding to smaller, more volatile oxidation byproducts.
-
Contamination: Contamination can come from several sources including the solvent, the GC system itself (e.g., septum bleed, previous injections), or handling.[12][13] Running a solvent blank can help identify solvent- or system-related contamination.
Issue 2: My DHA ethyl ester solution has a rancid smell or a yellowish tint.
Q: I've noticed a change in the physical appearance and smell of my DHA ethyl ester. What does this indicate?
A: A rancid odor and a yellowish color are classic signs of oxidation.[3] DHA is very prone to oxidation due to its six double bonds. This can be caused by:
-
Improper Storage: Exposure to oxygen, light, or elevated temperatures will accelerate oxidation. DHA ethyl ester should be stored under an inert gas (like argon or nitrogen) at a low temperature (e.g., -20°C or -80°C) and protected from light.
-
Age of the Sample: Older samples are more likely to have undergone oxidation.
-
Lack of Antioxidants: High-purity DHA ethyl ester may not contain antioxidants like tocopherol, making it more susceptible to degradation.
It is advisable to test for peroxide value to quantify the level of primary oxidation. Oxidized samples may not be suitable for many biological experiments.
Issue 3: I am observing unexpected toxicity or altered cell behavior in my cell culture experiments.
Q: My cells are showing signs of stress or are not responding as expected when treated with DHA ethyl ester. Could impurities be the cause?
A: Yes, impurities could certainly be the cause.
-
Oxidation Products: Aldehydes and other secondary oxidation products can be cytotoxic.
-
Heavy Metals: Trace amounts of heavy metals can be toxic to cells.[7]
-
Residual Solvents: Although typically present at low levels, some solvents can be harmful to certain cell lines.
If you suspect impurities are affecting your cell-based assays, it is recommended to:
-
Source a new, high-purity batch of DHA ethyl ester with a detailed certificate of analysis.
-
Protect the new sample rigorously from oxidation by storing it properly.
-
Consider filtering your prepared media containing DHA ethyl ester.
-
If possible, analyze the problematic batch for common impurities to confirm your suspicions.
Data Presentation: Common Impurities and Regulatory Limits
Table 1: Typical Impurity Levels and Regulatory Limits for Omega-3 Ethyl Esters
| Impurity Category | Specific Impurity | Typical/Reported Levels | Regulatory/Guideline Limits (Source) |
| Geometric Isomers | Mono-trans DHA | 0.25% to 5.9% relative to all-cis DHA[2] | No specific regulatory limit, but lower is better. |
| Oxidation Products | Peroxide Value (PV) | 1.97 to 18.30 mEq/kg (in fish oil supplements)[14] | ≤ 5 mEq/kg (GOED Monograph) |
| Anisidine Value (AV) | - | ≤ 20 (GOED Monograph) | |
| Heavy Metals | Lead (Pb) | < 0.0019 mg/kg (mean in supplements)[8] | ≤ 0.1 mg/kg (GOED Monograph)[8] |
| Mercury (Hg) | < 0.0005 mg/kg (mean in supplements)[8] | ≤ 0.1 mg/kg (GOED Monograph)[8] | |
| Cadmium (Cd) | < 0.0006 mg/kg (mean in supplements)[8] | ≤ 0.1 mg/kg (GOED Monograph)[8] | |
| Arsenic (inorganic) | Total arsenic mean: 0.12 mg/kg[8] | ≤ 0.1 mg/kg (GOED Monograph)[8] | |
| Residual Solvents | Ethanol | - | ≤ 5000 ppm (0.5%) (ICH Q3C, Class 3)[15] |
| Environmental | Total PCBs | Mean: 24.54 ppb[8] | ≤ 90 ppb (GOED Monograph)[8] |
| Contaminants | Dioxins and Furans | Mean: 0.55 ppt (B1677978) WHO-TEQ[8] | ≤ 2 ppt WHO-TEQ (GOED Monograph)[8] |
Experimental Protocols
Protocol 1: Analysis of Fatty Acid Ethyl Ester Profile by Gas Chromatography (GC-FID)
This protocol is for the general profiling of fatty acid ethyl esters in a sample of DHA ethyl ester.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the DHA ethyl ester sample into a vial.
-
Dissolve the sample in 1 mL of a suitable solvent like heptane (B126788) or iso-octane.[1]
-
If an internal standard is required for quantification, add a known concentration of an appropriate standard (e.g., methyl tricosanoate) to the solvent.
-
-
GC-FID Instrument Conditions:
-
GC System: Agilent 7890 GC (or equivalent) with a Flame Ionization Detector (FID).[1]
-
Column: A highly polar capillary column is required to separate cis/trans isomers and different fatty acid esters. A common choice is a biscyanopropyl polysiloxane phase column (e.g., BPX-70, SP-2560, or equivalent), 100 m x 0.25 mm ID, 0.20 µm film thickness.[1][11]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[16]
-
Injector: Split/splitless injector.
-
Oven Temperature Program:
-
Initial Temperature: 170°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at 3°C/minute.[17]
-
Hold at 240°C for a sufficient time to elute all peaks.
-
-
Detector: FID
-
Detector Temperature: 270-300°C.[17]
-
Hydrogen and Air flow rates as per manufacturer's recommendation.
-
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Identify peaks by comparing retention times to a known FAEE or FAME standard mix (e.g., Supelco 37 Component FAME Mix, after converting retention times if necessary).
-
Quantify the relative percentage of each fatty acid ethyl ester by peak area normalization.
-
Protocol 2: Analysis of DHA Ethyl Ester Purity by Reverse-Phase HPLC (RP-HPLC)
This protocol is suitable for assessing the purity of the main component and detecting less volatile impurities or oligomers.
-
Sample Preparation:
-
Prepare a stock solution of the DHA ethyl ester sample at approximately 1 mg/mL in the mobile phase.
-
-
HPLC Instrument Conditions:
-
HPLC System: Agilent 1260 Infinity II (or equivalent) with a UV or Charged Aerosol Detector (CAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). An AQ-C18 column may offer better separation.[18][19]
-
Mobile Phase: An isocratic mixture of methanol (B129727) and water, for example, 90:10 (v/v).[18][19]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[18]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The main peak corresponds to DHA ethyl ester.
-
Purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Visualizations
Caption: Synthesis workflow and points of impurity introduction.
Caption: Troubleshooting workflow for unexpected results.
Caption: Potential impact of impurities on NF-κB signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Trans isomers of EPA and DHA in omega-3 products on the European market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative stability of docosahexaenoic acid-containing oils in the form of phospholipids, triacylglycerols, and ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. uspnf.com [uspnf.com]
- 6. <467> RESIDUAL SOLVENTS [drugfuture.com]
- 7. The Dangers Of Toxic Metals In Omega-3 Supplements - MVS Pharma [mvs-pharma.com]
- 8. goedomega3.com [goedomega3.com]
- 9. In vitro effects of docosahexaenoic and eicosapentaenoic acid on human meibomian gland epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. s4science.at [s4science.at]
- 12. stepbio.it [stepbio.it]
- 13. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Assessment of the safety of dietary fish oil supplements in terms of content and quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tga.gov.au [tga.gov.au]
- 16. static.igem.org [static.igem.org]
- 17. Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Analytical Detection of DHA Ethyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of docosahexaenoic acid (DHA) ethyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of DHA ethyl ester?
A1: The most common analytical methods for the quantification of DHA ethyl ester are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD). GC-FID is widely used due to its high resolution and sensitivity for fatty acid esters. HPLC is also a valuable technique, particularly for purification and analysis of samples that may not be suitable for the high temperatures of GC.
Q2: Why is my DHA ethyl ester sample degrading? How can I prevent it?
A2: DHA ethyl ester is a polyunsaturated fatty acid (PUFA) and is highly susceptible to oxidation due to its multiple double bonds.[1][2][3] Degradation can be caused by exposure to oxygen, light, high temperatures, and certain metals. To prevent degradation:
-
Storage: Store samples at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol to your samples and solvents.[5]
-
Sample Preparation: Minimize sample exposure to air and light. Use deoxygenated solvents and perform extractions and derivatization steps under a stream of nitrogen if possible.[6] Flash freezing samples in liquid nitrogen can also help to quench enzymatic degradation.[4]
-
Analysis: Use lower GC injector temperatures where possible and ensure a clean system to avoid catalytic degradation.
Q3: Do I need to derivatize my DHA ethyl ester sample before GC analysis?
A3: No, if your sample already contains DHA as an ethyl ester, you do not need to perform a derivatization step like methylation.[7] You can directly inject a solution of the DHA ethyl ester in a suitable solvent (e.g., hexane (B92381) or iso-octane) into the GC system. Derivatization to fatty acid methyl esters (FAMEs) is typically required when analyzing DHA from triglyceride or free fatty acid forms.[8]
Troubleshooting Guides
Gas Chromatography (GC-FID) Analysis
This guide addresses common issues encountered during the GC-FID analysis of DHA ethyl ester.
Troubleshooting Workflow for GC-FID Analysis
Caption: Troubleshooting workflow for GC-FID analysis of DHA ethyl ester.
| Problem | Possible Cause | Solution |
| No Peak or Very Small Peak | Injection Issue: Syringe is clogged or not dispensing the sample correctly. | Action: Clean or replace the syringe. Ensure proper injection technique. |
| System Leak: Leak in the injector, column fittings, or septum. | Action: Perform a leak check and tighten fittings. Replace the septum. | |
| Incorrect GC Parameters: Injector temperature is too low, or the split ratio is too high. | Action: Increase the injector temperature (typically 250°C). Decrease the split ratio or use a splitless injection.[8] | |
| Sample Degradation: DHA ethyl ester has degraded due to oxidation. | Action: Prepare fresh samples, ensuring proper storage and handling with antioxidants. | |
| Peak Tailing | Active Sites in the System: Contamination in the injector liner or column. | Action: Replace the injector liner and trim the first few centimeters of the column. Use a deactivated liner. |
| Column Overloading: Sample concentration is too high. | Action: Dilute the sample or increase the split ratio.[9] | |
| Improper Column Installation: Column is not installed correctly in the injector or detector. | Action: Reinstall the column according to the manufacturer's instructions. | |
| Peak Fronting | Column Overloading: Very high concentration of the analyte. | Action: Dilute the sample. |
| Sample Solvent Mismatch: The solvent is not compatible with the stationary phase. | Action: Dissolve the sample in a more appropriate solvent like hexane or iso-octane. | |
| Broad Peaks | Low Carrier Gas Flow Rate: Insufficient flow of the carrier gas. | Action: Check and adjust the carrier gas flow rate to the optimal level for the column. |
| Injector Temperature Too Low: Incomplete vaporization of the sample. | Action: Increase the injector temperature. | |
| Column Degradation: The stationary phase of the column is degraded. | Action: Condition the column at a high temperature or replace it if necessary.[10] | |
| Ghost Peaks | Carryover from Previous Injections: Contamination in the syringe or injector. | Action: Thoroughly clean the syringe between injections. Run a blank solvent injection to check for carryover.[10] |
| Septum Bleed: Particles from the septum entering the system. | Action: Replace the septum. Use a high-quality, low-bleed septum. | |
| Baseline Noise or Drift | Contaminated Carrier Gas: Impurities in the carrier gas. | Action: Use high-purity carrier gas and install or replace gas purifiers. |
| Column Bleed: Degradation of the column's stationary phase at high temperatures. | Action: Condition the column. Ensure the oven temperature does not exceed the column's maximum limit.[10] | |
| Detector Contamination: The FID is dirty. | Action: Clean the flame ionization detector according to the manufacturer's instructions. |
High-Performance Liquid Chromatography (HPLC) Analysis
This guide addresses common issues encountered during the HPLC analysis of DHA ethyl ester.
Troubleshooting Workflow for HPLC Analysis
Caption: Troubleshooting workflow for HPLC analysis of DHA ethyl ester.
| Problem | Possible Cause | Solution |
| Peak Tailing | Secondary Interactions: Interaction of the analyte with active sites (silanols) on the column packing. | Action: Use a highly end-capped column. Adjust the mobile phase pH to suppress ionization of silanols (for reversed-phase). Add a competitor base like triethylamine (B128534) to the mobile phase.[11] |
| Column Contamination: Buildup of strongly retained compounds on the column. | Action: Wash the column with a strong solvent. Use a guard column to protect the analytical column.[11] | |
| Peak Fronting | Sample Overload: Injecting too much sample onto the column. | Action: Reduce the injection volume or dilute the sample.[12] |
| Poor Sample Solubility: The sample is not fully dissolved in the mobile phase. | Action: Dissolve the sample in the mobile phase or a solvent with similar strength.[13] | |
| Broad Peaks | Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector. | Action: Use shorter, narrower-bore tubing. |
| Low Mobile Phase Strength: The mobile phase is too weak to elute the analyte efficiently. | Action: Increase the percentage of the stronger solvent in the mobile phase.[14] | |
| Column Deterioration: Loss of stationary phase or creation of voids in the column bed. | Action: Replace the column. | |
| Split Peaks | Clogged Frit or Column Inlet: Particulate matter blocking the flow path. | Action: Reverse-flush the column (if recommended by the manufacturer). Replace the column inlet frit. |
| Sample Solvent Effect: The sample is dissolved in a much stronger solvent than the mobile phase. | Action: Dissolve the sample in the mobile phase or a weaker solvent.[13] | |
| Drifting Retention Times | Column Equilibration: The column is not fully equilibrated with the mobile phase. | Action: Allow sufficient time for the column to equilibrate before starting the analysis.[11] |
| Mobile Phase Composition Change: Inconsistent mobile phase preparation or evaporation of a volatile component. | Action: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. | |
| Temperature Fluctuations: Changes in ambient temperature affecting the column. | Action: Use a column oven to maintain a constant temperature. | |
| Ghost Peaks | Contaminated Mobile Phase: Impurities in the solvents or additives. | Action: Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase.[10] |
| Carryover: Adsorption of the analyte or matrix components onto the injector or column. | Action: Clean the injector and use a needle wash. Implement a column wash step in the gradient. |
Experimental Protocols
Protocol 1: Quantification of DHA Ethyl Ester by GC-FID
This protocol is a general guideline and may require optimization for specific samples and instrumentation.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the oil sample containing DHA ethyl ester into a screw-capped tube.
-
Add a known amount of an appropriate internal standard (e.g., methyl tricosanoate).
-
Dissolve the sample and internal standard in 1 mL of hexane or iso-octane. Vortex to mix thoroughly.
2. GC-FID Conditions:
-
GC System: Agilent 7890 or equivalent.
-
Column: A high-polarity capillary column such as a DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or a SCION-WAX column (25 m x 0.25 mm, 0.2 µm film).[15][16]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[8]
-
Injector: Split/splitless injector at 250°C. A split ratio of 40:1 is common.[16]
-
Oven Temperature Program:
-
Initial temperature: 175°C, hold for 35 minutes.
-
Ramp: Increase to 230°C at 3°C/min.
-
Hold: Hold at 230°C for 30 minutes.[16]
-
Note: The temperature program should be optimized to achieve good resolution between DHA ethyl ester and other fatty acid esters.
-
-
Detector: FID at 270°C.[16]
-
Injection Volume: 1 µL.
3. Quantification:
-
Prepare a calibration curve using certified standards of DHA ethyl ester at various concentrations.
-
Calculate the concentration of DHA ethyl ester in the sample based on the peak area ratio to the internal standard and the calibration curve.
Protocol 2: Analysis of DHA Ethyl Ester by HPLC-UV
This protocol is a general guideline for the reversed-phase HPLC analysis of DHA ethyl ester.
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
HPLC System: Waters Alliance or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). An AQ-C18 column may offer better separation.[17]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 90:10 v/v) is commonly used for isocratic elution.[17] For gradient elution, a gradient from 80% to 100% methanol can be employed.[18] The mobile phase may contain 0.1% acetic acid to improve peak shape.[18]
-
Flow Rate: 1.0 mL/min.[18]
-
Column Temperature: 30°C.[17]
-
Detector: UV detector at 210 nm.[17]
-
Injection Volume: 10-20 µL.
3. Quantification:
-
Prepare a calibration curve using certified standards of DHA ethyl ester.
-
Quantify the DHA ethyl ester in the sample by comparing its peak area to the calibration curve.
Quantitative Data Summary
The following tables summarize typical performance data for the analytical methods.
Table 1: GC-FID Method Performance for DHA Ethyl Ester Analysis
| Parameter | Typical Value | Reference |
| Recovery | 90.8% - 95.2% | [19] |
| Coefficient of Variation (CV) | 0.2% - 2.5% | [19] |
| Limit of Quantification (LOQ) | 0.2% in fish oil samples | [20][21] |
| Relative Percent Difference (vs. Direct Injection) | < 3.8% | [20][21] |
| Relative Percent Difference (vs. BF3 Method) | < 4.7% | [20][21] |
Table 2: HPLC Method Performance for DHA Ethyl Ester Purification
| Parameter | Value Achieved | Reference |
| Purity of DHA Ethyl Ester | > 98% | [22] |
| Recovery Rate | 74.30% | [17] |
| Total EPA and DHA Purity | 85.27% | [17] |
Signaling Pathways and Logical Relationships
As DHA ethyl ester is typically hydrolyzed in vivo to free fatty acid DHA before exerting its biological effects, a diagram of a generalized analytical workflow is more relevant than a specific signaling pathway.
Analytical Workflow for DHA Ethyl Ester Quantification
Caption: A generalized workflow for the quantitative analysis of DHA ethyl ester.
References
- 1. Oxidative stability of docosahexaenoic acid-containing oils in the form of phospholipids, triacylglycerols, and ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative stability of DHA phenolic ester - Research - Institut Pasteur [research.pasteur.fr]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goedomega3.com [goedomega3.com]
- 6. CN103864614A - Method for separating and purifying DHA (docosahexaenoic acid) ethyl ester from DHA oil produced by microbial fermentation - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. uhplcs.com [uhplcs.com]
- 13. obrnutafaza.hr [obrnutafaza.hr]
- 14. researchgate.net [researchgate.net]
- 15. goedomega3.com [goedomega3.com]
- 16. jfda-online.com [jfda-online.com]
- 17. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. "Determination and evaluation of EPA and DHA ethyl esters in fish oils " by Pai-Wen Wu, Ching-Hsuan Tsai et al. [jfda-online.com]
- 20. researchgate.net [researchgate.net]
- 21. Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Separating DHA and EPA Ethyl Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of docosahexaenoic acid (DHA) ethyl ester from eicosapentaenoic acid (EPA) ethyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating DHA and EPA ethyl esters?
A1: The primary methods for separating DHA and EPA ethyl esters include:
-
Supercritical Fluid Chromatography (SFC): A highly selective method that uses supercritical CO2 as a mobile phase. It is capable of producing high-purity products.[1][2][3]
-
Urea (B33335) Complexation: This method relies on the ability of urea to form crystalline inclusion complexes with saturated and monounsaturated fatty acids, thereby enriching the remaining liquid fraction in polyunsaturated fatty acids (PUFAs) like EPA and DHA.[4][5][6]
-
Enzymatic Methods: Lipases are used to selectively catalyze the esterification or hydrolysis of fatty acid ethyl esters, allowing for the separation of DHA and EPA based on enzyme specificity.[7][8][9]
-
Molecular Distillation: This technique separates fatty acid ethyl esters based on their molecular weight and volatility under high vacuum and is often used in combination with other methods.[4][5][10][11]
-
Silver Ion Chromatography: This method utilizes the affinity of silver ions to form reversible complexes with the double bonds of unsaturated fatty acids, enabling the separation of EPA and DHA.[12][13][14][15]
Q2: Why is it challenging to separate DHA and EPA ethyl esters?
A2: DHA and EPA ethyl esters have very similar physicochemical properties, including molecular weight and polarity, which makes their separation difficult. The only structural difference is that DHA has one more double bond and two more carbon atoms than EPA.[16]
Q3: What purity levels can be realistically achieved for DHA and EPA ethyl esters?
A3: The achievable purity depends on the method employed. Supercritical Fluid Chromatography (SFC) can yield DHA ester concentrates of up to 95% purity in a single step.[1][3] Silver ion chromatography has also been reported to achieve purities of over 95% for both EPA and DHA.[15] Combining methods, such as urea complexation followed by molecular distillation, can significantly increase the concentration of EPA and DHA.[4][5]
Q4: Are there any stability concerns when working with DHA and EPA ethyl esters?
A4: Yes, DHA and EPA are polyunsaturated fatty acids with multiple double bonds, making them susceptible to oxidation, especially at high temperatures.[16] This can lead to the formation of undesirable byproducts like peroxides, aldehydes, and ketones. It is crucial to handle these compounds under an inert atmosphere (e.g., nitrogen) and to avoid excessive heat.
Troubleshooting Guides
Supercritical Fluid Chromatography (SFC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution Between EPA and DHA Peaks | - Inappropriate stationary phase.- Suboptimal temperature or pressure.- High flow rate. | - Use a reversed-phase stationary phase like octadecyl silane (B1218182) (C18).[1][2]- Optimize temperature (e.g., 55-65°C) and pressure (e.g., 12.1-14.5 MPa).[1][2]- Reduce the flow rate of the mobile phase (supercritical CO2). |
| Low Yield of Purified Esters | - Inefficient fraction collection.- Carryover between injections. | - Optimize the cutting of the effluent to collect the desired fractions accurately.[2]- Implement a thorough column wash between runs to prevent sample carryover. |
| Column Clogging | - Precipitation of fatty acid esters in the column. | - Ensure the temperature and pressure are maintained within the optimal range to keep the esters dissolved in the supercritical fluid.- Filter the sample before injection to remove any particulate matter. |
Urea Complexation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Enrichment of DHA/EPA | - Incorrect urea-to-fatty acid ratio.- Inappropriate crystallization temperature or time.- Insufficient mixing. | - Optimize the urea-to-fatty acid ethyl ester ratio (e.g., 1.9:1 to 2.38:1).[4][17]- Adjust the crystallization temperature (e.g., -1°C to 15°C) and time (e.g., 2.5 to 18 hours).[4][5][17]- Ensure adequate stirring during crystallization to promote complex formation. |
| Co-precipitation of PUFAs with Saturated Fats | - Crystallization temperature is too low. | - Increase the crystallization temperature slightly to improve the selectivity of urea complexation for saturated and monounsaturated fatty acids.[18][19] |
| Difficulty in Separating Urea Crystals | - Fine crystals that are difficult to filter. | - Allow for a longer crystallization time to promote the growth of larger crystals.- Use a finer filter or centrifugation for separation. |
Enzymatic Methods
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion Rate | - Suboptimal enzyme activity (temperature, pH).- Insufficient reaction time.- Enzyme inhibition. | - Optimize reaction conditions for the specific lipase (B570770) used (e.g., temperature around 54°C).[7]- Increase the reaction time to allow for complete conversion.- Ensure the absence of inhibitors in the reaction mixture. |
| Poor Selectivity Between EPA and DHA | - Choice of lipase.- Reaction conditions affecting enzyme conformation. | - Screen different lipases to find one with higher selectivity for either EPA or DHA. Some lipases show higher potential in selectively concentrating DHA.[7]- Fine-tune reaction parameters like solvent and temperature, as they can influence enzyme selectivity. |
Data Presentation
Table 1: Comparison of Separation Methods for DHA and EPA Ethyl Esters
| Method | Starting Material | Purity Achieved | Yield/Recovery | Key Parameters | Reference(s) |
| Supercritical Fluid Chromatography (SFC) | Transesterified Tuna Oil | DHA: up to 95 wt%EPA: ~50 wt% | DHA: 0.85 g/(kg stationary phase·h)EPA: 0.23 g/(kg stationary phase·h) | 65°C, 14.5 MPa, C18 stationary phase, CO2 mobile phase | [1][3] |
| Urea Complexation & Molecular Distillation | Sardine Oil Ethyl Esters | EPA+DHA: 83.5% | EPA+DHA: 46.8% (UC step) | UC: 1.9:1 urea-to-SOEE ratio, -1°C. MD: 75°C distillation temp. | [4] |
| Silver Ion Chromatography (SN13X) | Fish Oil | EPA: 88.4%DHA: 84.3% | EPA: 45.8%DHA: 39.2% | Adsorption at 40°C, gradient pressure elution | [12] |
| Enzymatic Method (Novozym ET 2.0) | Fish Oil | DHA retained in glycerides | >80% of DHA remained in glycerides | Optimized ethanolysis conditions | [7] |
Experimental Protocols
Protocol 1: Separation by Supercritical Fluid Chromatography (SFC)
-
Sample Preparation: Transesterify fish oil with ethanol (B145695) to produce fatty acid ethyl esters (FAEEs).
-
SFC System: Utilize a preparative scale SFC system equipped with a C18 reversed-phase silica (B1680970) column.
-
Operating Conditions:
-
Fraction Collection: Collect fractions based on the elution times of EPA and DHA ethyl esters, which are determined using analytical standards.
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography with a Flame Ionization Detector (GC-FID).[20][21]
Protocol 2: Enrichment by Urea Complexation
-
Preparation: Dissolve the fish oil ethyl esters in a 95% ethanol solution.
-
Urea Solution: Prepare a saturated solution of urea in 95% ethanol at an elevated temperature (e.g., 60-70°C).
-
Complexation: Mix the ethyl ester solution with the urea solution. The optimal ratio of urea to fatty acid ethyl esters should be determined empirically, but a starting point of 2:1 (w/w) can be used.[5]
-
Crystallization: Cool the mixture to a specific temperature (e.g., -1°C to 4°C) and allow it to crystallize for several hours (e.g., 12-18 hours) with gentle stirring.[4][5]
-
Separation: Separate the urea-saturated fatty acid complexes (solid phase) from the liquid phase (enriched in PUFAs) by filtration or centrifugation.
-
Recovery: Recover the enriched EPA and DHA ethyl esters from the filtrate by evaporating the solvent. Wash the recovered oil to remove any residual urea.
-
Analysis: Determine the fatty acid composition of the enriched fraction by GC-FID.
Visualizations
Caption: Workflow for the separation of EPA and DHA ethyl esters using SFC.
Caption: Logical diagram of the urea complexation separation process.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. EP0292846A2 - A process for the extraction of docosahexaenoic acid ethyl ester from fish oils and pharmaceutical and/or dietetic compositions containing a mixture of docosahexaenoic and eicosapentaenoic acid ethyl esters - Google Patents [patents.google.com]
- 11. puroomega.com [puroomega.com]
- 12. researchgate.net [researchgate.net]
- 13. Application of Silver Ion High-Performance Liquid Chromatography for Quantitative Analysis of Selected n-3 and n-6 PUFA in Oil Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA) Esters from Squid Oil by Silver Ion Chromatography -Korean Journal of Food Science and Technology | Korea Science [koreascience.kr]
- 15. researchgate.net [researchgate.net]
- 16. Highly Valuable Fish Oil: Formation Process, Enrichment, Subsequent Utilization, and Storage of Eicosapentaenoic Acid Ethyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enrichment of polyunsaturated fatty acids from seal oil through urea adduction and the fatty acids change rules during the process [agris.fao.org]
- 18. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 19. researchgate.net [researchgate.net]
- 20. jfda-online.com [jfda-online.com]
- 21. "Determination and evaluation of EPA and DHA ethyl esters in fish oils " by Pai-Wen Wu, Ching-Hsuan Tsai et al. [jfda-online.com]
Technical Support Center: Enhancing In Vitro Delivery of Docosahexaenooic Acid Ethyl Ester (DHA-EE)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with docosahexaenoic acid ethyl ester (DHA-EE) in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My DHA-EE is precipitating in the cell culture medium. What can I do?
A1: DHA-EE is highly hydrophobic and has low solubility in aqueous solutions like cell culture media. Precipitation is a common issue. Here are several strategies to improve solubility:
-
Use of a Carrier: Complexing DHA-EE with a carrier protein like bovine serum albumin (BSA) can significantly improve its solubility and facilitate its delivery to cells. Fatty acid-free BSA is recommended for efficient binding.
-
Solvent-Based Stock Solutions: Prepare a high-concentration stock solution of DHA-EE in an organic solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). It is crucial to keep the final solvent concentration in the cell culture medium low (typically <0.1% for DMSO and <0.5% for ethanol) to avoid cytotoxicity. Always include a vehicle control in your experiments.
-
Emulsification: Creating an emulsion can enhance the dispersion of DHA-EE in the culture medium. This can be achieved by using emulsifying agents or by sonication.
-
Liposomal or Nanoparticle Formulations: Encapsulating DHA-EE in liposomes or nanoparticles can improve its stability and facilitate cellular uptake.
Q2: I am observing lower than expected cellular uptake of DHA-EE compared to free DHA. Why is this and how can I enhance it?
A2: DHA-EE is an esterified form of DHA and generally exhibits lower bioavailability in vitro compared to the free fatty acid (FFA) form. This is because cells need to hydrolyze the ethyl ester bond to release the active DHA molecule, a step that is not required for free DHA. To enhance cellular uptake, consider the following:
-
Formulation Strategy: As mentioned above, using delivery systems like liposomes or nanoparticles can significantly improve the cellular uptake of DHA-EE.
-
Presence of Serum: The presence of serum in the culture medium can influence the bioavailability of DHA-EE. Serum proteins can bind to DHA-EE and facilitate its transport into cells. However, the exact effect can be cell-type dependent, so it is advisable to test different serum concentrations.
-
Comparison with other forms: Studies have shown that the uptake of DHA can be significantly higher when delivered as a free fatty acid or in a triglyceride form compared to the ethyl ester form.[1] If your experimental design allows, using these forms could be an alternative.
Q3: I am concerned about lipid peroxidation of DHA-EE in my experiments. How can I assess and minimize it?
A3: DHA is a polyunsaturated fatty acid with six double bonds, making it highly susceptible to oxidation (lipid peroxidation). This can lead to the formation of reactive aldehydes that can be cytotoxic.
-
Assessment of Lipid Peroxidation: The extent of lipid peroxidation can be measured using assays such as the Thiobarbituric Acid Reactive Substances (TBARS) assay, which quantifies malondialdehyde (MDA), a major product of lipid peroxidation.
-
Minimizing Peroxidation:
-
Antioxidants: The addition of antioxidants, such as α-tocopherol (a form of Vitamin E), to the culture medium can help prevent the oxidation of DHA-EE.
-
Storage and Handling: Store DHA-EE stock solutions under nitrogen or argon gas at -20°C or lower and protect them from light to minimize auto-oxidation. When preparing working solutions, do so immediately before use.
-
Ethyl Ester Form: The ethyl ester form of DHA is generally less prone to peroxidation than the free acid form.[2]
-
Q4: I am seeing a decrease in cell viability after treating my cells with DHA-EE. How can I determine if this is due to cytotoxicity?
A4: A decrease in cell viability can be an intended effect in cancer research, but in other contexts, it may indicate cytotoxicity.
-
Cell Viability Assays: Use standard cell viability assays like the MTT, MTS, or XTT assay to quantify the effect of DHA-EE on cell metabolic activity.
-
Dose-Response and Time-Course Studies: Perform experiments with a range of DHA-EE concentrations and incubation times to determine the IC50 (half-maximal inhibitory concentration) and to understand the kinetics of the cellular response.
-
Control for Oxidation: As mentioned in the previous question, ensure that the observed effects are not due to cytotoxic lipid peroxidation products by co-treating with an antioxidant.
-
Cell Type Specificity: The effect of DHA on cell viability can be highly cell-type dependent. For example, some cancer cell lines like HT-29 have shown a marked reduction in viability with DHA treatment, while others like Caco-2 may be less sensitive or even show increased viability at certain time points.[3]
Troubleshooting Guides
Issue: Poor Solubility and Precipitation of DHA-EE
| Symptom | Possible Cause | Suggested Solution |
| Visible precipitate in culture medium after adding DHA-EE stock solution. | DHA-EE concentration exceeds its solubility limit in the aqueous medium. | - Prepare a serial dilution of your stock solution in pre-warmed medium before adding it to the final culture volume.- Reduce the final concentration of DHA-EE.- Use a carrier like fatty acid-free BSA. |
| Inconsistent results between experiments. | Incomplete dissolution of DHA-EE leading to variable effective concentrations. | - Ensure complete dissolution of DHA-EE in the solvent before preparing the stock solution.- Vortex the stock solution before each use.- Consider using a delivery system like liposomes for more consistent formulation. |
| Cell morphology changes or signs of stress even at low DHA-EE concentrations. | High final solvent concentration (e.g., DMSO, ethanol) in the culture medium. | - Ensure the final solvent concentration is below the toxic level for your specific cell line (typically <0.1% for DMSO).- Include a vehicle control (medium with the same solvent concentration but without DHA-EE) to assess solvent toxicity. |
Issue: Low Cellular Uptake of DHA-EE
| Symptom | Possible Cause | Suggested Solution |
| Low intracellular DHA levels measured after treatment. | Inefficient hydrolysis of the ethyl ester by cellular enzymes. | - Increase the incubation time to allow for more complete hydrolysis.- Consider using a different form of DHA (free fatty acid or triglyceride) if experimentally feasible. |
| Uptake varies significantly with and without serum. | Serum proteins are facilitating or hindering uptake. | - Characterize the effect of serum in your specific cell model by testing a range of serum concentrations.- If working in serum-free conditions, the use of a carrier like BSA is highly recommended. |
| No significant increase in cellular DHA despite using a high concentration of DHA-EE. | Saturation of uptake mechanisms or poor bioavailability of the formulation. | - Use a delivery system like nanoparticles or liposomes to enhance uptake.[4]- Check for and minimize lipid peroxidation, as oxidized DHA may not be taken up efficiently. |
Issue: Cell Viability and Cytotoxicity
| Symptom | Possible Cause | Suggested Solution |
| Unexpectedly high levels of cell death. | Cytotoxicity from DHA-EE itself or its lipid peroxidation products. | - Perform a dose-response curve to find a non-toxic concentration range.- Co-incubate with an antioxidant like α-tocopherol to mitigate the effects of lipid peroxidation.[2]- Confirm cell death using multiple assays (e.g., MTT for metabolic activity, and a trypan blue or PI staining for membrane integrity). |
| Cell proliferation is inhibited. | DHA-EE may have anti-proliferative effects on your cell type. | - This is a known effect, particularly in cancer cell lines.[5] Quantify this effect using proliferation assays (e.g., BrdU incorporation or cell counting). |
| Results from viability assays are not reproducible. | Inconsistent formulation or degradation of DHA-EE. | - Prepare fresh DHA-EE solutions for each experiment.- Protect stock solutions from light and oxygen.- Ensure even distribution of DHA-EE in the culture wells by gentle mixing after addition. |
Quantitative Data Summary
Table 1: Comparison of Cellular Uptake of Different Forms of DHA
| Cell Line | DHA Form | Concentration | Incubation Time | Cellular Uptake (% of total added) | Reference |
| Caco-2 | Triglyceride (TG) | Not specified | 6 h | 6.85% | [6] |
| Caco-2 | Ethyl Ester (EE) | Not specified | 6 h | 4.85% | [6] |
| Caco-2 | Triglyceride (TG) | Not specified | 24 h | 8.76% | [6] |
| Caco-2 | Ethyl Ester (EE) | Not specified | 24 h | 7.84% | [6] |
Table 2: Effect of DHA on Cell Viability of Different Cell Lines
| Cell Line | DHA Concentration (µM) | Incubation Time | Cell Viability (% of control) | Assay | Reference |
| HT-29 | 50 | 48 h | ~80% | MTT | [3] |
| HT-29 | 100 | 48 h | ~60% | MTT | [3] |
| HT-29 | 200 | 48 h | ~40% | MTT | [3] |
| Caco-2 | 50 | 48 h | ~100% | MTT | [3] |
| Caco-2 | 100 | 48 h | ~100% | MTT | [3] |
| Caco-2 | 200 | 48 h | ~90% | MTT | [3] |
| 3T3-L1 preadipocytes | 25 | 24 h | ~100% | Not specified | [7] |
| 3T3-L1 preadipocytes | 50 | 24 h | ~90% | Not specified | [7] |
| 3T3-L1 preadipocytes | 100 | 24 h | ~80% | Not specified | [7] |
| 3T3-L1 preadipocytes | 200 | 24 h | ~70% | Not specified | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[8][9][10][11]
Materials:
-
Cells of interest
-
DHA-EE stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: The next day, remove the medium and add fresh medium containing various concentrations of DHA-EE (and vehicle controls).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Addition of MTT: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: After the MTT incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells. Express the results as a percentage of the vehicle-treated control cells.
Cellular Uptake Assay
This protocol provides a general framework for measuring the cellular uptake of DHA-EE.
Materials:
-
Cells of interest
-
DHA-EE (can be radiolabeled, e.g., with 14C, or unlabeled)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation counter (for radiolabeled DHA-EE) or equipment for lipid extraction and analysis (e.g., GC-MS)
-
24-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and grow until they reach the desired confluency.
-
Treatment: Remove the culture medium and incubate the cells with medium containing a known concentration of DHA-EE for various time points (e.g., 1, 4, 8, 24 hours).
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular DHA-EE.
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice to lyse the cells.
-
Quantification:
-
Radiolabeled DHA-EE: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Unlabeled DHA-EE: Perform a lipid extraction from the cell lysate, followed by derivatization and quantification of DHA using gas chromatography-mass spectrometry (GC-MS).
-
-
Protein Normalization: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay to normalize the uptake data.
-
Data Analysis: Express the cellular uptake as the amount of DHA per mg of cellular protein.
Lipid Peroxidation Assay (TBARS Assay)
This protocol is a generalized procedure for the TBARS assay to measure MDA levels.[12][13][14][15][16]
Materials:
-
Cell lysate or culture supernatant
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v in 50% acetic acid)
-
Trichloroacetic acid (TCA) solution (e.g., 10-20%)
-
MDA standard (e.g., 1,1,3,3-tetramethoxypropane)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Collect cell lysates or culture supernatants from cells treated with DHA-EE and controls.
-
Protein Precipitation: Add TCA solution to the samples to precipitate proteins. Centrifuge the samples and collect the supernatant.
-
Reaction with TBA: Add TBA solution to the supernatant and incubate at 95-100°C for 30-60 minutes. This reaction forms a pink-colored MDA-TBA adduct.
-
Cooling: After incubation, cool the samples on ice to stop the reaction.
-
Absorbance Measurement: Measure the absorbance of the samples and MDA standards at 532 nm.
-
Data Analysis: Calculate the concentration of MDA in the samples using a standard curve generated from the MDA standards. Express the results as nmol of MDA per mg of protein or per mL of sample.
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways activated by DHA.
Caption: General experimental workflow for in vitro studies.
Caption: A logical approach to troubleshooting common issues.
References
- 1. Bioavailability of marine n-3 fatty acid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxidation of docosahexaenoic acid is responsible for its effects on ITO and ISS in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Docosahexaenoic acid-loaded nanoparticles: A state-of-the-art of preparation methods, characterization, functionality, and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of fatty acids on the growth of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. TBARS (2-thiobarbituric acid reactive substances) activity assay [bio-protocol.org]
- 13. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 14. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oxfordbiomed.com [oxfordbiomed.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Absorption of DHA Ethyl Ester in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor absorption of docosahexaenoic acid (DHA) ethyl ester in animal models.
Frequently Asked Questions (FAQs)
Q1: Why is the absorption of DHA ethyl ester (EE) typically lower than other forms?
A1: The lower bioavailability of DHA ethyl ester compared to the natural triglyceride (TG) form is primarily due to the digestive process.[1][2] DHA EE requires the action of pancreatic lipase (B570770) to hydrolyze the ester bond, releasing ethanol (B145695) and free fatty acid (DHA) for absorption.[3][4] This enzymatic process is less efficient for ethyl esters than for triglycerides, especially in the absence of dietary fat which stimulates lipase secretion.[5][6] In contrast, triglycerides are more readily broken down into monoglycerides (B3428702) and free fatty acids, which are easily absorbed by the intestinal cells.[2]
Q2: What is the expected bioavailability of DHA ethyl ester compared to the triglyceride form in animal models?
A2: Studies in animal models, particularly rats, have consistently demonstrated lower and slower absorption of DHA from ethyl esters compared to triglycerides.[7][8] For instance, the lymphatic recovery of DHA administered as an ethyl ester is significantly lower in the initial hours after administration compared to the triglyceride form.[7][8] Over a 24-hour period, the total recovery of DHA from ethyl esters in the lymph can be the lowest compared to triglyceride, monoglyceride, and free fatty acid forms.[7][9][10] Some studies have shown that the bioavailability of EPA/DHA from ethyl esters can be as low as 40-48% of that from the triglyceride form.[11]
Q3: Can co-administration with a high-fat meal improve the absorption of DHA ethyl ester?
A3: Yes, co-ingestion with a high-fat meal significantly improves the absorption of DHA ethyl ester.[5][11][12] Dietary fat stimulates the secretion of pancreatic lipase and bile salts, which are essential for the emulsification and digestion of the ethyl esters.[13] One study showed that co-ingestion with a high-fat meal improved the absorption of EPA and DHA from the ethyl ester form from about 20% to approximately 60%.[11] However, even with a high-fat meal, the absorption of the ethyl ester form may still be lower than that of the triglyceride form.[11]
Q4: Are there alternative formulations that can enhance the bioavailability of DHA ethyl ester?
A4: Yes, several advanced formulation strategies can significantly improve the absorption of DHA ethyl ester, even in a fasted state. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions in the aqueous environment of the gut.[14][15] This pre-emulsified form enhances the surface area for lipase action and improves absorption.[16]
-
Nanoparticle-Based Formulations: Encapsulating DHA ethyl ester into nanoparticles, such as liquid crystalline nanoparticles, can increase its dissolution and permeability, leading to enhanced bioavailability.[17][18][19]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Low and variable plasma/tissue levels of DHA after oral administration of DHA ethyl ester. | Poor hydrolysis of the ethyl ester due to insufficient pancreatic lipase activity. | Co-administer the DHA ethyl ester with a high-fat meal to stimulate lipase secretion.[5][11] The fat content of the meal should be standardized across all experimental groups to reduce variability. |
| Low solubility and poor dispersion of the oily ethyl ester in the aqueous environment of the gastrointestinal tract. | Utilize a self-emulsifying drug delivery system (SEDDS) or a nanoparticle-based formulation to improve dispersion and increase the surface area for enzymatic action.[16][17] | |
| Delayed peak plasma concentration (Tmax) of DHA. | Slower enzymatic cleavage of the ethyl ester bond compared to the hydrolysis of triglycerides.[11] | Consider using a different chemical form of DHA, such as the triglyceride or free fatty acid form, which are more rapidly absorbed.[2][4] Alternatively, advanced formulations like SEDDS can also lead to a faster onset of absorption.[14] |
| High inter-individual variability in DHA absorption among experimental animals. | Differences in individual lipase secretion and digestive efficiency. The "food effect" can also contribute significantly to variability.[13][20] | Standardize feeding protocols meticulously. Ensure all animals receive the same diet and that the administration of DHA EE is consistently timed with respect to feeding. Using a formulation that mitigates the food effect, such as an advanced lipid technology-based formulation, can also reduce variability.[20] |
Quantitative Data Summary
Table 1: Comparative Bioavailability of Different DHA Formulations in Animal Models (Rat Lymphatic Recovery)
| DHA Formulation | Cumulative 24-hour Lymphatic Recovery (%) | Reference |
| Triglyceride (TG) | Comparable to Free Fatty Acid | [8] |
| Ethyl Ester (EE) | Significantly Lower than TG and Free Fatty Acid | [7][8] |
| Free Fatty Acid (FFA) | Comparable to Triglyceride | [8] |
| Monoglyceride (MG) | Significantly Higher than TG and EE | [9][10] |
| Diglyceride (DG) | Higher than TG and EE | [9][10] |
Table 2: Effect of Formulation on DHA/EPA Bioavailability in Humans (Illustrative for Animal Model Considerations)
| Formulation | Improvement in Bioavailability vs. Standard EE | Reference |
| Self-Emulsifying Drug Delivery System (SEDDS) | 7.1-fold increase in total Omega-3 absorption (AUC0-24h) | [21][22][23][24] |
| Liquid Crystalline Nanoparticle-Based Formulation | 134% increase in DHA bioavailability | [17][18][19] |
| Free Fatty Acid (FFA) Formulation (on low-fat diet) | Dramatically improved bioavailability over EE | [6] |
Experimental Protocols
Protocol 1: Assessment of DHA Bioavailability in a Rat Model
-
Animal Model: Male Sprague-Dawley rats with cannulated thoracic lymph ducts are commonly used to study the lymphatic absorption of lipids.
-
Formulation Preparation:
-
DHA Ethyl Ester (Control): Dissolve a known concentration of DHA ethyl ester in a suitable vehicle (e.g., corn oil).
-
Test Formulations: Prepare SEDDS or nanoparticle formulations containing the same concentration of DHA ethyl ester according to established methods.
-
-
Administration: After an overnight fast, administer the formulations to the rats via oral gavage.
-
Lymph Collection: Collect lymph fluid at specified time intervals (e.g., 0-2, 2-4, 4-6, 6-8, 8-12, 12-24 hours) post-administration.
-
DHA Analysis:
-
Extract total lipids from the collected lymph samples using a method like the Folch or Bligh and Dyer method.
-
Prepare fatty acid methyl esters (FAMEs) from the lipid extract.
-
Analyze the FAMEs using gas chromatography with flame ionization detection (GC-FID) to quantify the amount of DHA.[25][26][27]
-
-
Data Analysis: Calculate the percentage of the administered DHA dose recovered in the lymph at each time interval and the cumulative recovery over 24 hours.
Protocol 2: Preparation and Evaluation of a DHA Ethyl Ester Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Screen various oils, surfactants, and co-surfactants for their ability to solubilize DHA ethyl ester and form stable emulsions.
-
Formulation Optimization:
-
Construct pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable and rapidly self-emulsifying system.
-
The optimized formulation should form a fine and stable emulsion upon gentle agitation in an aqueous medium.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Measure the mean droplet size and polydispersity index of the emulsion formed upon dilution of the SEDDS in water or simulated gastric fluid using dynamic light scattering.
-
Emulsification Time: Determine the time taken for the SEDDS to form a stable emulsion.
-
-
In Vivo Evaluation: Administer the optimized DHA ethyl ester SEDDS to an animal model (as described in Protocol 1) and compare its bioavailability to the unformulated DHA ethyl ester.
Visualizations
Caption: Digestion and absorption of DHA ethyl ester vs. triglyceride.
References
- 1. nfo.com [nfo.com]
- 2. nfo.com [nfo.com]
- 3. pnas.org [pnas.org]
- 4. Fish Oil Triglycerides vs Ethyl Esters | Designs for Health [casi.org]
- 5. Strategies to improve bioavailability of omega-3 fatty acids from ethyl ester concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Lymphatic transport of eicosapentaenoic and docosahexaenoic acids as triglyceride, ethyl ester and free acid, and their effect on cholesterol transport in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Digestion and lymphatic transport of eicosapentaenoic and docosahexaenoic acids given in the form of triacylglycerol, free acid and ethyl ester in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lymphatic absorption of docosahexaenoic acid given as monoglyceride, diglyceride, triglyceride, and ethyl ester in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Absorption of eicosapentaenoic acid and docosahexaenoic acid from fish oil triacylglycerols or fish oil ethyl esters co-ingested with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. A Randomized, Open-Label, Single-Dose, Crossover Study of the Comparative Bioavailability of EPA and DHA in a Novel Liquid Crystalline Nanoparticle-Based Formulation of ω-3 Acid Ethyl Ester Versus Omacor® Soft Capsule among Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Minimal food effect for eicosapentaenoic acid and docosahexaenoic acid bioavailability from omega-3-acid ethyl esters with an Advanced Lipid TechnologiesTM (ALT®)-based formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. find.library.unisa.edu.au [find.library.unisa.edu.au]
- 22. (Open Access) A self-emulsifying Omega-3 ethyl ester formulation (AquaCelle) significantly improves eicosapentaenoic and docosahexaenoic acid bioavailability in healthy adults (2020) | Kristen E. Bremmell | 19 Citations [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. A self-emulsifying Omega-3 ethyl ester formulation (AquaCelle) significantly improves eicosapentaenoic and docosahexaenoic acid bioavailability in healthy adults | Semantic Scholar [semanticscholar.org]
- 25. academic.oup.com [academic.oup.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Docosahexaenoic Acid Ethyl Ester (DHA-EE) Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding contamination in docosahexaenoic acid ethyl ester (DHA-EE) preparations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in DHA-EE preparations?
A1: The most common contaminants in DHA-EE preparations can be broadly categorized as:
-
Oxidation Products: Due to its high degree of unsaturation, DHA-EE is highly susceptible to oxidation, leading to the formation of peroxides, aldehydes, and other degradation products.[1]
-
Residual Solvents: Solvents such as ethanol (B145695), used during the esterification process, may remain in the final product.[2]
-
Residual Catalysts: If chemical catalysts like strong acids or bases are used for esterification, they may not be completely removed during purification.[3]
-
Heavy Metals: Trace amounts of heavy metals like mercury, lead, cadmium, and arsenic can be present, originating from the fish or algal source material.[4]
-
Microbial Contamination: Although less common in the final oil-based product, microbial contamination can be introduced during processing or from raw materials.[5]
Q2: How can I prevent oxidation of my DHA-EE sample?
A2: To minimize oxidation, it is crucial to handle and store DHA-EE under controlled conditions. Key preventive measures include:
-
Inert Atmosphere: Handle the sample under an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Low Temperature Storage: Store DHA-EE at low temperatures, such as -20°C or -80°C, to slow down the rate of oxidation.[6]
-
Protection from Light: Store samples in amber-colored vials or in the dark, as light can accelerate oxidation.
-
Use of Antioxidants: The addition of antioxidants like α-tocopherol can help to inhibit the oxidation process.
-
Proper Sealing: Ensure that storage containers are tightly sealed to prevent exposure to air and moisture.[6]
Q3: What are the acceptable limits for residual solvents in pharmaceutical-grade DHA-EE?
A3: The acceptable limits for residual solvents in pharmaceutical preparations are guided by the International Council for Harmonisation (ICH) Q3C guidelines. Solvents are categorized into three classes based on their toxicity.[7][8] Ethanol, a common solvent in DHA-EE preparation, is a Class 3 solvent with low toxic potential. For Class 3 solvents, a concentration of up to 5000 ppm (0.5%) is generally considered acceptable without justification for a daily dose of up to 10g.[9][10]
Q4: Are there established limits for heavy metal contamination in omega-3 supplements?
A4: Yes, organizations like the Global Organization for EPA and DHA Omega-3s (GOED) have established voluntary monographs with acceptable limits for heavy metals. For example, the GOED allowance for mercury, cadmium, and lead is typically below 0.1 mg/kg.[11] It is important to ensure that the source material for DHA-EE is purified to remove these contaminants.[4]
Q5: What are the guidelines for microbial contamination in non-sterile pharmaceutical products like DHA-EE?
A5: For non-sterile pharmaceutical preparations for oral use, there are established acceptance criteria for microbiological quality. These criteria are based on the total aerobic microbial count (TAMC) and the total combined yeasts and molds count (TYMC).[12] For nonaqueous preparations for oral use, the typical acceptance criteria are a TAMC of ≤ 10³ CFU/g or mL and a TYMC of ≤ 10² CFU/g or mL. Additionally, the absence of Escherichia coli in 1 g or 1 mL is required.[5][13]
Troubleshooting Guide
Problem: My DHA-EE sample has a rancid or fishy odor.
-
Likely Cause: This is a strong indicator of oxidation. The double bonds in the DHA molecule are prone to reacting with oxygen, leading to the formation of volatile aldehydes and ketones that produce off-odors.
-
Recommended Actions:
-
Assess the extent of oxidation: Perform a peroxide value (PV) or a thiobarbituric acid reactive substances (TBARS) assay to quantify the level of primary and secondary oxidation products.
-
Review storage conditions: Ensure the sample has been stored under an inert atmosphere, at low temperatures, and protected from light.
-
Consider purification: If the oxidation is minimal, repurification by chromatography may be possible, but for significant degradation, the sample may be unusable.
-
Prevent future occurrences: Implement stricter handling and storage protocols, including the use of antioxidants.
-
Problem: I am observing unexpected peaks in my Gas Chromatography (GC) analysis.
-
Likely Cause: These peaks could be due to several contaminants, including residual solvents, by-products from the synthesis, or degradation products.
-
Recommended Actions:
-
Identify the peaks: Use a mass spectrometry (MS) detector coupled with your GC to identify the molecular weight of the unknown peaks.
-
Check for residual solvents: Run a headspace GC-FID analysis specifically targeting common solvents like ethanol.
-
Analyze for oxidation products: Compare the chromatogram with that of a known fresh sample to identify peaks corresponding to oxidation by-products.
-
Review the synthesis and purification process: Ensure that all reaction steps and purification procedures were carried out correctly to minimize the formation of by-products and ensure their removal.
-
Problem: The purity of my DHA-EE is lower than expected after synthesis and purification.
-
Likely Cause: This could be due to incomplete reaction, inefficient purification, or degradation of the product during processing.
-
Recommended Actions:
-
Optimize the reaction conditions: Ensure the molar ratio of reactants, catalyst concentration, temperature, and reaction time are optimized for complete esterification.
-
Improve the purification method: Techniques like molecular distillation or supercritical fluid chromatography can be employed for higher purity.[14]
-
Minimize exposure to heat and oxygen: During purification, use the lowest possible temperatures and maintain an inert atmosphere to prevent degradation.
-
Quantitative Data Summary
Table 1: Acceptance Criteria for Common Contaminants in DHA-EE Preparations
| Contaminant Category | Parameter | Acceptance Limit | Regulatory Guideline/Reference |
| Oxidation | Peroxide Value (PV) | ≤ 5 meq/kg | GOED Voluntary Monograph |
| Anisidine Value (AV) | ≤ 20 | GOED Voluntary Monograph | |
| Residual Solvents | Ethanol (Class 3) | ≤ 5000 ppm (0.5%) | ICH Q3C[9][10] |
| Heavy Metals | Mercury (Hg) | ≤ 0.1 mg/kg | GOED Voluntary Monograph[11] |
| Lead (Pb) | ≤ 0.1 mg/kg | GOED Voluntary Monograph[11] | |
| Cadmium (Cd) | ≤ 0.1 mg/kg | GOED Voluntary Monograph[11] | |
| Arsenic (inorganic) | ≤ 0.1 mg/kg | GOED Voluntary Monograph | |
| Microbial Contamination | Total Aerobic Microbial Count (TAMC) | ≤ 10³ CFU/g or mL | USP <1111>[12] |
| Total Combined Yeasts and Molds Count (TYMC) | ≤ 10² CFU/g or mL | USP <1111>[12] | |
| Escherichia coli | Absent in 1g or 1mL | USP <1111>[12] |
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This method determines the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.
Materials:
-
DHA-EE sample
-
Solvent mixture (e.g., acetic acid and chloroform)
-
Saturated potassium iodide (KI) solution
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (0.01 N or 0.1 N)
-
Starch indicator solution
Procedure:
-
Accurately weigh approximately 5 g of the DHA-EE sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Swirl the flask for exactly 1 minute.
-
Add 30 mL of distilled water and shake vigorously.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color almost disappears.
-
Add 0.5 mL of starch indicator solution.
-
Continue the titration, shaking vigorously, until the blue color disappears.
-
Perform a blank titration under the same conditions.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
Protocol 2: Quantification of Thiobarbituric Acid Reactive Substances (TBARS)
This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.[15][16]
Materials:
-
DHA-EE sample
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Malondialdehyde (MDA) standard
-
Spectrophotometer
Procedure:
-
Prepare an MDA standard curve.
-
Add the DHA-EE sample to a test tube.
-
Add TCA to precipitate proteins and TBA reagent.
-
Incubate the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored adduct.[16]
-
Cool the samples on ice for 10 minutes.
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the MDA concentration in the sample by comparing the absorbance to the MDA standard curve.
Protocol 3: Determination of Residual Ethanol by Headspace Gas Chromatography (HS-GC-FID)
This method is used to quantify the amount of residual ethanol in the DHA-EE sample.[2][17]
Materials:
-
DHA-EE sample
-
Ethanol standard
-
Dilution solvent (e.g., N,N-dimethylacetamide)
-
Headspace vials
-
Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column.[17]
Procedure:
-
Prepare a series of ethanol standards of known concentrations.
-
Accurately weigh the DHA-EE sample into a headspace vial.
-
Add the dilution solvent to the vial and seal it.
-
Place the vial in the headspace autosampler and incubate at a set temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to allow the ethanol to volatilize into the headspace.[2]
-
Inject a known volume of the headspace gas into the GC.
-
Run the GC analysis under optimized conditions to separate ethanol from other volatile components.
-
Detect the ethanol using the FID.
-
Quantify the amount of ethanol in the sample by comparing the peak area to the calibration curve generated from the ethanol standards.
Visualizations
Caption: Workflow for assessing the oxidative stability of DHA-EE.
Caption: Troubleshooting guide for unexpected peaks in GC analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. rjptonline.org [rjptonline.org]
- 3. mdpi.com [mdpi.com]
- 4. wellbeingnutrition.com [wellbeingnutrition.com]
- 5. Microbiological quality of non-sterile pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goedomega3.com [goedomega3.com]
- 7. database.ich.org [database.ich.org]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. tga.gov.au [tga.gov.au]
- 11. goedomega3.com [goedomega3.com]
- 12. usp.org [usp.org]
- 13. digicollections.net [digicollections.net]
- 14. WO2011095838A1 - Method for preparing docosahexaenoic acid ethyl esters - Google Patents [patents.google.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Optimizing enzymatic reaction conditions for DHA ethyl ester synthesis
Technical Support Center: Enzymatic Synthesis of DHA Ethyl Ester
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the enzymatic synthesis of Docosahexaenoic Acid (DHA) ethyl ester. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data-driven recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the common enzymatic methods for synthesizing DHA ethyl ester?
A1: DHA ethyl ester is typically synthesized using lipases as biocatalysts through several primary reaction pathways:
-
Direct Esterification: This involves the reaction of DHA in its free fatty acid form with ethanol (B145695). Water is produced as a byproduct and often needs to be removed to drive the reaction forward.
-
Transesterification (Ethanolysis): This method uses a DHA-rich oil (triglycerides) as the starting material, which reacts with ethanol to form fatty acid ethyl esters (FAEEs), including DHA-EE, and glycerol (B35011) as a byproduct.[1]
-
Acidolysis: In this reaction, a DHA-rich oil or free fatty acid concentrate is reacted with an acyl donor like ethyl acetate (B1210297) in a non-aqueous solvent.[2][3] This can be an efficient method for producing DHA ethyl ester.[2]
Q2: Which enzymes are most effective for DHA ethyl ester synthesis?
A2: Immobilized lipases are widely used due to their stability and reusability. The most commonly cited and effective enzyme is Novozym® 435 , which is an immobilized lipase (B570770) B from Candida antarctica.[1][2][4][5] Other lipases, such as those from Rhizopus oryzae and Aspergillus flavus, have also been used, but may show lower yields or selectivity for DHA.[1] For instance, some studies have noted that lipases from R. oryzae can discriminate against DHA, leading to lower esterification yields compared to other fatty acids.[1]
Q3: What is a typical yield for the enzymatic synthesis of DHA ethyl ester?
A3: Yields can vary significantly based on the chosen method and reaction conditions. However, under optimized conditions, high conversion rates are achievable. For example, using Novozym® 435, conversion yields of 88-94% have been reported via acidolysis in as little as 5 hours.[2][3] Ethanolysis of algal oil has also resulted in ethyl ester yields of over 95%.[6][7]
Q4: Why is water content critical in the reaction medium?
A4: Water is essential for maintaining the enzyme's structural integrity and catalytic activity.[8] However, in esterification reactions, water is a byproduct. An excess of water can shift the reaction equilibrium back towards hydrolysis, reducing the ester yield.[8] Therefore, controlling water content, often by using molecular sieves or performing the reaction under vacuum, is crucial for maximizing product formation.[4] The optimal water content is a delicate balance, as too little water can also inhibit enzyme function.[8]
Q5: Should the reaction be performed with or without a solvent?
A5: Both solvent-free and solvent-based systems can be used.
-
Solvent-free systems are considered more environmentally friendly and can simplify downstream processing.[1] However, high substrate concentrations in solvent-free systems can sometimes lead to increased viscosity and mass transfer limitations.
-
Solvent-based systems , often using non-polar organic solvents like n-hexane, can improve the solubility of substrates and reduce viscosity, potentially enhancing the reaction rate.[2] The choice of solvent can also affect enzyme activity.[8]
Troubleshooting Guide
This section addresses common problems encountered during the enzymatic synthesis of DHA ethyl ester.
Problem 1: Low Conversion Rate or Poor Yield
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Verify the optimal temperature for your specific lipase. For Novozym® 435, temperatures around 60°C are often effective for acidolysis and transesterification.[2][9] Lower temperatures (e.g., 40°C) may be optimal for other lipases or reaction types.[4] |
| Incorrect Substrate Molar Ratio | An excess of one substrate can inhibit the enzyme. For acidolysis with ethyl acetate, a 1:1 molar ratio of DHA concentrate to ethyl acetate has been shown to be effective.[2][3] For ethanolysis, a higher molar ratio of ethanol to fatty acids may be required. |
| Enzyme Deactivation | The enzyme may have lost activity. Consider factors like improper storage, extreme pH, or the presence of inhibitors. If reusing an immobilized enzyme, check its operational stability; some lipases can be reused multiple times with minimal loss of activity.[10] |
| Mass Transfer Limitations | In highly viscous or solvent-free systems, substrates may not efficiently reach the enzyme's active site. Increase agitation speed or consider adding a suitable non-polar solvent like n-hexane.[2] The use of ultrasonication has also been shown to improve mass transfer and increase reaction rates.[11] |
| Excess Water Content | As mentioned in the FAQ, excess water can promote the reverse reaction (hydrolysis). Add molecular sieves (3Å) to the reaction medium or conduct the reaction under a vacuum to remove water as it is formed.[4][12] |
| Poor Enzyme Selectivity | The chosen lipase may have low specificity for long-chain polyunsaturated fatty acids like DHA.[6][7] For instance, Rhizopus oryzae lipase has been observed to esterify DHA at lower rates than other fatty acids.[1] Consider screening different lipases; Novozym® 435 generally shows good performance.[1] |
Problem 2: Product Contains a High Level of Free Fatty Acids (FFAs)
| Possible Cause | Troubleshooting Steps |
| Incomplete Esterification | The reaction may not have reached completion. Extend the reaction time. Monitor the reaction progress by taking samples at different time points to determine when equilibrium is reached. Reaction times of 5 to 24 hours are commonly reported.[1][2] |
| Hydrolysis is Occurring | The presence of excess water is likely driving the reverse reaction. Implement water removal strategies as described above (molecular sieves, vacuum). |
| Starting Material is FFA | If your starting material is a DHA free fatty acid concentrate, ensure reaction conditions strongly favor esterification (e.g., efficient water removal, appropriate ethanol concentration). |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Complex Reaction Mixture | The final mixture may contain unreacted substrates, byproducts (like glycerol), and the enzyme. If using an immobilized enzyme, it can be easily removed by filtration. |
| Separation of Product from Unreacted Substrates | Molecular distillation is a highly effective technique for purifying the final product and separating DHA ethyl ester from other fatty acid esters or unreacted glycerides, yielding a high-purity product.[6][7][13] |
Troubleshooting Flowchart
Caption: Troubleshooting workflow for low DHA ethyl ester yield.
Data Summary Tables
Table 1: Comparison of Reaction Conditions for DHA-EE Synthesis
| Parameter | Acidolysis (Novozym® 435)[2][3] | Transesterification (Novozym® 435)[1] | Ethanolysis (Lipase UM1)[6][7] |
| Starting Material | DHA+EPA Concentrate (FFA form) | Monkfish Liver Oil (Triglycerides) | Algal Oil (Triglycerides) |
| Acyl Donor | Ethyl Acetate | Ethanol | Ethanol |
| Temperature | 60°C | 25 - 60°C | Optimized via RSM |
| Substrate Ratio | 1:1 (DHA:Ethyl Acetate) | 1:12 (Oil:Ethanol) | Optimized via RSM |
| Enzyme Load | 20 mg per 3 mL reaction | 10% (w/w of oil) | Optimized via RSM |
| Solvent | n-hexane | Solvent-free | Not specified |
| Reaction Time | 5 hours (300 min) | 24 - 72 hours | Not specified |
| Conversion Yield | 88 - 94% | ~63% after 72h | >95% |
Table 2: Effect of DHA Concentrate on Conversion Yield (Acidolysis)[2]
Conditions: Substrate ratio 1:1 (DHA:EA), Temp 60°C, Enzyme activity 200 U, Time 300 min.
| DHA Concentrate (mM) | Molar Conversion (%) |
| 100 | 93% |
| 200 | 94% |
| 300 | 89% |
| 400 | 89% |
Note: A slight decrease in conversion was observed at higher substrate concentrations, potentially due to substrate inhibition.
Detailed Experimental Protocols
Protocol 1: DHA Ethyl Ester Synthesis via Acidolysis
This protocol is based on the methodology for lipase-catalyzed acidolysis using Novozym® 435.[2]
Materials:
-
DHA-rich free fatty acid concentrate
-
Ethyl acetate (EA)
-
Immobilized lipase Novozym® 435
-
n-hexane (anhydrous)
-
Molecular sieves (3Å, activated)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with temperature control
Procedure:
-
Preparation: Set up a temperature-controlled shaker or water bath at 60°C.
-
Substrate Mixture: In the reaction vessel, prepare the reaction mixture. For a 3 mL total volume, add DHA concentrate and ethyl acetate to achieve the desired molar concentrations (e.g., 200 mM DHA and 200 mM EA for a 1:1 ratio) in n-hexane.
-
Enzyme Addition: Add 20 mg of Novozym® 435 to the substrate mixture.
-
Reaction: Tightly cap the vessel and place it in the shaking incubator at 60°C with agitation (e.g., 200 rpm) to ensure proper mixing.
-
Monitoring: The reaction is typically run for 5 hours (300 minutes). Samples can be withdrawn periodically to monitor the progress of the reaction via HPLC or GC analysis.
-
Termination and Recovery: After the reaction is complete, stop the agitation. The immobilized enzyme can be recovered by simple filtration for potential reuse. The liquid product mixture can then be purified.
-
Analysis: Determine the concentration of DHA ethyl ester in the final product using HPLC or GC to calculate the conversion yield.
General Experimental Workflow Diagram
Caption: General workflow for enzymatic synthesis of DHA ethyl ester.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic synthesis of triacylglycerols of docosahexaenoic acid: Transesterification of its ethyl esters with glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of High-Purity Docosahexaenoic Acid Ethyl Ester from Algal Oil through Enzymatic Ethanolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of High-Purity this compound from Algal Oil through Enzymatic Ethanolysis [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Separation of saturated fatty acids from docosahexaenoic acid‐rich algal oil by enzymatic ethanolysis in tandem with molecular distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. digital.csic.es [digital.csic.es]
- 13. Novel lipase-catalyzed synthesis of structured lipids from DHA-enriched glycerides and capric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers: Docosahexaenoic Acid (DHA) Ethyl Ester vs. Free Fatty Acid Forms
For researchers and drug development professionals, the choice between different forms of docosahexaenoic acid (DHA) is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of DHA ethyl ester (DHA-EE) and its free fatty acid (FFA) form, supported by experimental data, detailed protocols, and pathway visualizations to inform your research.
The primary distinction between DHA-EE and FFA-DHA lies in their chemical structure and subsequent metabolic processing. DHA-EE is a semi-synthetic form where the DHA molecule is esterified to an ethanol (B145695) backbone, often produced during the concentration of omega-3 fatty acids from fish oil. In contrast, the free fatty acid form is the unesterified DHA molecule. This structural difference fundamentally influences their digestion, absorption, and bioavailability.
Bioavailability and Absorption: A Quantitative Comparison
The bioavailability of orally administered DHA is a key performance metric. Numerous studies have demonstrated that FFA-DHA exhibits superior absorption and bioavailability compared to DHA-EE, particularly under low-fat dietary conditions. This is primarily attributed to the digestive process. DHA-EE requires hydrolysis by pancreatic lipase (B570770) to release the free fatty acid for absorption, a step that is less efficient and can be influenced by the presence of dietary fats. FFA-DHA, however, does not require this enzymatic cleavage and can be more readily absorbed by intestinal cells.
Key findings from comparative bioavailability studies are summarized below:
| Study & Population | Dosage & Form | Key Findings | Reference |
| Lawson and Hughes (1988) - 8 healthy men | Single 0.67g DHA dose (EE vs. FFA) | Relative absorption of DHA ethyl ester was only 21% of the free fatty acid form. | [1] |
| Dyerberg et al. (2010) - 72 healthy volunteers | ~3.3g EPA+DHA daily for 2 weeks | Bioavailability of ethyl esters was inferior (73%) compared to natural fish oil (triglyceride form), while free fatty acid bioavailability (91%) was not significantly different from natural triglycerides. | [2] |
| ECLIPSE I Study - 54 overweight adults (low-fat diet) | Single 4g dose of OM-3 FFA vs. OM-3 EE | The baseline-adjusted AUC(0-t) for total EPA + DHA was 4.0-fold greater with the free fatty acid form compared to the ethyl ester form.[3][4] | [3][4] |
| ECLIPSE II Study - 52 healthy subjects (low-fat diet) | 4g daily for 14 days of OM-3 FFA vs. OM-3 EE | At steady-state, the baseline-adjusted bioavailability (AUC(0-τ)) of total EPA + DHA was approximately 5.8-fold higher for the free fatty acid form relative to the ethyl ester form.[5][6] | [5][6] |
The Influence of Dietary Fat
The presence of dietary fat significantly impacts the absorption of DHA-EE. Co-ingestion with a high-fat meal can increase the absorption of ethyl esters by stimulating the secretion of pancreatic lipase.[7] However, the absorption of FFA-DHA is less dependent on dietary fat.[6] This is a critical consideration for standardizing experimental conditions and for clinical applications where patients may be on low-fat diets.
Experimental Protocols
To aid in the design of future studies, detailed methodologies from key comparative experiments are provided below.
Bioavailability Assessment: The ECLIPSE II Study
-
Objective: To compare the steady-state bioavailability of an omega-3 free fatty acid formulation (Epanova™) and an omega-3-acid ethyl ester formulation (Lovaza®) under low-fat dietary conditions.[5][6]
-
Study Design: Open-label, parallel-group study with 52 healthy male and female subjects.
-
Protocol:
-
Subjects followed a Therapeutic Lifestyle Changes diet for at least 7 days.
-
Baseline blood samples were drawn over a 24-hour period to determine endogenous EPA and DHA levels.
-
Subjects were then administered 4 x 1 g capsules of either the FFA or EE formulation once daily for 14 days.
-
On day 14, serial blood samples were collected over a 24-hour period.
-
Plasma concentrations of total EPA and DHA were measured using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic parameters, including the area under the plasma concentration-time curve from time zero to 24 hours (AUC(0-τ)) and the maximum measured plasma concentration (Cmax,ss), were calculated.[5][6]
-
In Vitro Intestinal Permeability: Caco-2 Cell Monolayer Model
-
Objective: To assess the bioavailability and transport of different forms of EPA and DHA across an intestinal epithelial barrier model.[8]
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for 21 days to form a differentiated monolayer with tight junctions.
-
Protocol:
-
The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
DHA-EE and FFA-DHA are formulated in a micellar solution to mimic intestinal conditions.
-
The formulations are added to the apical side of the Caco-2 monolayer.
-
Samples are collected from the basolateral side at various time points (e.g., 0, 6, and 24 hours).
-
The concentration of DHA in the apical and basolateral samples, as well as the amount taken up by the cells, is quantified by gas chromatography-mass spectrometry (GC-MS).
-
Bioavailability is calculated as the percentage of DHA transported to the basolateral side relative to the initial amount on the apical side.[8]
-
Digestion and Absorption Pathways
The differential processing of DHA-EE and FFA-DHA in the gastrointestinal tract is a key determinant of their bioavailability. The following diagram illustrates these pathways.
Caption: Digestive pathways for DHA-EE and FFA-DHA.
Cellular and Molecular Mechanisms
While in vivo data strongly favors FFA-DHA for bioavailability, the direct comparative effects of these two forms at the cellular level are less explored. Most in vitro studies utilize the free fatty acid form of DHA. These studies have shown that DHA can modulate key signaling pathways involved in inflammation and metabolism.
Inflammatory Signaling: NF-κB Pathway
Docosahexaenoic acid is known to exert anti-inflammatory effects, in part by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. Studies using free fatty acid DHA have demonstrated that it can suppress the activation of NF-κB in macrophages, leading to reduced production of pro-inflammatory cytokines.[2][9] The mechanism involves the binding of DHA to the free fatty acid receptor 4 (FFAR4/GPR120), which can inhibit the nuclear translocation of NF-κB.[2]
The following diagram illustrates a simplified workflow for investigating the effects of different DHA forms on NF-κB activation.
Caption: Workflow for comparing DHA forms on NF-κB.
Metabolic Signaling: PPAR Activation
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in lipid and glucose metabolism. Fatty acids, including DHA, are natural ligands for PPARs. Activation of PPARγ by DHA has been shown to promote adipocyte differentiation and improve insulin (B600854) sensitivity.[10] While direct comparative studies are lacking, the higher intracellular concentration of DHA achievable with the free fatty acid form would likely lead to a more potent activation of PPARs compared to the ethyl ester form.
Analytical Methodologies
Accurate differentiation and quantification of DHA-EE and FFA-DHA are essential for research. Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique.
-
Sample Preparation:
-
Lipid Extraction: Lipids are extracted from the sample matrix (e.g., plasma, cells, tissues) using a solvent system such as chloroform:methanol.
-
Derivatization (for total fatty acid analysis): To analyze the total DHA content (both free and esterified), samples are subjected to hydrolysis (saponification) followed by methylation to form fatty acid methyl esters (FAMEs). This is a necessary step for GC analysis.
-
Direct Analysis (for differentiation): To differentiate between DHA-EE and FFA-DHA, direct analysis without derivatization can be performed using liquid chromatography-mass spectrometry (LC-MS). Alternatively, for GC-MS, a two-step process can be employed where free fatty acids are first derivatized (e.g., silylation) and then the remaining ethyl esters are analyzed.
-
-
GC-MS Analysis:
-
Column: A polar capillary column (e.g., a wax-type column) is typically used for the separation of FAMEs.
-
Detection: Mass spectrometry provides high selectivity and sensitivity for the identification and quantification of DHA based on its characteristic mass spectrum.
-
-
HPLC Analysis:
-
Column: Reversed-phase columns (e.g., C18) are effective for separating DHA-EE and FFA-DHA.
-
Detection: UV detection or mass spectrometry can be used for quantification.[9]
-
Conclusion and Recommendations for Researchers
The evidence strongly indicates that for in vivo studies, particularly those involving oral administration, the free fatty acid form of DHA offers significantly higher bioavailability compared to the ethyl ester form. This is a critical factor that can influence the dose-response relationship and the overall efficacy observed in preclinical and clinical research. The use of FFA-DHA may allow for lower effective doses and can reduce variability in absorption related to dietary fat intake.
For in vitro studies, while DHA-EE can be hydrolyzed to the free fatty acid form by cellular esterases, the rate and extent of this conversion can be a variable. Therefore, for studies investigating the direct cellular effects of DHA, the use of the free fatty acid form is recommended to ensure a more direct and quantifiable delivery of the active molecule to the cellular machinery.
When designing experiments, it is imperative to:
-
Clearly state the form of DHA used: This is crucial for the interpretation and reproducibility of results.
-
Consider the impact of the delivery vehicle and dietary context: Especially for in vivo studies with DHA-EE.
-
Employ appropriate analytical methods: To accurately quantify the specific forms of DHA in your experimental system.
By carefully considering these factors, researchers can enhance the rigor and translational potential of their investigations into the multifaceted roles of docosahexaenoic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Omega-3 free fatty acids suppress macrophage inflammasome activation by inhibiting NF-κB activation and enhancing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of DHA and EPA on cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPARα and PPARγ activation attenuates total free fatty acid and triglyceride accumulation in macrophages via the inhibition of Fatp1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. explore.openalex.org [explore.openalex.org]
- 6. celerion.com [celerion.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Assessment of lipid composition and eicosapentaenoic acid/docosahexaenoic acid bioavailability in fish oil obtained through different enrichment methods [frontiersin.org]
- 9. Omega-3 Polyunsaturated Fatty Acids Antagonize Macrophage Inflammation via Activation of AMPK/SIRT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioavailability of DHA Ethyl Ester and Triglyceride Forms
For Immediate Publication
A comprehensive review of existing literature indicates that the molecular form of docosahexaenoic acid (DHA)—a critical omega-3 fatty acid—significantly influences its absorption and incorporation into the body. The two primary forms available in supplements are the natural triglyceride (TG) form and the semi-synthetic ethyl ester (EE) form. This guide provides a detailed comparison of their bioavailability, supported by data from human clinical trials, to inform researchers and drug development professionals.
Executive Summary
The majority of clinical evidence suggests that DHA and eicosapentaenoic acid (EPA) provided in the natural triglyceride (TG) or re-esterified triglyceride (rTG) form are more efficiently digested and absorbed than the ethyl ester (EE) form, leading to a greater increase in plasma and red blood cell concentrations of these vital fatty acids. While some studies report no significant difference, particularly when supplements are co-ingested with a high-fat meal, the overall trend favors the TG structure for superior bioavailability.[1][2] The lower bioavailability of the EE form is largely attributed to its higher resistance to hydrolysis by pancreatic lipase (B570770), a critical step in fatty acid digestion.[3]
Comparative Bioavailability Data
The following table summarizes key quantitative findings from human clinical studies comparing the bioavailability of DHA and EPA in TG and EE forms. Bioavailability is typically assessed by measuring the area under the curve (AUC) of plasma fatty acid concentration over time, with higher values indicating greater absorption.
| Study (Author, Year) | Study Design | Dosage (EPA+DHA) | Key Findings & Bioavailability Comparison |
| Dyerberg et al., 2010 | Randomized, placebo-controlled, double-blind, crossover | 3.1 g EPA+DHA / day for 2 weeks | TG form showed superior bioavailability. The relative bioavailability index was 124% for re-esterified TG, compared to 73% for the EE form (with natural fish oil set at 100%).[2] |
| Neubronner et al., 2011 | Randomized, double-blind, parallel group (n=150) | 1.67 g EPA+DHA / day for 6 months | TG form led to significantly greater increases in the Omega-3 Index. The increase in red blood cell EPA+DHA was significantly higher in the TG group compared to the EE group (197% vs. 171% increase from baseline).[2][4] |
| Lawson and Hughes, 1988 | Single-dose, crossover | 1.67 g EPA+DHA | TG form was absorbed more efficiently, especially with low-fat meals. With a low-fat meal, EPA absorption was 68% from TG vs. 20% from EE. With a high-fat meal, TG absorption improved to 90%, while EE absorption also improved but remained lower.[1][5] |
| Beckermann et al., 1990 | Randomized, triple crossover | ~3.13 g EPA+DHA | TG form was significantly more bioavailable than EE. The mean relative bioavailability of DHA from the EE form was only 48% compared to the TG form.[3] |
| Nordoy et al., 1991 | Single-dose, crossover (n=5) | 27 g EPA+DHA | No significant difference observed. At this very high dose co-administered with olive oil, the absorption of EPA and DHA from TG and EE forms was similar, suggesting high fat intake may overcome differences in lipase activity.[5] |
Detailed Experimental Protocols & Methodologies
The methodologies employed in these key studies are crucial for interpreting the results.
General Bioavailability Study Protocol
A typical human clinical trial to assess omega-3 bioavailability follows a structured protocol:
-
Participant Selection: Healthy volunteers are screened based on inclusion/exclusion criteria (e.g., age, BMI, no use of omega-3 supplements for a set period).
-
Washout Period: Participants undergo a washout period (typically 2-4 weeks) to eliminate existing supplemental omega-3s from their system.[5]
-
Baseline Measurement: A baseline blood sample is collected after an overnight fast to determine initial plasma and/or red blood cell fatty acid levels.
-
Randomization: In crossover or parallel-group studies, participants are randomly assigned to receive either the TG or EE form of DHA/EPA.[3][6]
-
Intervention: Participants ingest a single dose or daily doses of the assigned supplement for a specified period. The co-ingestion of a standardized meal (e.g., low-fat or high-fat) is a critical, controlled variable.[1][6]
-
Fatty Acid Analysis: Plasma or erythrocyte lipids are extracted, and the fatty acid composition is analyzed, typically using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[7] The Omega-3 Index, which measures EPA+DHA in red blood cell membranes, is a common biomarker for long-term status.[8]
-
Pharmacokinetic Analysis: Data are used to calculate key bioavailability parameters, including the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).[6]
References
- 1. nfo.hk [nfo.hk]
- 2. puroomega.com [puroomega.com]
- 3. filomedica.com.cy [filomedica.com.cy]
- 4. Triglycerides vs. Ethyl Ester Omega-3s: How They're Different [coopercomplete.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Pharmacokinetics of Supplemental Omega-3 Fatty Acids Esterified in Monoglycerides, Ethyl Esters, or Triglycerides in Adults in a Randomized Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary methods and biomarkers of omega 3 fatty acids: a systematic review | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
The Neuroprotective Efficacy of DHA Ethyl Ester: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation of the neuroprotective effects of docosahexaenoic acid ethyl ester (DHA-EE), comparing its performance against alternative formulations of DHA and outlining its mechanistic action in various models of neurodegenerative diseases. The information is compiled from preclinical studies to aid in the evaluation and development of DHA-EE as a potential neuroprotective agent.
Comparative Efficacy of DHA Formulations
The chemical form of docosahexaenoic acid (DHA) significantly influences its bioavailability and subsequent neuroprotective efficacy. While the ethyl ester (EE) form is widely used in supplementation, in vivo evidence suggests that other formulations, such as the triglyceride (TG) and phosphatidylcholine (PC) forms, may offer advantages in absorption and brain uptake.
Numerous studies suggest that unsaturated fatty acids are more readily absorbed when structured as phosphatidylcholine compared to triglycerides or ethyl esters.[1] In rat models, the triglyceride form of DHA has been shown to result in more effective absorption than the ethyl ester form.[2][3] Furthermore, another study indicated that while plasma bioavailability may not significantly differ, animal models suggest that DHA bound to phospholipids (B1166683) may be more efficiently transported into the brain.
Below is a summary of quantitative data from in vivo studies comparing different forms of DHA in various neurodegenerative models.
Table 1: Performance in Alzheimer's Disease Models
| Parameter | DHA Ethyl Ester (DHA-EE) | EPA-Phosphatidylcholine (EPA-PC) | Vehicle/Control | Animal Model | Key Findings |
| Cognitive Improvement (Morris Water Maze) | Significant improvement in Aβ-induced cognitive impairment.[1] | Comparable improvement in Aβ-induced cognitive impairment to DHA-EE.[1] | --- | Aβ₁₋₄₂-induced Alzheimer's rats | EPA in the form of phosphatidylcholine, but not as an ethyl ester, showed comparable efficacy to DHA-EE in improving cognitive deficits.[1] |
| Lipid Peroxidation | Significantly decreased levels.[1] | Significantly decreased levels.[1] | --- | Aβ₁₋₄₂-induced Alzheimer's rats | Both DHA-EE and EPA-PC effectively reduced oxidative stress.[1] |
| Mitochondria-Dependent Apoptosis | Alleviated.[1] | Alleviated.[1] | --- | Aβ₁₋₄₂-induced Alzheimer's rats | Both formulations demonstrated anti-apoptotic effects.[1] |
| Tau Hyperphosphorylation (mediated by GSK3β) | Inhibited.[1] | Inhibited.[1] | --- | Aβ₁₋₄₂-induced Alzheimer's rats | Both DHA-EE and EPA-PC showed potential in mitigating a key pathological feature of Alzheimer's disease.[1] |
Table 2: Performance in Stroke Models
| Parameter | DHA Treatment | Saline/Vehicle | Animal Model | Key Findings |
| Neurological Score Improvement | 24-41% improvement over 3 weeks.[4] | --- | Rat model of transient focal cerebral ischemia (MCAo) | DHA confers enduring neuroprotection.[4] |
| Infarct Volume Reduction | Total infarct volume reduced by 46%; Cortical infarct volume reduced by 54%.[4] | --- | Rat model of transient focal cerebral ischemia (MCAo) | Significant tissue protection observed with DHA treatment.[4] |
| Behavioral Recovery (Rota-rod test) | 162-178% prolonged latency at weeks 2-3.[4] | --- | Rat model of transient focal cerebral ischemia (MCAo) | DHA treatment led to significant motor function improvement.[4] |
| Blood-Brain Barrier Damage | Decreased Evans Blue extravasation by 30-48%.[5] | --- | Rat model of focal cerebral ischemia | DHA therapy diminishes BBB damage.[5] |
Table 3: Performance in Parkinson's Disease Models
| Parameter | DHA Treatment | MPTP/6-OHDA Control | Animal Model | Key Findings |
| Dopaminergic Neuron Death | Significantly diminished the number of cell deaths.[6] | Increased number of apoptotic dopaminergic cells.[6] | MPTP-induced mouse model of Parkinson's disease | DHA exerts neuroprotective actions by reducing apoptosis.[6] |
| Oxidative Stress (TBARS levels) | Tendency to decrease brain lipid oxidation.[6] | Significantly increased.[6] | MPTP-induced mouse model of Parkinson's disease | DHA shows antioxidant potential.[6] |
| Motor Activity (Pole Test) | Did not improve decreased motor activity.[6] | Decreased motor activity.[6] | MPTP-induced mouse model of Parkinson's disease | Neuroprotection did not translate to functional motor recovery in this study.[6] |
| Dopamine (B1211576) Synthesis | Increased striatal dopamine synthesis via phosphorylation of tyrosine hydroxylase.[7] | --- | 6-OHDA model of advanced-stage Parkinson's disease in rats | DHA protects against deficits in dopamine neurochemistry.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the in vivo assessment of DHA ethyl ester's neuroprotective effects.
Middle Cerebral Artery Occlusion (MCAo) Model of Stroke in Rats
This model is widely used to mimic ischemic stroke in humans.
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A silicone-coated nylon suture is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[8]
-
Occlusion and Reperfusion: The suture is left in place for a defined period, commonly 2 hours, to induce ischemia. Reperfusion is initiated by withdrawing the suture.
-
DHA-EE Administration: DHA ethyl ester is typically dissolved in a suitable vehicle (e.g., saline) and administered intravenously (i.v.) at a specific time point post-MCAo, for instance, 3 hours after the onset of ischemia.[9]
-
Assessment:
-
Neurological Deficit Scoring: Behavioral tests are conducted at various time points post-surgery to assess motor and neurological function.
-
Infarct Volume Measurement: Brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the ischemic damage.
-
Immunohistochemistry: Brain sections are analyzed for markers of inflammation, apoptosis, and neuronal survival.
-
Alzheimer's Disease Model (Aβ₁₋₄₂ Injection) in Rats
This model is used to study the cognitive and pathological effects of amyloid-beta, a key protein in Alzheimer's disease.
-
Animal Preparation: Adult male rats are anesthetized and placed in a stereotaxic frame.
-
Aβ₁₋₄₂ Injection: A solution of aggregated Aβ₁₋₄₂ is injected bilaterally into the hippocampus.
-
DHA-EE Administration: DHA-EE is administered orally (e.g., by gavage) daily for a specified period, such as 20 days, following the Aβ₁₋₄₂ injection.[1]
-
Cognitive Assessment (Morris Water Maze):
-
Biochemical Analysis: Brain tissue is analyzed for markers of oxidative stress (e.g., lipid peroxidation), apoptosis (e.g., caspase activity), and tau pathology.[1]
Parkinson's Disease Model (6-OHDA Lesion) in Rats
This model replicates the dopamine neuron degeneration seen in Parkinson's disease.
-
Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame.
-
6-OHDA Injection: The neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle to lesion the nigrostriatal dopamine pathway.[11]
-
DHA-EE Administration: DHA-EE is administered, for example, by daily intraperitoneal injection for a period before and after the 6-OHDA lesion.
-
Behavioral Assessment: Rotational behavior in response to dopamine agonists (e.g., apomorphine) is measured to confirm the extent of the lesion. Other motor tests can also be employed.[11]
-
Neurochemical and Histological Analysis: Striatal tissue is analyzed for dopamine and its metabolites' levels. Brain sections are stained to quantify the loss of tyrosine hydroxylase-positive (dopaminergic) neurons in the substantia nigra.
Visualizing the Mechanisms of Action
The neuroprotective effects of DHA are mediated through complex signaling pathways and experimental workflows. The following diagrams, generated using the DOT language, illustrate these processes.
Conclusion
The in vivo evidence strongly supports the neuroprotective effects of docosahexaenoic acid, with the ethyl ester form demonstrating efficacy in preclinical models of stroke, Alzheimer's disease, and Parkinson's disease. However, the choice of DHA formulation is a critical consideration, as triglyceride and phospholipid forms may offer enhanced bioavailability. The neuroprotective mechanisms of DHA are multifaceted, involving the modulation of key signaling pathways that promote neuronal survival, reduce inflammation, and combat oxidative stress. Further research, particularly direct comparative studies of DHA-EE against other neuroprotective agents, is warranted to fully elucidate its therapeutic potential.
References
- 1. Anti-Inflammatory Activity of N-Docosahexaenoylethanolamine and N-Eicosapentaenoylethanolamine in a Mouse Model of Lipopolysaccharide-Induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study of eicosapentaenoic acid enriched phosphatidylcholine and ethyl ester in improving cognitive deficiency in Alzheimer's disease model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. noldus.com [noldus.com]
- 7. mdpi.com [mdpi.com]
- 8. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unesterified docosahexaenoic acid is protective in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to Analytical Techniques for Docosahexaenoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical techniques for the quantification and characterization of docosahexaenoic acid ethyl ester (DHA-EE). The selection of an appropriate analytical method is critical for accurate assessment in research, quality control, and clinical studies. This document outlines the performance of various methods, supported by experimental data, to aid in selecting the most suitable technique for specific applications.
Introduction to Analytical Methodologies
The analysis of this compound (DHA-EE), an essential omega-3 fatty acid, is routinely performed using several sophisticated analytical techniques. The most prominent of these are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and is suited for different analytical challenges, from routine quality control to complex pharmacokinetic studies.
Gas chromatography, a long-standing and robust technique, is widely used for the quantitative analysis of fatty acid esters.[1][2][3] High-performance liquid chromatography provides a powerful alternative, particularly for the separation of labile and isomeric fatty acids without the need for high-temperature conditions.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it ideal for bioanalytical applications where trace-level quantification is required.[5][6][7] Nuclear magnetic resonance spectroscopy serves as a powerful tool for structural elucidation and quantification without the need for chemical derivatization.[8][9]
Quantitative Performance Comparison
The selection of an analytical technique is often guided by its performance characteristics. The following table summarizes key validation parameters for the primary methods used in DHA-EE analysis, compiled from various studies. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and the specifics of the methodology employed.
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (¹H NMR) |
| Precision (RSD%) | ≤ 2.5%[10][11] | < 3%[12] | Typically < 15% (bioanalytical) | 0.53% - 1.09%[13] |
| Accuracy/Recovery (%) | 90.8% - 95.2%[10][11] | 97.8% - 106%[14] | >95%[15] | 102.9% - 106.8%[13] |
| Linearity (r²) | > 0.99 | > 0.99[3][12] | > 0.99 | > 0.99[13] |
| Limit of Quantification (LOQ) | 0.2% in fish oil[10][11] | 0.016 mg/g (example)[3] | 2.50 ng/mL[6] | 0.02 - 0.05 mg/mL[13] |
| Derivatization | Often required (transesterification)[2] | Not always required[4] | Not required | Not required |
| Primary Application | Routine QC, purity assessment | Purity, isomer separation | Bioanalysis, pharmacokinetics | Structural confirmation, quantification |
Detailed Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is a standard for the quantitative analysis of fatty acid ethyl esters in bulk oils and pharmaceutical preparations.[1]
Sample Preparation (Transesterification): For samples containing DHA in triglyceride form, a derivatization step to form fatty acid methyl esters (FAMEs) or by using a catalyst like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) for transesterification is common.[10][11] For direct analysis of DHA-EE, the sample can be diluted in a suitable solvent.
-
Sample Preparation: Accurately weigh the sample and dissolve it in a solvent like hexane (B92381) or trimethylpentane containing an internal standard (e.g., methyl tricosanoate).[1]
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a high-polarity capillary column (e.g., HP-88 or equivalent) is used.[15][16][17]
-
Chromatographic Conditions:
-
Quantification: The concentration of DHA-EE is determined by comparing its peak area to that of the internal standard.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is advantageous for analyzing DHA-EE without derivatization and at ambient temperatures, which is beneficial for preventing the degradation of polyunsaturated fatty acids.[3]
Methodology:
-
Sample Preparation: Dissolve the DHA-EE sample in the mobile phase or a compatible solvent.
-
HPLC System: An HPLC system with a UV or evaporative light scattering detector (ELSD) is used. A C18 column is commonly employed for separation.[6][18]
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of organic solvents like acetonitrile (B52724) and water, or methanol (B129727) and water, is often used in an isocratic or gradient elution.[18][19]
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.[19]
-
Detection: UV detection is commonly set at 205 nm.[20]
-
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the DHA-EE in the sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique provides high sensitivity and selectivity, making it the method of choice for quantifying DHA-EE in complex biological matrices such as plasma.[5][6][21]
Methodology:
-
Sample Preparation (Plasma):
-
Protein Precipitation: Deproteinize plasma samples with a solvent like acetonitrile.[6]
-
Extraction: Perform a liquid-liquid extraction to isolate the lipids.
-
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer. A C18 column is typically used for separation.[6]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution system, for instance, using methanol and an aqueous buffer like 1.0 mM ammonium (B1175870) acetate.[6]
-
Ionization Source: Atmospheric-pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive mode.[6]
-
-
Mass Spectrometry:
-
Quantification: An internal standard (e.g., a deuterated analog) is used for accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a non-destructive technique that allows for both the quantification and structural confirmation of DHA-EE.
Methodology:
-
Sample Preparation: Dissolve a known amount of the DHA-EE sample and an internal standard (e.g., dimethyl terephthalate) in a deuterated solvent (e.g., CDCl₃).[13]
-
NMR Spectrometer: Acquire ¹H or ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Acquisition:
-
Ensure a sufficient relaxation delay to allow for complete magnetization recovery for accurate integration.
-
-
Quantification:
-
¹H NMR: The concentration of DHA-EE can be determined by integrating the characteristic signals of the ethyl group (a triplet around 1.25 ppm and a multiplet around 4.12 ppm) and comparing them to the integral of the internal standard.[8]
-
¹³C NMR: The carbon signals of the ethyl group at approximately δ 14.31 (methyl) and δ 60.20 (methylene) can also be used for quantification.[8]
-
Conclusion
The choice between GC, HPLC, LC-MS/MS, and NMR for the analysis of this compound depends on the specific requirements of the study.
-
GC-FID is a reliable and cost-effective method for routine quality control of bulk materials where high throughput is necessary.
-
HPLC offers versatility, especially for the analysis of heat-sensitive samples and for separating isomers.
-
LC-MS/MS is unparalleled in its sensitivity and selectivity, making it the gold standard for bioanalytical studies and the quantification of low-level analytes in complex matrices.
-
NMR provides an absolute quantification method without the need for derivatization and gives valuable structural information, though it is generally less sensitive than chromatographic methods.
By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to ensure the generation of accurate and reliable data in their studies of this compound.
References
- 1. goedomega3.com [goedomega3.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. A novel liquid chromatography/tandem mass spectrometry (LC-MS/MS) based bioanalytical method for quantification of ethyl esters of Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA) and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation between 1H NMR and traditional methods for determining lipid oxidation of ethyl docosahexaenoate | Semantic Scholar [semanticscholar.org]
- 10. Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Determination and evaluation of EPA and DHA ethyl esters in fish oils " by Pai-Wen Wu, Ching-Hsuan Tsai et al. [jfda-online.com]
- 12. researchgate.net [researchgate.net]
- 13. html.rhhz.net [html.rhhz.net]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A comparison of methods for the high-performance liquid chromatographic and capillary gas-liquid chromatographic analysis of fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Effects of Docosahexaenoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo effects of docosahexaenoic acid ethyl ester (DHA-EE), a prominent omega-3 fatty acid ester. The following sections present quantitative data from key experiments, detailed methodologies for the cited studies, and visualizations of the implicated biological pathways to facilitate a comprehensive understanding of DHA-EE's actions in different experimental settings.
Data Presentation: Quantitative Effects of DHA-EE
The following tables summarize the key quantitative findings from both laboratory-based cell studies and research conducted in living organisms.
Table 1: In Vitro Effects of Docosahexaenoic Acid (DHA) and its Ethyl Ester (DHA-EE)
| Effect Category | Cell Line | Compound | Concentration | Result | Citation |
| Cytotoxicity | PC3 (Human Prostate Carcinoma) | DHA-EE | 1 nM - 100 µM | Dose-dependent cytotoxicity observed. | [1] |
| HSC-4 (Human Prickle Cell Carcinoma) | DHA-EE | 10, 30, 50 µg/ml | Inhibition of cell proliferation, dependent on concentration. | ||
| Anti-inflammatory | HMGECs (Human Meibomian Gland Epithelial Cells) | DHA | 100 µM | Downregulation of IL-6 and IFNγ after 72 hours. | [2] |
| HMGECs | DHA | 100 µM | Decreased Cyclooxygenase-2 (COX-2) gene expression after 72 hours. | [2] | |
| RAW 264.7 (Murine Macrophages) | DHA | 125 µM | Decreased MCP-1 (-57%) and IL-6 (-63%) secretion after 12 hours. | [3] | |
| THP-1 (Human Monocytes) | DHA | Not Specified | Down-regulated LPS-induced NF-κB/DNA binding by ~13%. | [4] | |
| Gene Expression | RAW 264.7 | DHA | Not Specified | Inhibition of osteoclastogenesis-related genes (e.g., DC-STAMP). | [5] |
| THP-1 | DHA | 10, 50, 75 µM | Dose-dependent regulation of genes involved in cell cycle, immune response, and apoptosis. | [6][7] |
Table 2: In Vivo Effects of this compound (DHA-EE)
| Effect Category | Animal Model/Subject | Dosage/Diet | Duration | Key Findings | Citation |
| Cognitive Function | Adult Mice (Crj:CD-1) | 0.5%, 1%, 2% DHA-EE in diet | 4 months | Dose-dependent improvement in maze-learning ability; 2% group showed significant reduction in time to exit and errors. | [8][9] |
| Young and Old Mice (Crj:CD-1) | 2g DHA-EE/100g diet | 5 months | Significantly less time to find maze exit and fewer errors in blind alleys compared to control group in old mice. | [10] | |
| Fatty Acid Composition | Adult Mice (Crj:CD-1) | 0.5%, 1%, 2% DHA-EE in diet | 4 months | Increased DHA levels in plasma and brain with a corresponding decrease in arachidonic acid. | [8] |
| Beagle Dogs | 150, 1000, 2000 mg/kg/day | 9 months | Dose-related decreases in cholesterol and triglycerides. NOAEL established at 2000 mg/kg/day. | [11] | |
| Beagle Dogs | 100, 500, 1000, 2000 mg/kg/day | 8 weeks | Dose-dependent increases in plasma and brain DHA levels. | [12] | |
| Immunomodulation | Obese Mice | Diet with DHA-EE | 5 and 10 weeks | Differentially enhanced the frequency and/or percentage of select B-cell subsets and increased IL-10 production ex vivo. | [13] |
| Clinical Outcomes | Patients with Peroxisomal Disorders | 100-600 mg/day | Variable | Reports of improved visual and liver function, and myelination. However, a placebo-controlled trial showed no significant clinical benefit. | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to allow for critical evaluation and potential replication.
In Vitro Methodologies
1. Cytotoxicity Assay (MTT Assay)
-
Cell Culture: PC3 human prostate carcinoma cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 5% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere.[1]
-
Experimental Setup: Cells are seeded in 96-well plates at a density of 1x10^4 cells/mL and allowed to adhere for 24 hours.[1]
-
Treatment: Various concentrations of DHA-EE (e.g., 1 nM to 100 µM) are added to the wells, and the cells are incubated for specified time periods (e.g., 24, 48, 72, 96 hours).[1]
-
Viability Assessment: The supernatant is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well for 4 hours. The resulting formazan (B1609692) crystals, formed by active mitochondrial respiration in viable cells, are dissolved in DMSO.[1]
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. Cytotoxicity is expressed as the relative percentage of absorbance in treated cells compared to control (vehicle-treated) cells.[1]
2. Cytokine Production Analysis (ELISA)
-
Cell Culture and Stimulation: Human meibomian gland epithelial cells (HMGECs) are cultured in appropriate media. For cytokine measurement, cells are treated with DHA (e.g., 100 µM) for a specified duration (e.g., 72 hours).[2] In other models, macrophages (e.g., RAW 264.7) are co-cultured with adipocytes and treated with DHA (e.g., 125 µM) for 12 hours.[3]
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokines of interest (e.g., IL-6, IFNγ, TNFα) are used according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for colorimetric detection.
-
Data Analysis: The absorbance is read using a microplate reader, and cytokine concentrations are determined by comparison to a standard curve.
In Vivo Methodologies
1. Maze-Learning Ability Test in Mice
-
Animal Model and Diet: Male Crj:CD-1 mice (e.g., 3 months old) are fed a control diet (e.g., 5g palm oil/100g diet) or a diet supplemented with varying concentrations of DHA-EE (e.g., 0.5%, 1%, or 2% of the diet) for a period of several months (e.g., 4 months).[8][9]
-
Apparatus: A maze (e.g., with multiple blind alleys) is used to assess learning and memory. A video tracking and motion analysis system can be used for automated recording.[15]
-
Procedure: The test is typically conducted after a period of water deprivation (e.g., 24 hours) to motivate the mice to find the water reward at the maze exit.[15] Mice undergo multiple trials (e.g., three trials, every four days).[8][9]
-
Data Collection: The time taken to reach the maze exit and the number of errors (entries into blind alleys) are recorded for each trial.[8][9]
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the performance of the different diet groups across the trials.
2. Fatty Acid Composition Analysis (Gas Chromatography)
-
Sample Collection: After the dietary intervention period, animals are euthanized, and blood (plasma) and brain tissues are collected.
-
Lipid Extraction: Total lipids are extracted from the plasma and homogenized brain tissue using a solvent mixture, typically chloroform (B151607) and methanol.[16][17]
-
Transesterification: The extracted lipids are converted to fatty acid methyl esters (FAMEs) through a process of saponification followed by methylation or direct transesterification.[18] This makes the fatty acids volatile for gas chromatography analysis.
-
Gas Chromatography (GC) Analysis: The FAMEs are injected into a gas chromatograph equipped with a capillary column and a flame ionization detector (FID). The different FAMEs are separated based on their chain length and degree of unsaturation.[16][17][18]
-
Data Analysis: The retention times of the peaks are compared to known standards to identify the individual fatty acids. The area under each peak is used to quantify the relative or absolute amount of each fatty acid.
Mandatory Visualizations
The following diagrams illustrate the key biological pathways and experimental workflows associated with the effects of docosahexaenoic acid.
Caption: Anti-inflammatory signaling pathway of DHA.
Caption: DHA-induced apoptosis pathway via Caspase-8.
Caption: Workflow for in vivo cognitive function study.
References
- 1. pA2 Online [pa2online.org]
- 2. In vitro effects of docosahexaenoic and eicosapentaenoic acid on human meibomian gland epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docosahexaenoic acid decreases pro-inflammatory mediators in an in vitro murine adipocyte macrophage co-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docosahexaenoic acid induces an anti-inflammatory profile in lipopolysaccharide-stimulated human THP-1 macrophages more effectively than eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of docosahexaenoic acid on gene expression during osteoclastogenesis in vitro--a comprehensive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Study of the Differential Effects of Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA) on Gene Expression Profiles of Stimulated Thp-1 Macrophages | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Dose-response effect of this compound on maze behavior and brain fatty acid composition in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
- 10. Intakes of dietary this compound and egg phosphatidylcholine improve maze-learning ability in young and old mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety of docosahexaenoic acid (DHA) administered as DHA ethyl ester in a 9-month toxicity study in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics of this compound accumulation in dog plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eicosapentaenoic and docosahexaenoic acid ethyl esters differentially enhance B-cell activity in murine obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Cross-validation of findings on DHA ethyl ester's mechanism of action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of findings on the mechanism of action of docosahexaenoic acid (DHA) ethyl ester, a widely studied omega-3 fatty acid formulation. It offers an objective comparison with alternative forms, supported by experimental data, to aid in research and development.
I. Bioavailability and Absorption: Ethyl Ester vs. Triglyceride Forms
The chemical form of omega-3 fatty acids significantly influences their absorption and bioavailability. DHA is commonly available in two primary forms: natural triglycerides (TG) and semi-synthetic ethyl esters (EE). The EE form is produced by trans-esterification, which allows for higher concentrations of DHA and the removal of impurities.
Quantitative Data Summary: Bioavailability
| Study Participant Group & Size | Dosage and Duration | Formulation | Key Findings | Reference |
| Healthy Volunteers (n=72) | ~3.3g EPA+DHA daily for 2 weeks | Re-esterified Triglycerides (rTG) | Bioavailability of EPA+DHA was superior (124%) compared to natural fish oil. | [1] |
| Ethyl Esters (EE) | Bioavailability of EPA+DHA was inferior (73%) compared to natural fish oil. | [1] | ||
| Free Fatty Acids (FFA) | Bioavailability (91%) was not significantly different from natural triglycerides. | [1] | ||
| Healthy Adults (n=22) | Single oral dose of ~1.2g EPA+DHA | Monoglycerides (MAG) | 24-hour AUC of plasma EPA was ~2 times higher than EE and ~1 time higher than TG forms. | [2] |
| Ethyl Esters (EE) | [2] | |||
| Triglycerides (TG) | [2] |
Experimental Protocol: Analysis of Plasma Fatty Acid Composition by Gas Chromatography
This protocol outlines the general steps for quantifying DHA levels in plasma, a common method to assess bioavailability.
1. Sample Preparation:
- Collect whole blood from participants into tubes containing an anticoagulant (e.g., EDTA).
- Centrifuge the blood to separate the plasma.
- Store plasma samples at -80°C until analysis.
2. Lipid Extraction:
- Thaw plasma samples on ice.
- Extract total lipids from a known volume of plasma using a solvent mixture, such as chloroform:methanol (B129727) (2:1, v/v), following the Bligh and Dyer method.
- Add an internal standard (e.g., a non-physiological fatty acid like C17:0 or C23:0) to the sample before extraction for quantification.
3. Transesterification to Fatty Acid Methyl Esters (FAMEs):
- Evaporate the solvent from the lipid extract under a stream of nitrogen.
- Add a reagent such as 14% boron trifluoride in methanol or methanolic HCl to the dried lipid extract.
- Heat the mixture in a sealed tube at 100°C for 1-2 hours to convert the fatty acids to their methyl esters.
- After cooling, add water and hexane (B92381) to the tube, vortex, and centrifuge to separate the layers.
- The upper hexane layer containing the FAMEs is collected.
4. Gas Chromatography (GC) Analysis:
- Inject a small volume of the hexane extract into a gas chromatograph equipped with a flame ionization detector (FID).
- Use a capillary column suitable for FAME separation (e.g., a DB-23 or similar polar column).
- The oven temperature is programmed to increase gradually, allowing for the separation of different FAMEs based on their boiling points and polarity.
- Identify individual FAMEs by comparing their retention times to those of known standards.
- Quantify the amount of each fatty acid by comparing the peak area to that of the internal standard.
II. Impact on Lipid Profile
DHA ethyl ester is well-established for its triglyceride-lowering effects. This section compares its performance with other omega-3 formulations and a common lipid-lowering drug.
Quantitative Data Summary: Effects on Lipid Profile
| Study Participant Group & Size | Intervention & Dosage | Duration | Change in Triglycerides | Change in LDL-C | Change in HDL-C | Reference |
| Patients with severe hypertriglyceridemia (n=42) | Omega-3-acid ethyl esters (4g/day) | 16 weeks | -45% | +44.5% | +9.1% | [3] |
| Placebo (Corn oil) | +6.7% | -4.8% | No change | [3] | ||
| Patients with hypertriglyceridemia (n=30) | Omega-3-acid ethyl esters (4g/day) | 8 weeks | -37.1% | Not Reported | +11% | [3] |
| Gemfibrozil (1200mg/day) | -40.4% | Not Reported | +17.1% | [3] | ||
| Hypercholesterolemic men (n=33) | EPA+DHA ethyl esters (3.4g/day) | 6 weeks | -21% | Not Reported | Not Reported | [4] |
| Patients with coronary artery disease (n=22) | EPA+DHA ethyl esters (3.4g/day) | Not specified | -17% | Not Reported | Not Reported | [5] |
Experimental Protocol: Measurement of Cholesterol Levels
The following outlines a standard enzymatic method for determining total, HDL, and LDL cholesterol, and triglyceride levels from serum or plasma.
1. Sample Collection and Preparation:
- Collect a blood sample from the patient after a 9-12 hour fast.
- Separate serum or plasma by centrifugation.
2. Triglyceride Measurement:
- Use a commercial enzymatic assay kit.
- The assay typically involves the lipase-catalyzed hydrolysis of triglycerides to glycerol (B35011) and free fatty acids.
- The glycerol is then phosphorylated by glycerol kinase, and the resulting glycerol-3-phosphate is oxidized by glycerol phosphate (B84403) oxidase, producing hydrogen peroxide.
- The hydrogen peroxide reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product.
- The absorbance of the colored product is measured spectrophotometrically and is proportional to the triglyceride concentration.
3. Total Cholesterol Measurement:
- Use a commercial enzymatic assay kit.
- Cholesterol esters are hydrolyzed to free cholesterol by cholesterol esterase.
- The free cholesterol is then oxidized by cholesterol oxidase to produce hydrogen peroxide.
- The hydrogen peroxide reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product.
- The absorbance is measured spectrophotometrically and is proportional to the total cholesterol concentration.
4. HDL-Cholesterol Measurement:
- Precipitate non-HDL lipoproteins (LDL and VLDL) from the sample using a precipitating reagent (e.g., phosphotungstic acid and magnesium chloride).
- Centrifuge the sample to pellet the precipitated lipoproteins.
- Measure the cholesterol concentration in the supernatant (which contains the HDL) using the same enzymatic method as for total cholesterol.
5. LDL-Cholesterol Calculation (Friedewald Equation):
- Calculate LDL-cholesterol using the following formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5)
- This formula is generally valid for triglyceride levels below 400 mg/dL.
III. Anti-Inflammatory Mechanisms
DHA exerts potent anti-inflammatory effects through various signaling pathways. It can modulate the production of inflammatory mediators and influence the activity of key transcription factors.
Quantitative Data Summary: Effects on Inflammatory Markers
| Study Participant Group & Size | Intervention & Dosage | Duration | Change in CRP | Change in IL-6 | Change in TNF-α | Reference |
| Healthy individuals (n=not specified) | DHA ethyl ester (4g/day) | 6 weeks | No significant change | No significant change | Non-significant trend for decrease | [6] |
| Healthy young adults (n=125) | EPA+DHA (0, 300, 600, 900, 1800 mg/d) | 5 months | No dose-response effect | No dose-response effect | No dose-response effect | [7] |
| Children with MIS-C (n=23) | DHA supplementation (250 mg/day) | 3 months | Not reported | Not reported | Not reported | [8] |
Note: The impact of DHA on inflammatory markers can vary depending on the study population's baseline inflammatory state.
Experimental Protocol: Quantification of C-Reactive Protein (CRP) by ELISA
This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of CRP in human serum or plasma.
1. Plate Preparation:
- Coat the wells of a 96-well microplate with a capture antibody specific for human CRP.
- Incubate overnight at 4°C.
- Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
- Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
- Wash the wells again.
2. Standard and Sample Incubation:
- Prepare a standard curve using known concentrations of recombinant human CRP.
- Dilute patient serum or plasma samples.
- Add the standards and diluted samples to the appropriate wells of the microplate.
- Incubate for 1-2 hours at room temperature to allow CRP to bind to the capture antibody.
- Wash the wells to remove unbound substances.
3. Detection Antibody Incubation:
- Add a detection antibody that is also specific for human CRP but binds to a different epitope. This antibody is typically conjugated to an enzyme, such as horseradish peroxidase (HRP).
- Incubate for 1-2 hours at room temperature.
- Wash the wells to remove unbound detection antibody.
4. Substrate Addition and Signal Detection:
- Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).
- Incubate in the dark for a specified time to allow for color development. The intensity of the color is proportional to the amount of CRP bound.
- Stop the reaction by adding a stop solution (e.g., sulfuric acid).
- Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
5. Data Analysis:
- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Determine the concentration of CRP in the patient samples by interpolating their absorbance values on the standard curve.
IV. Neuroprotective Effects
DHA is a critical component of neuronal membranes and plays a significant role in cognitive function. Supplementation with DHA ethyl ester has been shown to have neuroprotective benefits.
Quantitative Data Summary: Effects on Cognitive Function
| Study Participant Group & Size | Intervention & Dosage | Duration | Cognitive Domain | Key Findings | Reference |
| Cognitively healthy subjects with coronary artery disease (n=280) | EPA (1.86g) + DHA (1.5g) ethyl esters daily | 30 months | Verbal Fluency, Language, and Memory | Significant improvement compared to control (P = 0.011). | [9][10] |
| Visual-Motor Coordination | Significant improvement in two tests compared to control (P = 0.015 and P = 0.043). | [9][10] |
Experimental Protocol: Assessment of Cognitive Function
Cognitive function in clinical trials is typically assessed using a battery of validated neuropsychological tests. These tests are designed to evaluate various cognitive domains.
1. Test Battery Selection:
- Select a battery of standardized and validated tests that are sensitive to the expected cognitive changes. Examples include:
- Mini-Mental State Examination (MMSE): A brief, widely used test for global cognitive function.
- Montreal Cognitive Assessment (MoCA): A screening tool for mild cognitive impairment that assesses multiple cognitive domains.
- Trail Making Test (TMT) Parts A and B: Assesses processing speed, sequencing, and executive function.
- Verbal Fluency Tests (e.g., Controlled Oral Word Association Test): Measures executive function and language.
- Rey Auditory Verbal Learning Test (RAVLT): Assesses verbal learning and memory.
- Digit Span Test (from the Wechsler Adult Intelligence Scale): Measures attention and working memory.
2. Administration:
- Tests should be administered by trained and certified psychometricians to ensure standardized procedures.
- Testing conditions should be consistent for all participants (e.g., quiet room, same time of day).
- Administer the tests at baseline and at specified follow-up time points throughout the trial.
3. Scoring and Analysis:
- Score the tests according to the standardized manuals.
- Analyze the data to compare changes in cognitive scores between the intervention and control groups over time. Statistical methods such as repeated measures ANOVA or mixed-effects models are often used.
V. Signaling Pathways
The therapeutic effects of DHA are mediated through its interaction with several key signaling pathways. The following diagrams illustrate the proposed mechanisms of action.
DHA's Anti-Inflammatory Signaling Pathway
Caption: DHA's anti-inflammatory action via NF-κB inhibition and PPAR activation.
DHA's Neuroprotective Signaling Pathway
Caption: DHA's neuroprotective effects through PI3K/Akt/mTOR and CREB/BDNF pathways.
Experimental Workflow for Comparative Analysis
Caption: A generalized workflow for clinical trials comparing DHA formulations.
References
- 1. novamedline.com [novamedline.com]
- 2. What Brain Health Assessment Test Is Best for Your Research Study or Clinical Trial? [altoida.com]
- 3. An ELISA Assay for Quantifying Monomeric C-Reactive Protein in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hopkinsmedicine.org [hopkinsmedicine.org]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Effect of supplementation with docosahexaenoic acid ethyl ester and sn-2 docosahexaenyl monoacylglyceride on plasma and erythrocyte fatty acids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. meatscience.org [meatscience.org]
Purified vs. Non-Purified DHA Ethyl Ester: A Comparative Analysis for Researchers
An in-depth guide to the performance, bioavailability, and experimental data supporting the use of purified docosahexaenoic acid (DHA) ethyl ester in research and drug development.
The growing body of evidence supporting the therapeutic potential of omega-3 fatty acids has led to a significant increase in their use in both research and clinical settings. Among these, docosahexaenoic acid (DHA) has garnered substantial attention for its roles in cardiovascular health, neurological function, and inflammatory processes. Commercially available DHA is most commonly found as an ethyl ester (EE) or in its natural triglyceride (TG) form. For researchers and drug development professionals, understanding the distinctions between purified and less-purified forms of DHA ethyl ester is critical for designing robust studies and achieving reliable outcomes. This guide provides a comparative analysis of purified versus what is often considered "non-purified" or less concentrated forms of DHA, supported by experimental data and detailed methodologies.
While the term "non-purified DHA ethyl ester" is not a standard classification, in the context of scientific literature, it generally refers to omega-3 products with lower concentrations of DHA and a higher presence of other fatty acids and compounds found in the original fish oil. In contrast, purified DHA ethyl ester undergoes extensive processing to achieve high levels of concentration, often exceeding 90%.[1][2] This purification is a critical step in the manufacturing of pharmaceutical-grade omega-3 products.[3]
Comparative Bioavailability and Absorption
A primary concern for researchers is the bioavailability of the active compound. The chemical form of DHA significantly influences its absorption and incorporation into tissues. The majority of comparative studies have focused on the differences between the ethyl ester (EE) and triglyceride (TG) forms of omega-3s.
The natural form of omega-3 fatty acids in fish is the triglyceride form.[4] To concentrate EPA and DHA, the fatty acids are often converted to ethyl esters.[4] While this allows for higher purification, studies have shown that the EE form may have lower bioavailability compared to the TG form.[5] This is attributed to the difference in their digestive and absorptive pathways. Pancreatic lipase (B570770) enzymes are responsible for hydrolyzing these fats, and they show a preference for the TG form.[6]
However, the absorption of the EE form can be significantly improved when co-ingested with a high-fat meal.[5] One study found that the absorption of the ethyl ester form of EPA and DHA improved from approximately 20% to 60% when taken with a high-fat meal.[5]
The following table summarizes the findings of a study comparing the relative absorption of different forms of EPA and DHA.
| Chemical Form | EPA Absorption | DHA Absorption |
| Free Fatty Acids | > 95% | > 95% |
| Triglycerides | 68% | 57% |
| Ethyl Esters | 20% | 21% |
| (Data sourced from Lawson, et al.)[5] |
It is important to note that while some studies suggest lower bioavailability of the EE form, others have found that with equivalent doses of EPA/DHA, both EE and TG forms can lead to similar increases in plasma levels.[5]
Experimental Protocols
Protocol for Assessing Bioavailability:
A common method to assess the bioavailability of different omega-3 formulations is through pharmacokinetic studies in human subjects. A typical protocol involves the following steps:
-
Subject Recruitment: A cohort of healthy adult volunteers is recruited for the study.
-
Washout Period: Participants undergo a washout period to eliminate any existing omega-3 supplements from their system.
-
Single-Dose Administration: Subjects are given a single dose of the omega-3 formulation being tested (e.g., purified DHA ethyl ester, triglyceride form).
-
Blood Sampling: Blood samples are collected at multiple time points before and after administration (e.g., 0, 2, 4, 6, 8, 12, 24, 48, and 72 hours).[7]
-
Plasma Analysis: The plasma is analyzed to determine the concentration of EPA and DHA at each time point.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters are calculated, including the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[8]
Diagram of a Typical Bioavailability Study Workflow:
Caption: Workflow of a clinical trial to assess the bioavailability of DHA ethyl ester.
Purification Processes and Their Impact
The purification of DHA ethyl ester from raw fish oil is a multi-step process designed to concentrate the desired fatty acid and remove impurities. Common purification methods include:
-
Molecular Distillation: This process separates fatty acids based on their molecular weight, allowing for the concentration of EPA and DHA.[1]
-
Urea (B33335) Complexation: This method utilizes the ability of urea to form crystalline complexes with saturated and monounsaturated fatty acids, leaving the polyunsaturated fatty acids like DHA in the liquid phase.[3]
-
Supercritical Fluid Extraction: This technique uses a supercritical fluid, typically carbon dioxide, as a solvent to extract and separate the fatty acids.
-
Chromatography: High-performance liquid chromatography (HPLC) can be used to achieve very high levels of purity, often exceeding 98%.[2]
The choice of purification method can impact the final product's purity, stability, and cost. For research and pharmaceutical applications, highly purified DHA ethyl ester is preferred to ensure a consistent and well-defined active ingredient, free from contaminants that could confound experimental results.
Diagram of the DHA Ethyl Ester Purification Process:
Caption: General workflow for the purification of DHA ethyl ester from crude fish oil.
Impact on Physiological Endpoints
Purified omega-3 ethyl esters have been extensively studied for their effects on various physiological parameters, particularly cardiovascular risk factors.
Triglyceride Reduction:
One of the most well-established effects of purified EPA and DHA ethyl esters is the reduction of serum triglycerides.[9] In a study on mildly dyslipidemic men, 4 grams daily of either EPA or DHA for six weeks resulted in an 18% and 20% reduction in triglycerides, respectively.[9]
Platelet Aggregation:
Both EPA and DHA as ethyl esters have been shown to inhibit platelet aggregability, which is a key factor in atherothrombosis.[9]
The following table summarizes the effects of purified EPA and DHA ethyl esters on various cardiovascular parameters:
| Parameter | Effect of Purified EPA Ethyl Ester | Effect of Purified DHA Ethyl Ester |
| Triglycerides | Significant Reduction[9] | Significant Reduction[9] |
| Total Cholesterol | Slight Decrease or No Effect[9] | No significant effect[9] |
| LDL Cholesterol | No significant effect[9] | May increase LDL particle size[9] |
| Platelet Aggregation | Inhibition[9] | Inhibition[9] |
| Endothelial Function | Improvement[9] | Not explicitly stated |
| Heart Rate | Reduction[9] | Reduction[9] |
| (Data compiled from a review by von Schacky, 2006)[9] |
Signaling Pathways
The biological effects of DHA are mediated through various signaling pathways. While a comprehensive review is beyond the scope of this guide, the following diagram illustrates a simplified overview of some key pathways influenced by DHA.
Caption: Simplified diagram of key signaling pathways influenced by DHA.
Conclusion for Researchers
The choice between purified and less-purified forms of DHA ethyl ester has significant implications for experimental design and outcomes. Highly purified DHA ethyl ester offers the advantage of a well-characterized and consistent product, minimizing the confounding effects of other fatty acids and impurities. While the bioavailability of the ethyl ester form may be a consideration, its absorption can be optimized. For research aimed at elucidating the specific biological effects of DHA and for the development of pharmaceutical interventions, the use of highly purified DHA ethyl ester is strongly recommended. This ensures that the observed effects can be directly attributed to DHA, leading to more reliable and reproducible scientific findings.
References
- 1. Preparation of High-Purity Docosahexaenoic Acid Ethyl Ester from Algal Oil through Enzymatic Ethanolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly Valuable Fish Oil: Formation Process, Enrichment, Subsequent Utilization, and Storage of Eicosapentaenoic Acid Ethyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nfo.com [nfo.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. filomedica.com.cy [filomedica.com.cy]
- 7. Plasma levels of EPA and DHA after ingestion of a single dose of EPA and DHA ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Review of Omega-3 Ethyl Esters for Cardiovascular Prevention and Treatment of Increased Blood Triglyceride Levels - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Myelination Effects of DHA Ethyl Ester with MRI: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective therapies to promote myelination and remyelination in neurological disorders is a critical area of research. Docosahexaenoic acid (DHA), an omega-3 fatty acid crucial for brain development and function, has emerged as a potential candidate for supporting myelin formation. This guide provides a comparative evaluation of the myelination effects of DHA ethyl ester, a stable form of DHA, as assessed by Magnetic Resonance Imaging (MRI). We will compare its performance with other potential myelin-promoting agents, presenting supporting experimental data, detailed protocols, and visualizations of relevant biological pathways and experimental workflows.
Comparative Analysis of Myelinating Agents
This section presents a summary of the available data on the efficacy of DHA ethyl ester and its comparators, Lorenzo's Oil and Clemastine (B1669165), in promoting myelination as evaluated by MRI.
| Therapeutic Agent | Target Condition | Key MRI Findings | Quantitative MRI Data | Source |
| DHA Ethyl Ester | Generalized Peroxisomal Disorders | Virtual normalization of brain myelin images in the youngest patients; clear improvement in others.[1] Qualitative improvement and progression of myelination.[2][3] | Not specified in the primary studies. MRI assessments were primarily qualitative, based on T1- and T2-weighted image interpretation. | --INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3] |
| Lorenzo's Oil | Adrenoleukodystrophy (ALD) | Reduced risk of developing new MRI abnormalities in asymptomatic boys.[4] Two zones of abnormal signal within affected white matter on MT subtraction images.[5] | Magnetization Transfer Ratio (MTR) measurements in affected white matter showed two zones: Zone 1 (mean MTR, 35%) and Zone 2 (mean MTR, 20%), compared to unaffected white matter (mean MTR, 46%).[5] | --INVALID-LINK--[4], --INVALID-LINK--[5] |
| Clemastine | Multiple Sclerosis (Relapsing) | Increased myelin water fraction (MWF) in the corpus callosum of treated patients.[6] | Mean MWF increased from 0.087 to 0.092 in the treatment group over 3 months, while the placebo group's mean MWF decreased from 0.088 to 0.082.[6] | --INVALID-LINK--[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of studies. This section outlines the experimental protocols for the key studies cited.
DHA Ethyl Ester in Generalized Peroxisomal Disorders
-
Study Design : Open-label, non-randomized study.[1]
-
Participants : Patients with generalized peroxisomal disorders who are deficient in DHA.[1][2][3]
-
Intervention : Daily oral administration of DHA ethyl ester (approximately 90% pure) at doses ranging from 100 to 600 mg.[1]
-
Monitoring :
-
MRI Protocol :
-
Scanner : Not specified.
-
Sequences : T1-weighted and T2-weighted MRI scans were performed to assess brain myelination patterns.[7] The evaluation of myelination was based on the comparison of the patients' myelin patterns with those established for age-matched healthy children.[1]
-
Image Analysis : Qualitative assessment of myelination status by neuroradiologists.
-
Lorenzo's Oil in Adrenoleukodystrophy (ALD)
-
Participants : Asymptomatic boys with X-linked ALD and normal baseline brain MRI.[4]
-
Intervention : Treatment with Lorenzo's oil (a 4:1 mixture of glyceryl trioleate and glyceryl trierucate) and moderate dietary fat restriction.[4]
-
Monitoring :
-
MRI Protocol :
Clemastine in Multiple Sclerosis (ReBUILD Trial)
-
Study Design : Double-blind, randomized, placebo-controlled, crossover trial.[8]
-
Participants : Patients with relapsing multiple sclerosis with chronic demyelinating optic neuropathy on stable immunomodulatory therapy.[8]
-
Intervention : Clemastine fumarate (B1241708) (5.36 mg) administered orally twice daily.[8]
-
MRI Protocol :
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes is essential for a comprehensive understanding. The following diagrams were created using the Graphviz DOT language to illustrate these aspects.
DHA Signaling Pathway in Myelination
DHA is believed to influence myelination through its effects on oligodendrocyte precursor cells (OPCs), the cells responsible for producing myelin in the central nervous system. The following diagram illustrates the proposed signaling pathway.
Experimental Workflow for Evaluating Myelination Effects with MRI
The general workflow for clinical trials evaluating the effects of therapeutic agents on myelination using MRI is depicted below.
Conclusion
The available evidence suggests that DHA ethyl ester holds promise as a therapeutic agent for improving myelination, particularly in congenital disorders characterized by DHA deficiency.[1][2][3] MRI has proven to be an invaluable tool in visualizing these changes, although the studies on DHA have primarily relied on qualitative assessments.[1] In contrast, studies on other agents like clemastine have utilized more advanced, quantitative MRI techniques such as myelin water fraction, providing more objective measures of remyelination.[6] Lorenzo's oil, while showing benefit in preventing the progression of demyelinating lesions in ALD, has a different primary mechanism of action and its effects have been quantified using MTR.[4][5]
For future research, it will be crucial to employ quantitative MRI techniques to evaluate the effects of DHA ethyl ester on myelination. This will allow for a more direct and objective comparison with other emerging remyelinating therapies. Furthermore, a deeper understanding of the specific signaling pathways through which DHA promotes oligodendrocyte differentiation and myelin synthesis will be instrumental in optimizing its therapeutic potential. The continued development and application of advanced neuroimaging techniques will undoubtedly play a pivotal role in advancing the field of myelin repair.
References
- 1. MRI evidence that docosahexaenoic acid ethyl ester improves myelination in generalized peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Restoring the DHA levels in the brains of Zellweger patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of this compound in patients with generalized peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Follow-up of 89 asymptomatic patients with adrenoleukodystrophy treated with Lorenzo's oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved tissue characterization in adrenoleukodystrophy using magnetization transfer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Replicating Clinical Studies on DHA Ethyl Ester and Cognitive Function
For researchers and drug development professionals investigating the impact of docosahexaenoic acid (DHA) ethyl ester on cognitive function, a critical analysis of existing literature is paramount. This guide provides a detailed comparison of two seminal, yet contrasting, clinical trials, offering insights into their methodologies and outcomes. Furthermore, it elucidates the complex signaling pathways through which DHA is understood to exert its neuroprotective effects.
Comparison of Key Clinical Trials
Two significant randomized controlled trials form the basis of this comparison: a study by Malik et al. (2021) which demonstrated positive cognitive outcomes in healthy older adults with coronary artery disease, and a study by Quinn et al. (2010) which found no significant benefit in patients with mild to moderate Alzheimer's disease.[1][2] The divergent results highlight the importance of patient population and disease stage in the efficacy of DHA supplementation.
Table 1: Participant Demographics and Baseline Characteristics
| Parameter | Malik et al. (2021) | Quinn et al. (2010) |
| Study Population | Cognitively healthy older adults with stable coronary artery disease | Individuals with mild to moderate Alzheimer's Disease |
| Sample Size (n) | 285 | 402 |
| Mean Age (years) | 63.4 | ~76 |
| Sex | 83% Male | 49% Male |
| Inclusion Criteria | Stable coronary artery disease, on statin treatment, Mini-Mental Status Examination (MMSE) score ≥29 | Mild to moderate Alzheimer's Disease (MMSE scores 14-26) |
| Exclusion Criteria | Not explicitly detailed in abstract | Not explicitly detailed in abstract |
Table 2: Intervention and Dosage
| Parameter | Malik et al. (2021) | Quinn et al. (2010) |
| Intervention | 3.36 g/day EPA and DHA (ethyl esters) | 2 g/day algal DHA |
| Placebo | Not specified in abstract | Identical placebo (corn or soy oil) |
| Duration | 30 months | 18 months |
Table 3: Cognitive Outcome Measures and Results
| Cognitive Test | Malik et al. (2021) | Quinn et al. (2010) |
| Primary Outcome(s) | Pre-specified secondary analysis of cognitive function | Change in Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog) and Clinical Dementia Rating (CDR) sum of boxes |
| Key Findings | Significant improvement in verbal fluency, language, memory, and visual-motor coordination at 12 and 30 months compared to control. | No significant difference in the rate of change on ADAS-cog or CDR sum of boxes between the DHA and placebo groups. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for replication and interpretation of study results.
Malik et al. (2021) - Cognitive Assessment
Cognitive function was assessed at baseline, 12 months, and 30 months using a battery of neuropsychological tests. While the full battery is not detailed in the abstract, the reported outcomes suggest the assessment of verbal fluency, language, memory, and visual-motor coordination. One of the specific tests mentioned as showing improvement was the Digit Symbol Substitution Test (DSST), a measure of processing speed, attention, and executive function.
Quinn et al. (2010) - Cognitive Assessment
The co-primary outcome measures were the rate of change over 18 months on:
-
Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog): A standardized test that evaluates memory, attention, language, orientation, and praxis. Higher scores indicate greater cognitive impairment.
-
Clinical Dementia Rating (CDR) sum of boxes: A global measure that assesses memory, orientation, judgment and problem-solving, community affairs, home and hobbies, and personal care.
Mandatory Visualizations
DHA Neuroprotective Signaling Pathways
DHA exerts its neuroprotective effects through multiple intricate signaling pathways. These pathways involve the modulation of gene expression, reduction of inflammation, and promotion of cell survival.
Caption: DHA-mediated neuroprotective signaling pathways.
Experimental Workflow for a DHA Clinical Trial
The following diagram illustrates a generalized workflow for a randomized, double-blind, placebo-controlled clinical trial investigating the effects of DHA ethyl ester on cognitive function.
Caption: Generalized workflow for a DHA cognitive function clinical trial.
Conclusion
The replication of studies on DHA ethyl ester and cognitive function requires meticulous attention to experimental design, particularly concerning the selection of the study population and the cognitive assessment tools. The contrasting findings of the Malik et al. and Quinn et al. trials underscore that the neuroprotective effects of DHA may be context-dependent, with cognitively healthy individuals at risk for decline potentially benefiting more than those with established Alzheimer's disease.[1][2] The intricate signaling pathways activated by DHA provide a molecular basis for its potential therapeutic effects and offer numerous targets for future research and drug development.[3][4] By providing a comparative framework and detailed protocols, this guide aims to facilitate the design of robust and replicable future studies in this critical area of neuroscience.
References
- 1. ω-3 Ethyl ester results in better cognitive function at 12 and 30 months than control in cognitively healthy subjects with coronary artery disease: a secondary analysis of a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docosahexaenoic acid supplementation and cognitive decline in Alzheimer disease: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Docosahexaenoic acid ethyl ester
Essential Safety and Handling Guide for Docosahexaenoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound (DHA-EE). The following procedures are based on a comprehensive review of available Safety Data Sheets (SDSs) and standard laboratory safety protocols. It is important to note that information regarding the hazards of this compound can be inconsistent across different suppliers. Therefore, a conservative approach to safety is strongly recommended, treating the substance with a high degree of caution.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.[1] |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection for the entire face.[1][2][3] |
| Body Protection | A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities. | Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended when handling the substance outside of a certified chemical fume hood or for spill cleanup. | Protects against the inhalation of aerosols or vapors, which are potential routes of exposure.[1][2][3] |
Operational Plan: Handling and Experimental Protocols
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
Pre-Experiment Preparation
-
Consult the SDS : Before beginning any work, review the most recent Safety Data Sheet for this compound.
-
Designate a Work Area : All handling of the compound should be conducted in a designated area, preferably within a certified chemical fume hood.[4]
-
Assemble Materials : Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Inspect PPE : Before use, inspect all PPE for any signs of damage or degradation.
Experimental Procedure
-
Don PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer :
-
Conduct all weighing and transfers of the substance within a chemical fume hood to minimize inhalation exposure.
-
Use a disposable weighing boat or paper to avoid contamination of balances.
-
Handle the substance with care to prevent the generation of aerosols.
-
-
Solution Preparation :
-
When dissolving the ester, add the solvent to the ester slowly to avoid splashing.
-
Keep containers closed when not in use to prevent the release of vapors.[2]
-
-
Post-Experiment :
-
Decontaminate all surfaces and equipment that have come into contact with the substance.
-
Remove PPE carefully, avoiding contact with contaminated areas. The outer gloves should be removed first.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste : All solid waste contaminated with the ester (e.g., gloves, weighing papers, pipette tips) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions containing the ester should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.[5]
-
Container Labeling : All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant," based on the most conservative SDS).[5]
Disposal Procedure
-
Licensed Disposal Company : All waste containing this compound must be disposed of through a licensed hazardous material disposal company.[4]
-
Regulatory Compliance : Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[4]
-
Empty Containers : Handle uncleaned, empty containers as you would the product itself.[6]
Emergency Response Plan
In the event of a spill or personal exposure, immediate and appropriate action is critical.
Spill Response
-
Evacuate : Immediately alert others in the vicinity and evacuate the area if necessary.[2]
-
Control Ignition Sources : If the spilled material is flammable, remove all sources of ignition.[2]
-
Ventilate : Increase ventilation in the area, for instance, by ensuring fume hoods are operational.[2]
-
Assess the Spill : Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large spills, contact your institution's emergency response team.
-
Containment : For small spills, contain the liquid using an absorbent material such as sand, diatomite, or universal binders.[7]
-
Cleanup :
-
Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[2]
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Reporting : Report all spills to your supervisor and your institution's environmental health and safety department.
Personal Exposure
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Visual Guide for Emergency Spill Response
Caption: Emergency response procedure for a this compound spill.
References
- 1. knowledge.reagecon.com [knowledge.reagecon.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. umanitoba.ca [umanitoba.ca]
- 4. carlroth.com [carlroth.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. smsrail.com [smsrail.com]
- 7. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
